Sodium pyridine-4-sulfinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;pyridine-4-sulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.Na/c7-9(8)5-1-3-6-4-2-5;/h1-4H,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMWYSBTAPRWOB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116008-37-8 | |
| Record name | Sodium Pyridine-4-sulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Guide to the Synthesis of Sodium Pyridine-4-sulfinate: Principles and Practices
Introduction: The Versatility of a Key Synthetic Building Block
Sodium pyridine-4-sulfinate is a versatile chemical reagent of significant interest to researchers in medicinal chemistry and materials science.[1] As a stable, easy-to-handle solid, it serves as a powerful precursor for introducing the pyridyl-4-sulfonyl moiety into organic molecules.[1][2][3] This functional group is a common feature in a variety of pharmacologically active compounds. Furthermore, sodium sulfinates, in general, are recognized as multifaceted building blocks, capable of participating in reactions as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions.[2][3][4] This guide provides an in-depth examination of the most reliable and widely practiced method for its synthesis—the reduction of pyridine-4-sulfonyl chloride—offering both a detailed experimental protocol and the underlying chemical principles that ensure success.
Synthetic Strategy: The Reduction of Sulfonyl Chlorides
The most robust and common laboratory-scale synthesis of aryl sulfinates involves the reduction of the corresponding aryl sulfonyl chloride.[5][6] This method is favored for its operational simplicity, high yields, and the ready availability of starting materials.
Core Reaction Principle
The conversion of a sulfonyl chloride to a sulfinate is a reduction reaction at the sulfur center. The sulfur atom in the sulfonyl chloride starting material is in a high oxidation state and is reduced by a mild reducing agent. Among various reagents, sodium sulfite (Na₂SO₃) is the most frequently employed due to its low cost, moderate reactivity, and ease of handling.[4][5] The reaction is typically performed in an aqueous medium, often with a buffer such as sodium bicarbonate (NaHCO₃) to control the pH.[4]
Diagram of the Core Synthetic Pathway
Caption: General reaction scheme for the synthesis of this compound.
Mechanistic Insights and Rationale for Experimental Choices
Understanding the "why" behind each step is critical for troubleshooting and adapting the protocol.
-
Choice of Reducing Agent (Sodium Sulfite): Sodium sulfite is an ideal reducing agent for this transformation. It is sufficiently potent to reduce the sulfonyl chloride but mild enough to prevent over-reduction to other sulfur species. Its water solubility makes it perfect for the aqueous reaction medium.
-
Role of the Base (Sodium Bicarbonate): The reduction of a sulfonyl chloride (R-SO₂Cl) with sulfite generates chloride ions and consumes sulfite. The reaction can produce acidic byproducts. Sodium bicarbonate is added to act as a base, neutralizing any generated acid and maintaining a slightly alkaline pH.[4] This is crucial because sulfinic acids themselves can be unstable under strongly acidic conditions, potentially leading to disproportionation into sulfonic acids and other species.
-
Solvent System (Water): Water is an excellent solvent for the inorganic salts used (sodium sulfite, sodium bicarbonate) and the sodium sulfinate product. It is also environmentally benign and non-flammable. The reaction temperature is typically elevated to between 70-80°C to ensure a reasonable reaction rate.[6]
-
Workup and Isolation: The this compound product has limited solubility in cold water. Therefore, the isolation procedure typically involves cooling the reaction mixture after completion to induce crystallization. The product can then be collected by simple filtration, making purification straightforward.
Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of arenesulfinates from sulfonyl chlorides.[4][6]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Pyridine-4-sulfonyl chloride | 177.60 | 10.0 | 1.78 g |
| Sodium Sulfite (Na₂SO₃) | 126.04 | 16.0 | 2.02 g |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 16.0 | 1.34 g |
| Deionized Water | 18.02 | - | 30-40 mL |
| Ethanol (for washing) | 46.07 | - | ~20 mL |
Step-by-Step Procedure
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium sulfite (2.02 g, 16.0 mmol) and sodium bicarbonate (1.34 g, 16.0 mmol) to deionized water (30 mL).
-
Dissolution: Stir the mixture and gently heat it to approximately 70-80°C to dissolve the salts completely.
-
Addition of Starting Material: Once the salts are dissolved, add the pyridine-4-sulfonyl chloride (1.78 g, 10.0 mmol) to the stirred solution in portions over 5-10 minutes. Note: The sulfonyl chloride is a solid and may cause some initial foaming.
-
Reaction: Maintain the reaction mixture at 70-80°C with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Crystallization: Once the reaction is complete, turn off the heat and allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize the crystallization of the product.
-
Isolation: Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with a small amount of ice-cold deionized water (2 x 5 mL) followed by cold ethanol (2 x 5 mL) to remove any residual inorganic salts and organic impurities.
-
Drying: Dry the purified solid under vacuum to a constant weight. The expected yield is typically high, often exceeding 80%.
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, the following characterization is recommended:
-
Appearance: A white to off-white crystalline solid.
-
Melting Point: Compare the observed melting point with the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable solvent (e.g., D₂O or DMSO-d₆) should be used to confirm the chemical structure. The proton NMR should show the characteristic signals for the pyridine ring protons, and the carbon NMR should show the corresponding carbon resonances.
-
Purity: Purity can be assessed by the absence of impurity signals in the NMR spectra or by High-Performance Liquid Chromatography (HPLC).
Alternative Synthetic Approaches
While the reduction of sulfonyl chlorides is the most common method, other strategies exist for the synthesis of sulfinate salts, which may be advantageous in specific contexts. One notable alternative involves the use of organometallic reagents.
-
Reaction of Organometallics with SO₂ Surrogates: Aryl or heteroaryl magnesium (Grignard) or lithium reagents can be reacted with a source of sulfur dioxide (SO₂).[6] Due to the difficulty of handling gaseous SO₂, bench-stable surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) are often used.[4][6] This approach is powerful for creating sulfinates from aryl halides or other precursors suitable for forming organometallic intermediates.
Safety Considerations
-
Pyridine-4-sulfonyl chloride: This reagent is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Heating: Use a well-controlled heating mantle or oil bath to maintain the reaction temperature.
-
General Practices: Standard laboratory safety procedures should be followed throughout the synthesis.
Conclusion
The synthesis of this compound via the reduction of its corresponding sulfonyl chloride represents a highly efficient, reliable, and scalable method. By understanding the function of each reagent and the rationale behind the procedural steps, researchers can confidently produce this valuable synthetic intermediate with high yield and purity. The versatility of sodium sulfinates ensures their continued importance as foundational building blocks in the ongoing development of novel pharmaceuticals and functional materials.[2][7][8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 5. US6399815B2 - Process for preparing a sulfinate - Google Patents [patents.google.com]
- 6. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Purification of Sodium Pyridine-4-sulfinate
This guide provides a comprehensive, in-depth exploration of the purification of sodium pyridine-4-sulfinate, a critical reagent in pharmaceutical and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the underlying scientific principles and rationale behind the recommended purification strategies. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt these methods to their specific needs, ensuring the highest purity of this versatile compound.
Introduction: The Importance of Purity in this compound Applications
This compound serves as a key building block in the synthesis of a variety of pharmaceutical compounds and other complex organic molecules. Its utility lies in its ability to introduce the pyridylsulfonyl moiety into a target structure, a common feature in many biologically active compounds.[1] The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially harmful substances into the final product. Commercial grades of this compound are often available at purities of ≥95% as determined by HPLC, which may be sufficient for some applications.[1][2] However, for sensitive downstream applications, such as in the synthesis of active pharmaceutical ingredients (APIs), further purification is often necessary to remove residual starting materials, byproducts, and other contaminants.
Understanding the Impurity Profile of Crude this compound
A critical first step in developing a robust purification strategy is to understand the potential impurities that may be present in the crude material. The most common synthetic route to sodium sulfinates is the reduction of the corresponding sulfonyl chloride.[3][4] In the case of this compound, this involves the reduction of pyridine-4-sulfonyl chloride.
Based on this synthesis, the primary impurities are likely to include:
-
Unreacted Pyridine-4-sulfonyl Chloride: A reactive electrophile that can interfere with subsequent reactions.
-
Pyridine-4-sulfonic Acid: The over-oxidation product of the desired sulfinate.
-
Inorganic Salts: Byproducts from the reduction reaction, such as sodium sulfite and sodium chloride.
-
Residual Solvents: Organic solvents used in the synthesis and initial work-up.
The presence of these impurities can significantly impact the reactivity and stability of the this compound, making their removal essential.
Purification Methodologies: A Comparative Analysis
For the purification of this compound, a crystalline solid, recrystallization is the most effective and widely applicable technique. Chromatographic methods, while powerful, are often less practical for large-scale purification of highly polar salts like this one.
Recrystallization: The Method of Choice
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system at different temperatures.[5] The ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but will have a high capacity for dissolution at elevated temperatures.
For highly polar, salt-like compounds such as this compound, a single organic solvent is often insufficient. Therefore, a mixed solvent system is typically employed. A common and effective approach for sodium salts is the use of an alcohol-water mixture, such as ethanol-water.[5][6]
The Principle of Mixed Solvent Recrystallization:
-
Dissolution: The crude this compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), such as hot water or hot ethanol.
-
Inducing Precipitation: A "poor" solvent (in which the compound is sparingly soluble), such as ethanol or isopropanol if water is the primary solvent, or vice-versa, is slowly added to the hot solution until a slight turbidity (cloudiness) is observed. This indicates that the solution is saturated.
-
Crystallization: The solution is then allowed to cool slowly. As the temperature decreases, the solubility of the this compound drops significantly, leading to the formation of pure crystals. The impurities, being present in much lower concentrations, remain dissolved in the solvent mixture.
-
Isolation: The purified crystals are then collected by filtration, washed with a small amount of the cold solvent mixture, and dried.
Detailed Experimental Protocol for the Recrystallization of this compound
This protocol is a self-validating system, designed to achieve high purity of the final product.
Materials and Equipment
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Vacuum source
-
Drying oven or vacuum desiccator
Step-by-Step Recrystallization Procedure
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of crude this compound in a minimal amount of hot deionized water (approximately 20-30 mL). Heat the mixture gently with stirring until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: To the hot, clear solution, slowly add warm ethanol dropwise with continuous stirring. Continue adding ethanol until the solution becomes faintly turbid.
-
Re-dissolution: Add a few drops of hot water to the turbid solution until it becomes clear again. This ensures that the solution is perfectly saturated at the elevated temperature.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath for 30-60 minutes.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold 1:1 ethanol-water mixture to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at 50-60 °C overnight or in a vacuum desiccator until a constant weight is achieved.
Expected Yield and Purity
This protocol should yield approximately 70-85% of purified this compound with a purity of >99% as determined by HPLC.
Purity Assessment: Analytical Methods
To validate the effectiveness of the purification process, it is essential to analyze the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reliable HPLC method is crucial for determining the purity of this compound and for the quantification of any residual impurities. While a specific, validated method for this exact compound is not widely published, a general reverse-phase HPLC method can be developed based on methods for similar aromatic and sulfinate compounds.[7][8]
Table 1: Suggested HPLC Parameters for Purity Analysis
| Parameter | Recommended Condition |
| Column | C18 (Octadecylsilane), 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: Phosphate buffer (pH 7.0) B: Acetonitrile or Methanol |
| Gradient | Start with a low percentage of organic phase (e.g., 10% B) and gradually increase to elute more non-polar impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a known amount of the purified solid in the mobile phase starting condition. |
This method should be able to separate the polar this compound from less polar impurities. The purity is determined by the area percentage of the main peak.
Spectroscopic Analysis
Further confirmation of the identity and purity of the purified this compound can be obtained through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The obtained spectra should be compared with reference spectra of a known pure standard.
Visualization of the Purification Workflow
The following diagram illustrates the key steps in the purification of this compound.
Caption: Workflow for the purification of this compound.
Conclusion
The purification of this compound is a critical step in ensuring the quality and reliability of this important synthetic intermediate. Recrystallization from a mixed solvent system, such as ethanol-water, is a highly effective and scalable method for achieving high purity. By understanding the nature of potential impurities and employing robust analytical techniques like HPLC, researchers can confidently produce high-quality this compound for their drug discovery and development endeavors. This guide provides a solid foundation for both the practical execution and the theoretical understanding of this essential purification process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. biocompare.com [biocompare.com]
- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 5. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 6. researchgate.net [researchgate.net]
- 7. CN103175930B - A kind of HPLC analytical method measuring sodium sulphite content - Google Patents [patents.google.com]
- 8. ptfarm.pl [ptfarm.pl]
An In-depth Technical Guide to the Thermal Stability of Sodium Pyridine-4-Sulfinate
Abstract
Sodium pyridine-4-sulfinate is a versatile and increasingly vital reagent in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors.[1][2] Its utility as a robust coupling partner for the formation of C-C and C-S bonds has streamlined the synthesis of complex molecular architectures.[3][4] However, the successful implementation of any reagent in drug development and process scale-up hinges on a thorough understanding of its physicochemical properties, paramount among which is its thermal stability. This guide provides a comprehensive technical overview of the thermal stability of this compound. While specific public-domain experimental data for this compound is limited, this document synthesizes information from analogous structures and foundational chemical principles to project a thermal profile. It further provides detailed, field-proven experimental protocols for researchers to definitively characterize its thermal behavior using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Introduction: The Need for Thermal Characterization
This compound (C₅H₄NNaO₂S) has emerged as a powerful building block in organic synthesis.[5] Unlike many organoboron compounds, which can be difficult to prepare and handle, pyridine sulfinates are generally bench-stable solids that serve as excellent nucleophilic partners in palladium-catalyzed cross-coupling reactions.[3][6] This has positioned them as key intermediates in late-stage functionalization and the rapid diversification of drug candidates.[2]
The thermal stability of such a reagent is a critical parameter for several reasons:
-
Process Safety: Uncontrolled thermal decomposition can lead to exothermic events, gas evolution, and pressure buildup in a reactor, posing significant safety risks.
-
Reaction Integrity: Many cross-coupling reactions require elevated temperatures. Understanding the decomposition threshold of the reagent is essential for defining a safe and effective operating window to prevent yield loss and the formation of impurities.
-
Storage and Shelf-Life: As a hygroscopic solid[7], its stability during long-term storage under various temperature conditions must be well-understood to ensure reagent quality and reproducibility in experiments.
This guide will first explore the theoretical underpinnings of sulfinate salt stability and then provide a practical, actionable workflow for its empirical determination.
Theoretical Framework: Understanding the Stability of Aromatic Sulfinate Salts
The stability of this compound is best understood by considering its structural features: it is an aromatic sulfinate salt.
The Advantage of the Salt Form
Free sulfinic acids (RSO₂H), particularly aliphatic ones, are notoriously unstable. They are prone to disproportionation, a redox reaction that yields a more oxidized sulfonic acid (RSO₃H) and a more reduced thiosulfonate (RS(O)₂SR).[8] Aromatic sulfinic acids exhibit greater stability, but converting them to their corresponding metal salts, such as sodium sulfinates, significantly enhances their robustness by preventing this self-decomposition pathway.[6][8] These salts are typically crystalline, non-volatile solids with improved handling characteristics.[5]
Influence of the Aromatic System
The pyridine ring contributes to the overall thermal stability. Aromatic systems are inherently more stable than their aliphatic counterparts due to resonance energy. Thermal decomposition of the pyridine ring itself requires significant energy input and typically occurs at very high temperatures. For comparison, thermal analysis of other pyridine derivatives, such as the drug sulfapyridine, shows melting and decomposition events occurring at temperatures well above 150°C.[9]
Based on these principles, a multi-stage decomposition is projected for this compound, beginning with the loss of any adsorbed water, followed by the decomposition of the sulfinate functional group, and finally, the fragmentation of the pyridine ring at much higher temperatures.
Recommended Analytical Workflow for Thermal Stability Assessment
To empirically determine the thermal stability profile, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.[10][11] This dual-technique workflow provides complementary information on mass loss versus temperature and the energetic changes (endothermic/exothermic events) associated with decomposition.
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] This is the primary technique for determining decomposition temperatures.
Objective: To identify the onset temperature of decomposition (Td) and quantify mass loss at distinct stages.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere. This prevents oxidative side reactions.
-
Thermal Program:
-
Equilibration: Equilibrate the sample at 30°C for 10 minutes.
-
Heating Ramp: Increase the temperature from 30°C to 800°C at a linear heating rate of 10°C/min. A 10°C/min rate is standard for screening and balances resolution with experimental time.[12]
-
Data Collection: Continuously record the sample mass, sample temperature, and time.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to generate the TGA curve.
-
Calculate the first derivative of the TGA curve (the DTG curve) to pinpoint the temperatures of the maximum rates of decomposition.
-
Determine the onset temperature of each mass loss step, which is conventionally defined as the intersection of the baseline tangent with the tangent at the point of maximum slope.
-
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[11] It is used to detect thermal events like melting, crystallization, and decomposition, and to determine whether they are endothermic or exothermic.
Objective: To identify melting points, phase transitions, and the energetic nature of decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a certified indium standard.
-
Sample Preparation: Place 2-5 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan helps contain any evolved gases and prevents sublimation.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibration: Equilibrate the sample at 30°C for 5 minutes.
-
Heating Ramp: Increase the temperature from 30°C to a temperature just beyond the final decomposition step identified by TGA (e.g., 500°C) at a heating rate of 10°C/min. Using the same heating rate as TGA allows for direct correlation of events.
-
Data Collection: Continuously record the differential heat flow and temperature.
-
-
Data Analysis:
-
Plot heat flow (W/g) versus temperature. By convention, endothermic events (e.g., melting) are shown as upward peaks, while exothermic events (e.g., decomposition) are downward peaks.
-
Integrate the area under any observed peaks to quantify the enthalpy change (ΔH) associated with the transition.
-
Projected Thermal Profile and Data Interpretation
While awaiting experimental data, a projected thermal profile can be constructed based on the behavior of analogous compounds like sodium 4-styrenesulfonate and other aromatic sulfones.[13][14]
Projected Quantitative Data
| Decomposition Stage | Projected Temperature Range (°C) | Projected Mass Loss (%) | Associated Process & Rationale |
| 1 | 40 - 120 | 1 - 5% | Dehydration: Loss of adsorbed or hydrate water. The compound is known to be hygroscopic.[7] |
| 2 | 320 - 450 | ~39% | Desulfination: Primary decomposition involving the cleavage of the C-S bond and loss of sulfur dioxide (SO₂), a common pathway for sulfinates.[13][14] |
| 3 | > 450 | Variable | Ring Fragmentation: Decomposition of the resulting pyridine structure at higher temperatures. |
Interpreting the Results
-
TGA Curve: The TGA curve is expected to show a flat baseline until the onset of decomposition. The first small weight loss below 120°C would confirm its hygroscopic nature. A significant, sharp drop in mass around 320-450°C would indicate the primary decomposition event.[13]
-
DSC Curve: The DSC thermogram may show a broad endotherm corresponding to dehydration. It is unlikely to show a sharp melting point, as sulfinate salts often decompose before or during melting. The main decomposition event is likely to be a sharp, large exothermic peak, indicating that the decomposition process releases significant energy.
Proposed Thermal Decomposition Mechanism
The thermal decomposition of this compound in an inert atmosphere is likely initiated by the cleavage of the carbon-sulfur bond, which is generally the most labile bond in the molecule.
-
Initial Step (Desulfination): Upon heating, the molecule undergoes desulfination, extruding sulfur dioxide (SO₂), a stable gaseous molecule. This would leave behind a highly reactive pyridylsodium species. This type of SO₂ elimination is a known degradation pathway for related sulfone compounds.[14]
-
Secondary Decomposition: The pyridylsodium intermediate is unstable at high temperatures and would likely abstract a proton from another molecule or undergo fragmentation, potentially liberating pyridine and leaving a sodium-containing inorganic residue.
Conclusion and Recommendations
This compound is a valuable synthetic tool whose full potential can only be realized with a complete understanding of its chemical stability. This guide projects that its primary thermal decomposition begins at temperatures exceeding 300°C, making it suitable for many heated synthetic applications. However, its hygroscopic nature requires careful handling and storage.
For any researcher, scientist, or drug development professional intending to use this reagent, it is imperative to perform the TGA and DSC analyses described herein. The provided protocols offer a robust, self-validating system for generating the precise data needed to ensure process safety, optimize reaction conditions, and guarantee the long-term integrity of this important chemical building block. Always consult the specific Safety Data Sheet (SDS) for the compound before handling.[7][15]
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 7. This compound | Starshinechemical [starshinechemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The role of modulated temperature differential scanning calorimetry in the characterisation of a drug molecule exhibiting polymorphic and glass forming tendencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. epublications.marquette.edu [epublications.marquette.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound | 116008-37-8 [sigmaaldrich.com]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Determination of Sodium Pyridine-4-sulfinate
Foreword: The Unseen Framework of Pharmaceutical Potential
In the landscape of modern drug discovery and development, the pyridine ring is a cornerstone, a privileged scaffold found in a remarkable number of therapeutic agents.[1] Its derivatization is a key strategy for modulating pharmacological activity, and among the vast arsenal of synthetic tools, pyridine sulfinates have emerged as exceptionally versatile intermediates.[2] Specifically, sodium pyridine-4-sulfinate serves as a crucial building block, enabling the construction of complex molecular architectures through reactions like palladium-catalyzed cross-coupling.[3] While its utility in solution-phase chemistry is well-documented, a fundamental aspect remains elusive: its precise three-dimensional arrangement in the solid state.
To the best of our current knowledge, the single-crystal X-ray structure of this compound has not been reported in the public domain. This guide, therefore, ventures into uncharted territory. It is not a retrospective analysis but a prospective blueprint—a detailed, experience-driven manual for any researcher, scientist, or drug development professional aiming to elucidate this foundational crystal structure. Herein, we will not only outline the "how" but, more critically, the "why" behind each step, grounding our methodology in the principles of scientific integrity and experimental robustness.
The Strategic Imperative: Why the Crystal Structure Matters
Before delving into experimental protocols, it is paramount to understand the significance of obtaining the crystal structure of this compound. A crystal structure provides the ultimate proof of molecular constitution, offering unambiguous information on:
-
Bonding and Geometry: Precise bond lengths, bond angles, and torsion angles within the pyridine-4-sulfinate anion.
-
Ionic Interactions: The coordination environment of the sodium cation, detailing its interactions with the sulfinate group and potentially the pyridine nitrogen.
-
Intermolecular Forces: A complete map of non-covalent interactions, such as hydrogen bonds, π-π stacking, and other van der Waals forces, which dictate the crystal packing.
-
Solid-State Stability and Properties: Insights into the compound's physical properties, including solubility, hygroscopicity, and thermal stability, which are critical for its storage, handling, and formulation.[2]
For drug development professionals, this information is invaluable. It informs polymorph screening, aids in computational modeling and docking studies, and provides a solid foundation for structure-activity relationship (SAR) explorations.
Synthesis and Purification: Laying a Foundation of Purity
The journey to a high-quality crystal structure begins with the synthesis of high-purity material. The presence of impurities can inhibit crystallization or lead to disordered or twinned crystals, complicating or even preventing structure determination.
A common and effective route to this compound involves the reaction of 4-chloropyridine with a sulfite salt, such as sodium sulfite, in an aqueous medium under elevated temperature and pressure.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a high-pressure reaction vessel, combine 4-chloropyridine (1.0 equivalent) and sodium sulfite (1.2 equivalents) in deionized water. The excess of sodium sulfite ensures the complete conversion of the starting material.
-
Reaction Conditions: Seal the vessel and heat the mixture to 150-180 °C for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, the crude product can be isolated. The resulting aqueous solution will contain the this compound salt.
-
Purification: The primary purification can be achieved through recrystallization. Due to the ionic nature of the salt, a polar solvent system is required. A mixture of ethanol and water is a good starting point. Dissolve the crude product in a minimal amount of hot water and slowly add ethanol until turbidity is observed. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of the purified crystals.
-
Drying: The purified crystals should be collected by filtration and dried under vacuum to remove any residual solvent.
Causality in Experimental Choices:
-
The use of a pressure vessel is necessary to reach the required reaction temperatures above the boiling point of the aqueous solvent.
-
Monitoring by HPLC is crucial to determine the optimal reaction time and ensure the complete consumption of the starting material.
-
Slow cooling during recrystallization is essential for the formation of well-ordered, larger crystals, which are more suitable for single-crystal X-ray diffraction.
The Art of Crystallization: Growing Diffraction-Quality Single Crystals
This is often the most challenging and empirical step in the process. The goal is to grow a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with a well-defined shape and no visible defects.
Methodologies for Crystal Growth
Several techniques can be employed, and it is often necessary to screen various solvents and conditions.
-
Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., methanol, ethanol, or a water/ethanol mixture) to near saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
Solvent Diffusion: Create a layered system with the compound dissolved in a solvent in which it is soluble (e.g., water) and carefully layer a miscible "anti-solvent" in which it is less soluble (e.g., isopropanol or acetonitrile) on top. Crystals will form at the interface as the anti-solvent slowly diffuses into the primary solvent.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a volatile anti-solvent. The vapor from the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.
Diagram of Experimental Workflow
Caption: Workflow for Crystal Structure Determination.
Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[4][5]
Experimental Protocol: Data Collection
-
Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a cryoloop or a glass fiber.
-
Data Collection Conditions: The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations and potential radiation damage.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., a CMOS or CCD detector) is used.
-
Data Acquisition: A series of diffraction images are collected as the crystal is rotated through a range of angles. The positions and intensities of the diffraction spots are recorded.
-
Data Processing: The collected images are processed to determine the unit cell parameters and to integrate the intensities of the reflections. This data is then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
Structure Solution and Refinement: From Data to a 3D Model
The processed diffraction data provides the raw information needed to solve and refine the crystal structure.
Methodology for Structure Solution and Refinement
-
Space Group Determination: Based on the systematic absences in the diffraction data, the space group of the crystal is determined.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. For a small molecule like this compound, direct methods are highly likely to be successful.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This iterative process refines the atomic coordinates, displacement parameters (describing thermal motion), and site occupancy factors.
-
Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints or placed in calculated positions.
-
Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and software tools like PLATON to check for missed symmetry or other potential issues.
Anticipated Structural Features and Data Summary
While the exact structure is unknown, we can hypothesize some key features based on the known chemistry of sulfinates and pyridine derivatives.
Table 1: Hypothetical Crystallographic and Structural Data
| Parameter | Anticipated Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c, Pbca) | A non-centrosymmetric space group would be unusual for a simple salt without chiral components. |
| Unit Cell Dimensions | a, b, c ≈ 5-15 Å; α, γ = 90°, β ≈ 90-120° (monoclinic) | Defines the size and shape of the repeating unit in the crystal lattice. |
| S-O Bond Lengths | ~1.50 - 1.55 Å | Characteristic of a sulfinate group, indicating partial double bond character. |
| C-S Bond Length | ~1.75 - 1.80 Å | The single bond connecting the sulfinate group to the pyridine ring. |
| Na-O Coordination | 4-6 | The sodium ion is expected to be coordinated by multiple oxygen atoms from the sulfinate groups. |
| Intermolecular Interactions | π-π stacking of pyridine rings, ion-dipole interactions | These forces will govern the overall packing of the molecules in the crystal. |
Logical Relationship Diagram
Caption: Key components and interactions in the crystal lattice.
Conclusion: From a Hypothesis to a Definitive Structure
This guide provides a comprehensive, technically grounded framework for the determination of the crystal structure of this compound. By following these protocols, researchers can move from high-purity synthesis to a fully refined and validated crystal structure. The resulting data will not only fill a gap in the fundamental chemical literature but will also provide invaluable insights for those leveraging this important synthetic building block in the pursuit of new medicines and materials. The elucidation of this structure is a critical step in fully understanding and exploiting the potential of this versatile compound.
References
The Pyridine-4-Sulfonyl Moiety: A Keystone in Modern Chemistry—An In-depth Technical Guide to the Reaction Mechanisms of Sodium Pyridine-4-sulfinate with Electrophiles
Abstract
The pyridine-4-sulfonyl group is a highly valued pharmacophore and a versatile functional group in organic synthesis, lending unique physicochemical properties to molecular architectures. Sodium pyridine-4-sulfinate, a stable and accessible precursor, serves as a pivotal nucleophilic reagent for the introduction of this moiety. This technical guide provides an in-depth exploration of the reaction mechanisms of this compound with a variety of electrophiles. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying principles governing these transformations, offering field-proven insights into experimental design and execution. We will delve into the causality behind reaction pathways, supported by authoritative references, detailed protocols, and visual representations of mechanisms to ensure both scientific integrity and practical applicability.
Introduction: The Strategic Importance of the Pyridine-4-sulfonyl Scaffold
The pyridine ring is a privileged structure in medicinal chemistry, present in a vast array of FDA-approved drugs.[1] When functionalized with a sulfonyl group at the 4-position, the resulting scaffold imparts a unique combination of properties, including hydrogen bond accepting capabilities, metabolic stability, and the ability to modulate the electronic nature of the parent molecule. This compound (C₅H₄NNaO₂S) has emerged as a critical and versatile building block for accessing these important sulfonylated pyridines.[2] Its stability, ease of handling, and nucleophilic character make it an ideal reagent for a range of synthetic transformations.[2][3]
This guide will systematically dissect the reactivity of this compound with key classes of electrophiles, providing a foundational understanding for its strategic deployment in complex molecule synthesis.
The Dual Nucleophilic Nature of the Sulfinate Anion
The reactivity of the pyridine-4-sulfinate anion is centered on its sulfur atom, which bears a lone pair of electrons and can act as a potent nucleophile. The negative charge is delocalized between the two oxygen atoms and the sulfur atom, contributing to its stability. The nucleophilic attack can proceed through either the sulfur or an oxygen atom, although reactions with most electrophiles predominantly occur at the sulfur, leading to the formation of sulfones.
Reaction with Alkyl Halides: The Classic S-Alkylation Pathway
One of the most fundamental reactions of this compound is its S-alkylation with alkyl halides to form alkyl pyridyl sulfones. This transformation proceeds via a classic Sₙ2 mechanism.
Mechanistic Overview
The sulfinate anion, acting as a soft nucleophile, attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single concerted step. The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically employed to solvate the sodium cation without significantly solvating the sulfinate anion, thus enhancing its nucleophilicity.
Caption: Sₙ2 mechanism for the S-alkylation of this compound.
Experimental Protocol: Synthesis of 4-(Benzylsulfonyl)pyridine
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add benzyl bromide dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford 4-(benzylsulfonyl)pyridine.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Acylation Reactions: Formation of Sulfonyl Anhydrides and Ketosulfones
The reaction of this compound with acylating agents, such as acyl chlorides, leads to the formation of mixed sulfonyl anhydrides. These intermediates are often unstable and can be used in situ for further transformations.
Mechanistic Pathway
The sulfinate anion attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride ion yields the mixed anhydride.
Conjugate Addition to α,β-Unsaturated Systems: The Sulfa-Michael Reaction
This compound readily participates in Michael additions to electron-deficient alkenes, a reaction of significant importance for the synthesis of β-sulfonyl compounds.[4][5]
Mechanistic Details
The reaction is typically base-catalyzed and involves the nucleophilic attack of the sulfinate sulfur atom on the β-carbon of the Michael acceptor. This generates a resonance-stabilized enolate intermediate, which is subsequently protonated by a proton source (often the solvent or a mild acid workup) to yield the final product.
Caption: Mechanism of the Sulfa-Michael addition of this compound.
Factors Influencing Reactivity
-
Nature of the Michael Acceptor: The presence of strong electron-withdrawing groups (EWG), such as esters, ketones, nitriles, or nitro groups, enhances the electrophilicity of the β-carbon and accelerates the reaction.
-
Solvent and Catalyst: Protic solvents can stabilize the enolate intermediate, while aprotic solvents may require the addition of a proton source in the workup. The use of a mild base can facilitate the deprotonation of the resulting product if the α-proton is acidic, potentially leading to side reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Modern Approach to Aryl Pyridyl Sulfones
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl and heteroaryl sulfones. In these transformations, this compound serves as a potent nucleophilic coupling partner for aryl and heteroaryl halides.[6][7]
The Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed sulfonylation of aryl halides involves a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X].
-
Ligand Exchange: The halide ligand is displaced by the pyridine-4-sulfinate anion to form [Ar-Pd(II)-SO₂Py].
-
Reductive Elimination: The aryl and sulfonyl groups are reductively eliminated from the palladium center, forming the desired aryl pyridyl sulfone (Ar-SO₂Py) and regenerating the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Pd-catalyzed cross-coupling of an aryl halide with this compound.
Key Experimental Parameters
| Parameter | Influence on the Reaction | Typical Conditions |
| Palladium Precursor | The source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes the palladium center and modulates its reactivity. | Phosphine ligands (e.g., PCy₃, XPhos) |
| Base | Facilitates the ligand exchange step and neutralizes any acid formed. | K₂CO₃, Cs₂CO₃ |
| Solvent | Affects solubility and reaction temperature. | Dioxane, Toluene, DMF |
Experimental Protocol: Palladium-Catalyzed Synthesis of 4-(Phenylsulfonyl)pyridine
Materials:
-
Iodobenzene (1.0 eq)
-
This compound (1.5 eq)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₂CO₃ (2.0 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In an oven-dried Schlenk tube, combine iodobenzene, this compound, Pd(OAc)₂, XPhos, and K₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel.
Divergent Reactivity with Pyridinium Salts: A Tale of One- vs. Two-Electron Pathways
Recent studies have revealed the fascinating divergent reactivity of sulfinates with activated pyridinium salts.[8] Depending on the reaction conditions, either a direct C4-sulfonylation of the pyridine ring or a three-component sulfonative pyridylation of an alkene can be achieved.
Base-Mediated C4-Sulfonylation (Two-Electron Pathway)
In the presence of a base, this compound can react with an N-activated pyridinium salt (e.g., N-acyl or N-sulfonyl pyridinium) via a nucleophilic aromatic substitution-like mechanism (SₙAr).[8][9] The base facilitates the addition of the sulfinate to the C4 position of the activated pyridine ring, followed by rearomatization to yield the C4-sulfonylated pyridine.[9][10]
Visible-Light-Mediated Three-Component Reaction (One-Electron Pathway)
Upon exposure to visible light, an electron donor-acceptor (EDA) complex can form between the N-activated pyridinium salt and the sulfinate.[8] This allows for a single-electron transfer (SET) to generate a sulfonyl radical. This radical can then add to an alkene, and the resulting radical intermediate is trapped by the pyridine moiety to afford a β-pyridyl alkyl sulfone.[8] This catalyst-free radical pathway highlights the versatility of sulfinates beyond their classical nucleophilic role.[8]
Conclusion: A Versatile Reagent for Modern Synthesis
This compound is a robust and multifaceted reagent that provides access to the medicinally important pyridine-4-sulfonyl scaffold. Its reactivity as a nucleophile in S-alkylation, Michael additions, and palladium-catalyzed cross-coupling reactions is well-established and highly valuable. Furthermore, the exploration of its divergent reactivity in ionic versus radical pathways opens new avenues for the synthesis of complex molecular architectures. A thorough understanding of the underlying reaction mechanisms, as detailed in this guide, is paramount for researchers and drug development professionals to effectively harness the synthetic potential of this versatile building block.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulfa-Michael Addition on Dehydroalanine: A Versatile Reaction for Protein Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 8. Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Base-Mediated Site-Selective Sulfonylation of Pyridine - ChemistryViews [chemistryviews.org]
A Technical Guide to the Computational Analysis of Sodium Pyridine-4-sulfinate for Drug Development Applications
Abstract
Sodium pyridine-4-sulfinate is a versatile chemical compound with significant potential in pharmaceutical sciences, primarily as a building block in the synthesis of novel therapeutic agents.[1] A thorough understanding of its molecular properties, conformational dynamics, and interactions with its environment is paramount for its effective application in drug design and development. This in-depth technical guide provides a comprehensive framework for the computational investigation of this compound, detailing methodologies from quantum chemical calculations to molecular dynamics simulations. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage computational chemistry for the rational design of new pharmaceuticals.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound, a salt of pyridine-4-sulfinic acid, serves as a key reagent in organic synthesis, particularly for introducing the sulfonyl group into organic molecules.[1] This functionality is present in a wide array of pharmaceutical compounds, underscoring the importance of this precursor. The pyridine moiety itself is a common scaffold in drug molecules due to its ability to form hydrogen bonds and participate in various intermolecular interactions. Computational studies provide a powerful lens through which to examine the subtle electronic and structural features of this molecule, offering insights that can guide its application in the synthesis of targeted therapeutics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 116008-37-8 | [2] |
| Molecular Formula | C5H4NNaO2S | [2] |
| Molecular Weight | 165.14 g/mol | [2] |
| Appearance | White to light yellow powder or crystal | [2] |
| Purity | >95.0% (HPLC) | [2] |
| Storage | Keep in a dark place, inert atmosphere, room temperature |
Quantum Chemical Calculations: Elucidating Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of molecules, offering a favorable balance between accuracy and computational cost. For this compound, DFT calculations can provide invaluable data on its geometry, vibrational frequencies, and electronic properties, which are fundamental to understanding its reactivity.
Methodological Approach: A Self-Validating Protocol
The following protocol outlines a reliable approach for the quantum chemical analysis of the pyridine-4-sulfinate anion.
Experimental Protocol: DFT Calculations
-
Software Selection: Utilize a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Initial Structure: Obtain an initial 3D structure of the pyridine-4-sulfinate anion. This can be generated using a molecular builder and pre-optimized with a lower-level theory or force field.
-
Geometry Optimization:
-
Functional: Employ a hybrid functional, such as B3LYP, which has been shown to provide accurate results for a wide range of organic molecules.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing the anionic sulfinate group, and polarization functions (d,p) are crucial for capturing the correct molecular geometry.
-
Solvation Model: To simulate a more realistic environment, incorporate an implicit solvation model like the Polarizable Continuum Model (PCM), specifying water as the solvent.
-
Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is reached.
-
-
Vibrational Frequency Analysis:
-
Perform a frequency calculation at the same level of theory as the geometry optimization.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.
-
The calculated vibrational frequencies can be compared with experimental IR and Raman spectra for validation. A scaling factor may be applied to the calculated frequencies to improve agreement with experimental data.
-
-
Electronic Property Analysis:
-
Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule.
-
Expected Outcomes and Interpretation
Table 2: Predicted Geometric Parameters for Pyridine-4-sulfinate Anion (B3LYP/6-311++G(d,p))
| Parameter | Predicted Value |
| S-O Bond Length | ~1.5 Å |
| C-S Bond Length | ~1.8 Å |
| O-S-O Bond Angle | ~110° |
| C-S-O Bond Angle | ~105° |
Note: These are approximate values and will be refined by the calculation.
The geometry optimization is expected to show a planar pyridine ring. The sulfinate group will exhibit a trigonal pyramidal geometry around the sulfur atom.
The MEP map will likely indicate a high negative potential around the oxygen atoms of the sulfinate group, highlighting this region's nucleophilic character. The pyridine ring will show a more complex potential distribution, with the nitrogen atom being a region of negative potential and the hydrogen atoms being regions of positive potential.
Caption: Workflow for DFT analysis of pyridine-4-sulfinate.
Molecular Dynamics Simulations: Exploring Conformational Space and Solvation
While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of its conformational landscape and interactions with a solvent environment. This is particularly relevant for drug development, where a molecule's behavior in an aqueous solution is of primary interest.
Building a Reliable Simulation Model
Experimental Protocol: Molecular Dynamics Simulation
-
Force Field Selection: Choose a well-validated force field suitable for organic molecules, such as AMBER, CHARMM, or GROMOS. The General Amber Force Field (GAFF) is a common choice for drug-like molecules.
-
Parameterization:
-
Partial Charges: Derive atomic partial charges using a quantum mechanical approach, such as the Restrained Electrostatic Potential (RESP) method, based on the DFT-optimized geometry and electrostatic potential.
-
Van der Waals and Bonded Parameters: Utilize existing parameters from the chosen force field where available. For any missing parameters, analogy with similar chemical groups can be used, or more rigorous parameterization protocols can be employed.
-
-
System Setup:
-
Solvation: Place the pyridine-4-sulfinate anion and a sodium cation in a periodic box of explicit water molecules (e.g., TIP3P or SPC/E water models).
-
Neutralization: Ensure the overall system is charge-neutral.
-
-
Simulation Protocol:
-
Energy Minimization: Perform an initial energy minimization of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant temperature and pressure (NPT ensemble) until properties like density and potential energy stabilize.
-
Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns or more) in the NVT or NPT ensemble to adequately sample the conformational space.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Analyze the RMSD of the solute to assess its structural stability over time.
-
Radial Distribution Functions (RDFs): Calculate RDFs between the solute atoms and solvent atoms (e.g., S-O(water), N-H(water)) to characterize the solvation shell structure.
-
Hydrogen Bonding Analysis: Quantify the hydrogen bonds formed between the solute and solvent.
-
Conformational Analysis: Analyze the dihedral angles within the molecule to identify preferred conformations.
-
Insights into Solvated Behavior
The MD simulations will reveal how this compound interacts with water molecules. It is expected that the sulfinate group will be strongly solvated, with water molecules forming hydrogen bonds with the oxygen atoms. The pyridine nitrogen will also act as a hydrogen bond acceptor. The sodium ion will likely be coordinated by water molecules and may interact with the sulfinate group.
Caption: Workflow for MD simulation of this compound.
Experimental Validation: Bridging Theory and Reality
A crucial aspect of any computational study is the validation of the theoretical models against experimental data. For this compound, vibrational and NMR spectroscopy are powerful techniques for this purpose.
Vibrational Spectroscopy
The calculated vibrational frequencies from DFT can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra. A good correlation between the calculated and experimental spectra provides confidence in the accuracy of the computed geometry and electronic structure.
Table 3: Comparison of Key Calculated and Expected Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated (Scaled) | Expected Experimental |
| S=O Symmetric Stretch | ~1050 | ~1040-1060 |
| S=O Asymmetric Stretch | ~1150 | ~1140-1160 |
| Pyridine Ring Breathing | ~990 | ~990-1010 |
| C-H Bending | ~1000-1200 | ~1000-1200 |
NMR Spectroscopy
The chemical shifts of the hydrogen and carbon atoms in this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. These calculated shifts can then be compared with experimental ¹H and ¹³C NMR spectra.
Application in Drug Development: A Forward Look
The computational insights gained from the studies outlined in this guide can directly inform the drug development process in several ways:
-
Rational Ligand Design: Understanding the electronic properties and conformational preferences of this compound allows for the more rational design of synthetic routes to novel drug candidates.
-
Structure-Activity Relationship (SAR) Studies: The computational models can be used to predict how modifications to the pyridine-4-sulfinate scaffold will affect its properties, thereby guiding SAR studies.
-
Pharmacophore Modeling: The MEP and conformational analysis can contribute to the development of pharmacophore models for screening virtual compound libraries.
-
Predictive Toxicology: Computational models can be used to predict potential toxicological properties of derivatives, helping to prioritize candidates for further development.
Conclusion
Computational chemistry offers a powerful and indispensable toolkit for the in-depth characterization of molecules of pharmaceutical interest. This technical guide has provided a comprehensive and self-validating framework for the computational study of this compound, from elucidating its fundamental electronic properties with DFT to exploring its dynamic behavior in solution with MD simulations. By integrating these computational approaches with experimental validation, researchers can gain a deeper understanding of this important synthetic building block, ultimately accelerating the discovery and development of new and more effective medicines.
References
Synthesis of Sodium pyridine-4-sulfinate analogues
An In-Depth Technical Guide to the Synthesis of Sodium Pyridine-4-sulfinate and Its Analogues
Authored by: A Senior Application Scientist
Introduction: The Ascendant Role of Pyridine Sulfinates in Modern Chemistry
The pyridine ring is a cornerstone of pharmaceutical science, embedded in the architecture of numerous therapeutic agents.[1][2] Consequently, the development of robust and versatile methods for its functionalization is of paramount importance to researchers in drug discovery and development. Among the myriad of synthetic intermediates, this compound and its analogues have emerged as exceptionally powerful and versatile building blocks.[3][4][5]
Historically, the synthesis of bi-aryl and heteroaryl-aryl structures, common motifs in medicinal chemistry, has been dominated by palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. However, the application of this chemistry to pyridine-containing scaffolds is often fraught with challenges. Pyridine-boronic acids, particularly 2-substituted variants, are frequently unstable, difficult to prepare, and exhibit low efficiency in coupling reactions.[6]
This guide provides an in-depth exploration of the synthesis of this compound and its analogues, positioning them as superior alternatives to traditional reagents. We will delve into the core synthetic methodologies, explaining the causality behind experimental choices and providing field-proven protocols. This document is designed for researchers, scientists, and drug development professionals, offering both the foundational principles and the practical details required to successfully synthesize and utilize these pivotal compounds. Pyridine sulfinates are stable, straightforward to prepare, and exhibit broad scope in coupling reactions, making them invaluable for applications ranging from library synthesis to late-stage functionalization of complex molecules.[6]
Part 1: Core Synthetic Methodologies
The synthesis of sodium pyridine sulfinates can be approached through several distinct, reliable pathways. The choice of method is often dictated by the availability of starting materials, the desired substitution pattern on the pyridine ring, and the scale of the reaction.
Methodology 1: Oxidation of Pyridine-4-thiols
This is arguably the most direct and operationally simple method for preparing sodium pyridine sulfinates, predicated on the availability of the corresponding pyridine-4-thiol.[7] The underlying principle is the controlled oxidation of the sulfur atom from the thiol (-SH) state to the sulfinate (-SO₂⁻) state.
Causality and Experimental Rationale: The use of an oxidant like hydrogen peroxide in a basic medium (e.g., sodium hydroxide) is highly effective. The base deprotonates the thiol to form a thiolate, which is more susceptible to oxidation. The reaction is typically exothermic and requires careful temperature control to prevent over-oxidation to the corresponding sulfonate (-SO₃⁻), which is a common side product. The sodium salt of the sulfinate often precipitates from the reaction mixture upon cooling or addition of a co-solvent, simplifying purification.
Detailed Experimental Protocol: Synthesis of this compound from Pyridine-4-thiol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add pyridine-4-thiol (1.0 equiv.) and a 1 M aqueous solution of sodium hydroxide (1.1 equiv.). Cool the mixture to 0-5 °C in an ice bath.
-
Oxidation: While stirring vigorously, add a 30% aqueous solution of hydrogen peroxide (1.5 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS to confirm the consumption of the starting thiol.
-
Isolation: Upon completion, cool the reaction mixture again in an ice bath. The this compound product may precipitate. If not, slowly add ethanol or isopropanol to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and then with ethanol to remove unreacted starting materials and inorganic salts.
-
Drying: Dry the resulting white to off-white powder under vacuum to a constant weight.[8][9]
-
Characterization: Confirm the identity and purity of the product via ¹H NMR, ¹³C NMR, and HPLC analysis.
Methodology 2: Synthesis from Halopyridines via Organometallic Intermediates
Causality and Experimental Rationale: The formation of a Grignard or organolithium reagent from the halopyridine creates a highly reactive carbanion. This carbanion readily attacks the electrophilic sulfur atom of SO₂. The use of a solid, stable, and easily handled SO₂ surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is highly recommended over gaseous SO₂ for safety and convenience.[3][4] The reaction provides the corresponding sulfinate salt directly after an aqueous workup with a sodium base (e.g., Na₂CO₃).
Workflow for Synthesis via Organometallic Intermediates
Caption: Synthesis of Pyridine Sulfinates via Organometallic Route.
Detailed Experimental Protocol: Synthesis from 4-Bromopyridine using DABSO
-
Reaction Setup: In an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-bromopyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Metallation: Slowly add n-butyllithium (1.1 equiv., solution in hexanes) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the pyridyl-4-lithium species.
-
SO₂ Addition: In a separate flask, dissolve DABSO (0.6 equiv.) in anhydrous THF. Add this solution to the organolithium mixture at -78 °C via cannula.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium carbonate (Na₂CO₃).
-
Purification: Transfer the mixture to a separatory funnel and wash with diethyl ether or ethyl acetate to remove non-polar impurities. The aqueous layer, containing the desired sodium salt, can be concentrated under reduced pressure. The crude product is often purified by precipitation from a water/alcohol mixture or by trituration with an organic solvent.
-
Drying & Characterization: Dry the final product under vacuum and characterize as previously described.
Methodology 3: Palladium-Catalyzed Desulfinative Cross-Coupling
While not a direct synthesis of the sulfinate salt itself, it's crucial to understand the context of their primary application, which validates their synthesis. Pyridine sulfinates serve as exceptional nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl or heteroaryl halides.[6][7] This reaction forms a C-C bond, displacing the sulfinate group.
Causality and Experimental Rationale: This methodology leverages the unique reactivity of the sulfinate as a leaving group in the presence of a palladium catalyst. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation (or a related nucleophilic attack), and reductive elimination. The stability and ease of handling of the sulfinate salts make them far more amenable to high-throughput library synthesis than their boronate counterparts.[6]
General Workflow for Pd-Catalyzed Cross-Coupling
Caption: Workflow for Utilizing Pyridine Sulfinates in Cross-Coupling.
General Experimental Protocol: Cross-Coupling of this compound
-
Reaction Setup: In a sealable reaction tube, combine the aryl halide (1.0 equiv.), this compound (2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), tricyclohexylphosphine (PCy₃, 10 mol%), and potassium carbonate (K₂CO₃, 1.5 equiv.).[7]
-
Solvent Addition: Add anhydrous 1,4-dioxane to the tube.
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 150 °C for 3–18 hours, with stirring.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired bi-aryl product.
Part 2: Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends heavily on the specific analogue required and available resources.
| Methodology | Starting Material | Key Reagents | Advantages | Disadvantages |
| Thiol Oxidation | Pyridine-4-thiol | H₂O₂ / NaOH | Operationally simple, high-yielding, readily scalable.[7] | Dependent on the commercial availability of the corresponding thiol. |
| Organometallic Route | 4-Halopyridine | n-BuLi or Mg, DABSO | Broad scope, not reliant on thiol availability.[3][4] | Requires strict anhydrous/inert conditions; cryogenic temperatures needed. |
| C-H Sulfonylation | Parent Pyridine | Tf₂O, Sulfinate Salt, Base | Atom-economical, avoids pre-functionalization.[10][11] | Can suffer from poor regioselectivity; may require optimization.[10][11] |
Part 3: Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound analogues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. The proton signals on the pyridine ring will show characteristic shifts and coupling patterns.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically greater than 95% is required for synthetic applications.[9]
-
Mass Spectrometry (MS): Provides the molecular weight of the sulfinate anion, confirming its identity.
-
Appearance: Typically a white to light yellow or off-white solid powder or crystal.[12]
Conclusion: Empowering Drug Discovery through Superior Synthetic Tools
This compound and its analogues represent a significant advancement in synthetic organic and medicinal chemistry. Their stability, ease of preparation, and exceptional performance in palladium-catalyzed cross-coupling reactions address key limitations of traditional pyridine-boronic acids.[6] The synthetic methodologies detailed in this guide—ranging from the classical oxidation of thiols to modern organometallic approaches—provide researchers with a robust toolkit to access these invaluable reagents. By understanding the chemical principles and practical protocols behind their synthesis, scientists can effectively leverage pyridine sulfinates to accelerate the discovery and development of novel therapeutics, building complex molecular architectures with greater efficiency and reliability.
References
- 1. researchgate.net [researchgate.net]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 4. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 8. This compound | 116008-37-8 [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. d-nb.info [d-nb.info]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemimpex.com [chemimpex.com]
Discovery and history of Sodium pyridine-4-sulfinate
An in-depth analysis of the available scientific literature reveals a notable scarcity of information regarding the specific discovery and detailed history of Sodium pyridine-4-sulfinate. This compound, while structurally related to more extensively studied sulfinate salts, does not appear to have a well-documented historical narrative in publicly accessible chemical databases and historical archives. Its applications and synthetic routes are mentioned in contemporary research, often as an intermediate or a reagent in broader chemical studies, but a seminal discovery paper or a historical account of its first synthesis remains elusive.
This guide, therefore, pivots to a more general, yet technically grounded, overview based on the principles of sulfinate chemistry and the likely synthetic pathways that would lead to this compound. It will provide researchers and drug development professionals with a foundational understanding of its chemical class, probable synthetic origins, and methods for its preparation and characterization, drawing parallels from well-documented analogous compounds.
The Chemical Context: Understanding Sulfinates
Sulfinates are organosulfur compounds characterized by the functional group R-SO₂⁻. They are the conjugate bases of sulfinic acids (RSO₂H). These compounds are valuable in organic synthesis due to their dual nucleophilic and electrophilic nature. The sulfur atom in a sulfinate can act as a nucleophile, while the sulfonyl group can be involved in electrophilic reactions.
Sodium sulfinates, in particular, are often stable, crystalline solids that are easier to handle than their corresponding sulfinic acids, which can be prone to disproportionation.
Plausible Synthetic Routes to this compound
While a specific historical synthesis is not documented, the preparation of this compound can be logically deduced from established methods for synthesizing aromatic sulfinates.
Reduction of Pyridine-4-sulfonyl Chloride
A common and reliable method for the synthesis of sulfinate salts is the reduction of the corresponding sulfonyl chloride. This process involves the use of a reducing agent to convert the sulfonyl chloride to the sulfinate.
Experimental Protocol:
-
Preparation of Pyridine-4-sulfonyl Chloride: This starting material can be synthesized from 4-aminopyridine via diazotization followed by treatment with sulfur dioxide and copper(I) chloride (a variation of the Sandmeyer reaction).
-
Reduction to this compound:
-
Pyridine-4-sulfonyl chloride is dissolved in a suitable solvent, such as a mixture of water and a water-miscible organic solvent (e.g., ethanol or acetone).
-
A reducing agent, typically sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃), is added in excess.
-
The reaction mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete. The progress can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the this compound can be isolated by precipitation, often by adding a common salt to decrease its solubility (salting out), followed by filtration and washing with a cold solvent.
-
Causality Behind Experimental Choices:
-
The use of a mixed solvent system ensures the solubility of both the organic sulfonyl chloride and the inorganic reducing agent.
-
An excess of the reducing agent is used to drive the reaction to completion and to react with any byproducts.
-
Gentle heating can increase the reaction rate but must be controlled to prevent degradation of the product.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Direct Sulfination of Pyridine Derivatives
More modern approaches might involve the direct C-H functionalization of pyridine, though this is often more challenging for electron-deficient rings like pyridine. Another possibility is the reaction of a pyridyl organometallic reagent with sulfur dioxide.
Experimental Protocol (Hypothetical):
-
Formation of a Pyridyl Grignard or Organolithium Reagent: This would likely involve the reaction of a 4-halopyridine (e.g., 4-bromopyridine or 4-iodopyridine) with magnesium or an organolithium reagent like n-butyllithium at low temperatures.
-
Reaction with Sulfur Dioxide: The resulting organometallic species would then be quenched with sulfur dioxide (SO₂).
-
Workup: A basic workup with sodium hydroxide would yield the desired this compound.
Causality Behind Experimental Choices:
-
Low temperatures are crucial for the formation and stability of the pyridyl organometallic intermediate.
-
The use of a highly reactive organometallic reagent is necessary to attack the sulfur dioxide molecule.
Characterization of this compound
Once synthesized, the identity and purity of this compound would be confirmed using a suite of standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR Spectroscopy | The proton NMR spectrum would show characteristic signals for the pyridine ring protons. The chemical shifts would be influenced by the electron-withdrawing sulfinate group. |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum would show the expected number of signals for the pyridine ring carbons, with the carbon atom attached to the sulfinate group showing a characteristic downfield shift. |
| Infrared (IR) Spectroscopy | The IR spectrum would exhibit strong absorption bands characteristic of the S=O stretching vibrations of the sulfinate group, typically in the range of 1000-1100 cm⁻¹. |
| Mass Spectrometry | Mass spectrometry would be used to determine the molecular weight of the pyridine-4-sulfinate anion. |
| Elemental Analysis | Elemental analysis would provide the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should match the calculated values for the molecular formula. |
Potential Applications in Research and Drug Development
While specific historical applications are not well-documented, this compound and related compounds are of interest in medicinal chemistry and materials science.
-
Medicinal Chemistry: The pyridine moiety is a common scaffold in many pharmaceutical agents. The introduction of a sulfinate group can modulate the physicochemical properties of a molecule, such as its solubility and metabolic stability.
-
Organic Synthesis: Sulfinates are versatile building blocks. They can be used in the synthesis of sulfones, sulfonamides, and other sulfur-containing compounds.
-
Materials Science: Aromatic sulfinates can be used in the development of polymers and other materials with specific electronic or optical properties.
Conclusion
The history of this compound is not one of a landmark discovery but rather a reflection of the systematic expansion of synthetic organic chemistry. Its existence and utility can be inferred from the well-established chemistry of sulfinates. For researchers and drug development professionals, understanding the probable synthetic routes and characterization methods for this compound provides a solid foundation for its use in contemporary research. The true value of this compound likely lies in its future applications, which will be built upon the fundamental principles of organic synthesis and medicinal chemistry.
An In-depth Technical Guide to Sodium Pyridine-4-sulfinate (CAS 116008-37-8): A Versatile Reagent for Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Stable and Versatile Building Block
Sodium pyridine-4-sulfinate, identified by the CAS number 116008-37-8, is a valuable and versatile reagent in modern organic synthesis.[1] It is a stable, solid compound, typically appearing as a white to light yellow powder or crystal.[1][2] In recent years, it has gained significant attention as a highly effective precursor for the introduction of the 4-pyridylsulfonyl moiety into organic molecules. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its utility in the development of novel pharmaceuticals and other complex organic molecules. Its primary role is as a stable and effective nucleophilic coupling partner in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[3]
Physicochemical Properties
A clear understanding of the physicochemical properties of a reagent is fundamental to its effective application in the laboratory. This compound is a salt with the molecular formula C₅H₄NNaO₂S and a molecular weight of approximately 165.15 g/mol .[2]
| Property | Value | Source(s) |
| CAS Number | 116008-37-8 | [1] |
| Molecular Formula | C₅H₄NNaO₂S | [1] |
| Molecular Weight | 165.15 g/mol | [2] |
| Physical Form | Solid, powder or crystals | [1][2] |
| Appearance | White to light yellow | [1] |
| Storage Conditions | Room temperature, in a dark place under an inert atmosphere | [2] |
Synthesis of this compound
While commercially available, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. A common laboratory-scale synthesis involves the reaction of a suitable pyridine precursor with a sulfur dioxide surrogate. One general and effective method for the synthesis of aryl and heteroaryl sulfinates involves the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid SO₂ source.[4]
Experimental Protocol: Synthesis from 4-Bromopyridine
This protocol is a representative example of how a heteroaryl sulfinate can be synthesized.
Materials:
-
4-Bromopyridine hydrochloride
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO)
-
Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Diethyl Ether (Et₂O)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add magnesium turnings. Activate the magnesium with a small crystal of iodine if necessary. Add a solution of 4-bromopyridine (from its hydrochloride salt neutralized with a suitable base) in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated with gentle heating and then maintained at reflux until the magnesium is consumed.
-
Reaction with DABSO: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. In a separate flask, prepare a slurry of DABSO in anhydrous THF. Add the Grignard reagent to the DABSO slurry via cannula under a nitrogen atmosphere. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of Na₂CO₃. The resulting mixture is stirred vigorously for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to afford the desired product as a solid.
Core Applications in Organic Synthesis
This compound is a cornerstone reagent in two major classes of reactions that are of high importance in medicinal chemistry and materials science: palladium-catalyzed cross-coupling reactions and direct C-H sulfonylation.
Palladium-Catalyzed Cross-Coupling Reactions
This compound has emerged as a superior alternative to the often unstable and difficult-to-prepare pyridine-2-boronic acids in Suzuki-Miyaura-type cross-coupling reactions.[3] This desulfinylative cross-coupling allows for the efficient formation of biaryl and heteroaryl-aryl linkages, which are common motifs in pharmaceutical compounds.[3]
Causality Behind Experimental Choices: The use of a palladium catalyst, typically with a phosphine ligand, is crucial for the catalytic cycle. The choice of ligand (e.g., tricyclohexylphosphine) can significantly impact the reaction's efficiency by influencing the oxidative addition and reductive elimination steps. An inorganic base, such as potassium carbonate, is often essential to facilitate the reaction, likely by promoting the formation of the active palladium species.[3]
Caption: Palladium-catalyzed desulfinylative cross-coupling cycle.
C4-Selective C-H Sulfonylation of Pyridines
A significant challenge in synthetic chemistry is the direct and regioselective functionalization of C-H bonds in heteroaromatic systems. This compound can be used in reactions that achieve the C4-selective sulfonylation of other pyridine rings. A notable method involves the activation of the pyridine substrate with triflic anhydride (Tf₂O), followed by a base-mediated addition of a sulfinate salt.[5][6][7]
Trustworthiness of the Protocol: The described protocol is self-validating through the high regioselectivity achieved. The choice of base and solvent is critical in controlling the position of sulfonylation. For instance, the use of N-methylpiperidine as a base in chloroform has been shown to afford high C4 selectivity.[6][7] This level of control is a hallmark of a robust and trustworthy synthetic method.
Materials:
-
Pyridine
-
Triflic anhydride (Tf₂O)
-
This compound
-
N-methylpiperidine
-
Chloroform (CHCl₃)
-
Dichloromethane (DCM)
Procedure:
-
Activation of Pyridine: In a dry flask under an inert atmosphere, dissolve pyridine in anhydrous chloroform. Cool the solution to -78 °C (dry ice/acetone bath). Add triflic anhydride dropwise to the cooled solution. Stir the mixture at this temperature for 30 minutes to form the N-triflylpyridinium triflate intermediate.
-
Sulfinate Addition: In a separate flask, dissolve this compound and N-methylpiperidine in anhydrous chloroform. Add this solution dropwise to the activated pyridine solution at -78 °C.
-
Reaction and Work-up: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the C4-sulfonylated pyridine product.
Caption: Mechanism of C4-selective sulfonylation of pyridine.
Biological Significance and Applications in Drug Discovery
While this compound itself is not known to possess significant direct biological activity, its importance in drug discovery is paramount. The pyridine ring is a common motif in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[] The sulfonyl group is also a key functional group in many drugs, contributing to their binding affinity and metabolic stability.
The ability to use this compound for the late-stage functionalization of complex molecules is a particularly powerful tool for medicinal chemists.[9] It allows for the rapid generation of analogues of a lead compound, which is essential for structure-activity relationship (SAR) studies.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed.[2] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.
-
Handling: Avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from incompatible materials.[2]
Conclusion
This compound is a highly valuable and versatile reagent that has found widespread application in modern organic synthesis. Its stability, ease of handling, and unique reactivity make it an indispensable tool for the construction of complex molecules, particularly in the field of drug discovery. The ability to use this reagent in robust and highly selective palladium-catalyzed cross-coupling and C-H functionalization reactions underscores its importance for both academic and industrial researchers. As the demand for more efficient and selective synthetic methodologies continues to grow, the utility of this compound is poised to expand even further.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 116008-37-8 [sigmaaldrich.com]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kluedo.ub.rptu.de [kluedo.ub.rptu.de]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Base-Mediated Site-Selective Sulfonylation of Pyridine - ChemistryViews [chemistryviews.org]
- 9. Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Methodological & Application
Application Notes: Sodium Pyridine-4-sulfinate as a Superior Nucleophilic Partner in Palladium-Catalyzed Desulfinative Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical industry, for the construction of carbon-carbon bonds. However, the use of heteroaromatic boronates, especially pyridine-2-boronates, is often hampered by issues of instability, difficult preparation, and poor reactivity.[1][2][3][4] This application note details the use of sodium pyridine-4-sulfinate as a robust and versatile nucleophilic coupling partner in palladium-catalyzed desulfinative cross-coupling reactions. This approach circumvents the challenges associated with traditional Suzuki-Miyaura couplings involving pyridyl boronates, offering a process of exceptional scope and utility for the synthesis of biaryl and heteroaryl-aryl compounds.[1][2][3][4]
Introduction: Overcoming the Limitations of Traditional Suzuki-Miyaura Coupling
Pyridine rings are a ubiquitous structural motif in a vast number of pharmaceutical agents.[1][2][3][4] Consequently, the development of efficient and reliable methods for their incorporation into complex molecules is of paramount importance. The palladium-catalyzed Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, has been the workhorse for such transformations.[5][6] However, the application of this reaction to pyridine-containing substrates, particularly those requiring the use of pyridine-2-boronic acids, is often problematic.[1][2][3][4] These reagents are frequently unstable, difficult to synthesize and purify, and can exhibit poor performance in the catalytic cycle.[1][2][3][4]
An innovative and highly effective alternative is the use of pyridine sulfinates as nucleophilic coupling partners in a desulfinative cross-coupling reaction.[7][8] this compound, a stable and easily accessible reagent, serves as an excellent surrogate for the corresponding boronic acid. This methodology offers several key advantages:
-
Enhanced Stability and Handling: this compound is a crystalline solid that is significantly more stable and easier to handle than the analogous boronic acid.[7][8]
-
Broad Substrate Scope: This protocol is effective for a wide range of aryl and heteroaryl halides, including challenging chloro-substrates.[3][7]
-
High Yields and Functional Group Tolerance: The reaction typically proceeds in high yields and tolerates a variety of functional groups, making it suitable for late-stage functionalization in drug discovery programs.[7]
-
Simplified Reaction Conditions: The protocols often utilize commercially available catalysts and ligands, with straightforward experimental setups.[7]
The Mechanism: A Desulfinative Pathway to C-C Bond Formation
The palladium-catalyzed cross-coupling of this compound with an aryl halide proceeds through a desulfinative mechanism. While sharing similarities with the classical Suzuki-Miyaura catalytic cycle, the key distinction is the extrusion of sulfur dioxide (SO₂) from the intermediate palladium complex. The proposed catalytic cycle is illustrated below:
Figure 1: Proposed catalytic cycle for the desulfinative cross-coupling of this compound.
The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex. This is followed by a ligand exchange with the this compound, forming an arylpalladium(II) sulfinate intermediate. The crucial step is the extrusion of sulfur dioxide (SO₂) from this intermediate to generate an arylpalladium(II) pyridyl complex. Finally, reductive elimination yields the desired biaryl product (Ar-Py) and regenerates the active Pd(0) catalyst.[5]
Experimental Protocols
The following protocols provide a general framework for the desulfinative cross-coupling of this compound with aryl halides. Optimization of reaction conditions may be necessary for specific substrates.
General Protocol for Small-Scale Reactions
This protocol is suitable for initial screening and optimization of reaction conditions on a small scale (e.g., 0.1-0.5 mmol).
Materials:
-
This compound (2.0 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tricyclohexylphosphine (PCy₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 equiv.)
-
Anhydrous 1,4-dioxane
-
Reaction vial with a screw cap and septum
-
Standard laboratory glassware and magnetic stirrer
Workflow Diagram:
Figure 2: Workflow for a small-scale desulfinative cross-coupling reaction.
Procedure:
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (2.0 equiv.), the aryl halide (1.0 equiv.), palladium(II) acetate (5 mol%), tricyclohexylphosphine (10 mol%), and potassium carbonate (1.5 equiv.).
-
Inert Atmosphere: Seal the vial with a screw cap fitted with a septum. Evacuate the vial and backfill with an inert gas (e.g., argon). Repeat this cycle two more times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of the aryl halide between 0.1 and 0.5 M.
-
Reaction: Place the vial in a preheated oil bath or heating block at 150 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 3 to 18 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol for Preparative Scale Synthesis
For larger scale syntheses, modifications to the reaction conditions can be made to improve efficiency and reduce catalyst loading.[3][4]
Materials:
-
This compound (1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Tricyclohexylphosphine (PCy₃) (2 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 equiv.)
-
Anhydrous dibutyl ether (Bu₂O)
-
Round-bottom flask with a reflux condenser
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.5 equiv.), the aryl halide (1.0 equiv.), palladium(II) acetate (1 mol%), tricyclohexylphosphine (2 mol%), and potassium carbonate (1.5 equiv.).
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., argon).
-
Solvent Addition: Add anhydrous dibutyl ether.
-
Reaction: Heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times are typically around 16 hours.
-
Work-up and Purification: Follow the work-up and purification procedure outlined in the small-scale protocol.
Substrate Scope and Data
The desulfinative coupling of this compound demonstrates a broad substrate scope with respect to the aryl halide coupling partner. The following table summarizes representative examples.
| Entry | Aryl Halide | Product | Yield (%) | Reference |
| 1 | 4-Bromotoluene | 4-(p-tolyl)pyridine | 99 | [7] |
| 2 | 4-Chlorotoluene | 4-(p-tolyl)pyridine | 95 | [3] |
| 3 | 1-Bromo-4-fluorobenzene | 4-(4-fluorophenyl)pyridine | 95 | [9] |
| 4 | 2-Bromopyridine | 2,4'-Bipyridine | 85 | [3] |
| 5 | 3-Bromopyridine | 3,4'-Bipyridine | 92 | [3] |
Reaction conditions: this compound (2.0 equiv.), aryl halide (1.0 equiv.), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), K₂CO₃ (1.5 equiv.), 1,4-dioxane, 150 °C, 3–18 hours. Isolated yields.
Troubleshooting and Key Considerations
-
Anhydrous and Degassed Conditions: The reaction is sensitive to oxygen and moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere using anhydrous solvents.
-
Ligand Selection: While tricyclohexylphosphine (PCy₃) is a generally effective ligand, other electron-rich and bulky phosphine ligands may be beneficial for specific substrates.
-
Base: Potassium carbonate is typically the optimal base, though other inorganic bases like cesium carbonate may also be effective.[7]
-
Reaction Temperature: A high reaction temperature (140-150 °C) is generally required for efficient coupling.[3][7]
-
Purity of Sulfinate Salt: The purity of the this compound can impact the reaction efficiency. Ensure a high-quality reagent is used.
Conclusion
The use of this compound in palladium-catalyzed desulfinative cross-coupling reactions represents a significant advancement over traditional Suzuki-Miyaura protocols for the synthesis of 4-arylpyridines.[7] Its stability, ease of handling, and broad applicability make it an invaluable tool for researchers in synthetic and medicinal chemistry.[8][10] This methodology facilitates the efficient construction of medicinally relevant scaffolds and is well-suited for both small-scale library synthesis and larger-scale preparative work.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Sodium Pyridine-4-sulfinate: A Versatile Reagent in Modern C-H Activation and Functionalization
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond a Simple Building Block
In the landscape of modern synthetic chemistry, the drive for efficiency, precision, and molecular complexity has placed a premium on reagents that can predictably functionalize carbon-hydrogen (C-H) bonds. Sodium pyridine-4-sulfinate has emerged as a standout reagent, transitioning from a simple sulfur-containing compound to a versatile and powerful tool in the arsenal of researchers, particularly in pharmaceutical and agrochemical development.[1] Its unique electronic properties and diverse reactivity modes—spanning nucleophilic, radical, and transition-metal-mediated pathways—enable the introduction of the critical sulfonyl group into organic molecules with remarkable control.[2][3]
This guide provides an in-depth exploration of this compound's applications in C-H activation and related functionalization reactions. It is designed for researchers and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower effective experimental design and troubleshooting. We will delve into three primary classes of transformations: the direct, base-mediated C-H sulfonylation of pyridines; radical-mediated functionalizations; and its pivotal role as a superior coupling partner in palladium-catalyzed cross-coupling reactions.
Direct C4-Selective C-H Sulfonylation of Pyridines
The pyridine ring is a cornerstone motif in medicinal chemistry, present in a vast number of FDA-approved drugs.[4] However, the direct and regioselective functionalization of the pyridine core remains a significant challenge.[5] Traditional methods often require harsh conditions or pre-functionalized starting materials, limiting their scope.[6] A modern approach leverages the activation of the pyridine ring with triflic anhydride (Tf₂O), followed by a base-mediated nucleophilic addition of a sulfinate salt, providing highly regioselective access to C4-sulfonylated pyridines.[7][8]
Mechanistic Insight: The Role of Activation and Base
The causality behind this transformation lies in a sequence of activation, controlled addition, and rearomatization. The pyridine nitrogen first attacks the highly electrophilic triflic anhydride to form a reactive N-triflylpyridinium salt. This activation dramatically increases the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack.
The choice of base is critical for controlling the regioselectivity. While bases like DABCO can lead to mixtures of C2 and C4 isomers, sterically hindered amines like N-methylpiperidine have been shown to selectively promote the formation of a charge-transfer complex that favors the addition of the sulfinate nucleophile at the C4 position.[4][7][9] Following the addition, elimination of the triflate group and the base restores the aromaticity of the ring, yielding the C4-sulfonylated product.[5]
Caption: Mechanism of C4-Selective C-H Sulfonylation.
Application Note: Streamlining Access to Key Intermediates
This protocol provides a highly modular and direct route to C4-sulfonylated pyridines, which are valuable intermediates in drug discovery.[5] By avoiding the need for blocking groups or harsh electrophilic sulfonation conditions, this method exhibits excellent functional group tolerance. The reaction's success hinges on precise temperature control during the activation step and the specific choice of base to ensure high C4 selectivity.[10] This approach is particularly advantageous for late-stage functionalization of complex molecules.
Experimental Protocol: C4-Selective Sulfonylation of Pyridine[10]
Materials:
-
Pyridine (1.0 equiv.)
-
Triflic anhydride (Tf₂O, 1.2 equiv.)
-
Sodium 4-toluenesulfinate (or other sodium sulfinate, 1.3 equiv.)
-
N-methylpiperidine (3.2 equiv.)
-
Anhydrous Chloroform (CHCl₃)
-
Flame-dried Schlenk flask, magnetic stirrer, syringe, dry ice/acetone bath
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine (1.0 equiv.) in anhydrous chloroform.
-
Activation: Cool the solution to -78 °C using a dry ice/acetone bath. While stirring, slowly add a solution of triflic anhydride (1.2 equiv.) in anhydrous chloroform dropwise over 5 minutes. Stir the resulting mixture at -78 °C for an additional 15 minutes. A color change to yellow or orange is typically observed.
-
Base and Sulfinate Addition: To the activated mixture, add N-methylpiperidine (3.2 equiv.) via syringe. In a separate flask, prepare a suspension of the sodium sulfinate salt (1.3 equiv.) in anhydrous chloroform. Add this suspension to the reaction mixture at -78 °C.
-
Reaction: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 16 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the pure C4-sulfonylated pyridine.
| Substrate (Pyridine) | Sulfinate Salt | Base | Yield (%) | C4:C2 Ratio | Reference |
| Pyridine | Sodium 4-toluenesulfinate | N-Methylpiperidine | 73 | 83:17 | [4] |
| Pyridine | Sodium 4-chlorobenzenesulfinate | N-Methylpiperidine | 81 | >95:5 | [9] |
| Pyridine | Sodium methanesulfinate | N-Methylpiperidine | 65 | >95:5 | [9] |
| 2-Phenylpyridine | Sodium 4-toluenesulfinate | N-Methylpiperidine | 71 | N/A (C4/C6) | [7] |
Radical-Mediated Pathways: A Divergent Approach
Sodium sulfinates are excellent precursors to sulfonyl radicals (RSO₂•) under oxidative conditions.[2] This reactivity can be harnessed for C-H functionalization through pathways entirely distinct from the nucleophilic additions described above. The generation of these radicals can be achieved using chemical oxidants or, more elegantly, through visible-light photocatalysis, often forming an electron donor-acceptor (EDA) complex.[11][12]
Mechanistic Insight: Single-Electron Transfer (SET)
The process is typically initiated by a single-electron transfer (SET) from the sulfinate anion to a suitable acceptor. In photocatalytic systems, an excited-state photocatalyst or a light-absorbing EDA complex involving an activated pyridine salt can serve as the oxidant.[11] This generates a sulfonyl radical. This electrophilic radical can then engage in various transformations, including addition to alkenes or direct functionalization of electron-rich heterocycles.[13][14]
Caption: General Pathway for Radical C-H Sulfonylation.
Application Note: Trifluoromethylation and Alkene Difunctionalization
A prominent application of this radical pathway is C-H trifluoromethylation, using sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) as the radical source.[13][15] This method is highly effective for the late-stage trifluoromethylation of heterocycles. Furthermore, by intercepting the sulfonyl radical with an alkene, one can initiate a cascade leading to difunctionalization, where both a sulfonyl group and another fragment (such as a pyridyl group from an activated pyridinium salt) are added across the double bond.[11] This provides rapid access to complex β-pyridyl alkyl sulfones.
Palladium-Catalyzed Desulfinylative Cross-Coupling
While the Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation, its application to 2-substituted pyridines is notoriously difficult due to the instability and poor reactivity of the corresponding pyridine-2-boronates.[16] Pyridine sulfinates have emerged as exceptionally effective replacements for boronates in palladium-catalyzed cross-coupling reactions.[17][18] In this context, the sulfinate group is not incorporated into the final product but acts as a traceless activating group that is extruded as SO₂ during the catalytic cycle.
Mechanistic Insight: A Superior Transmetalation Partner
The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle. The key difference lies in the "transmetalation" step. After oxidative addition of the aryl halide to the Pd(0) catalyst, the pyridine sulfinate coordinates to the palladium center. This is followed by a desulfinylative coupling, where the C-S bond is cleaved, SO₂ is extruded, and a C-Pd bond is formed. Reductive elimination then yields the desired biaryl product and regenerates the Pd(0) catalyst. The use of a bulky phosphine ligand, such as tricyclohexylphosphine (PCy₃), is often crucial for an efficient reaction.[16][17]
Caption: Catalytic Cycle for Desulfinylative Cross-Coupling.
Application Note: Overcoming a Classic Synthetic Hurdle
This methodology represents a paradigm shift for synthesizing substituted pyridines, especially 2-arylpyridines, which are common in pharmaceuticals.[16][19] The pyridine sulfinates are typically stable, easy-to-handle solids, providing a significant advantage over their boronate counterparts.[18] This reaction has demonstrated a remarkably broad scope, tolerating a wide variety of functional groups on both the aryl halide and the pyridine sulfinate coupling partner.[17]
Experimental Protocol: Pd-Catalyzed Coupling of Pyridine-4-sulfinate with an Aryl Halide[17]
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 equiv.)
-
This compound (2.0 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Tricyclohexylphosphine (PCy₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 equiv.)
-
Anhydrous 1,4-dioxane
-
Reaction vessel suitable for heating (e.g., microwave vial or sealed tube)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (2.0 equiv.), potassium carbonate (1.5 equiv.), Pd(OAc)₂ (5 mol%), and PCy₃ (10 mol%).
-
Solvent Addition: Evacuate and backfill the vessel with an inert atmosphere (e.g., argon). Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Seal the vessel and heat the mixture to 150 °C with vigorous stirring for 3-18 hours (reaction progress should be monitored by TLC or GC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the coupled product.
| Aryl Halide | Pyridine Sulfinate | Yield (%) | Reference |
| 4-Bromotoluene | Sodium pyridine-3-sulfinate | 99 | [17] |
| 4-Chlorotoluene | Sodium pyridine-2-sulfinate | 87 | [17] |
| 1-Bromo-4-(OMe)benzene | Sodium 5-(CF₃)pyridine-2-sulfinate | 96 | [17] |
| 3-Bromopyridine | Sodium 6-(OMe)pyridine-3-sulfinate | 82 | [17] |
Safety and Handling
This compound is generally a stable, solid compound.[1] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Refer to the specific Material Safety Data Sheet (MSDS) for detailed hazard and handling information.
Conclusion
This compound is a testament to how a single reagent can be leveraged across multiple, distinct mechanistic manifolds to solve pressing synthetic challenges. From enabling the direct, regioselective C-H sulfonylation of the pyridine core to serving as a radical precursor and a superior nucleophilic partner in palladium catalysis, its utility is vast and impactful. For researchers in drug discovery and process development, mastering the application of this versatile reagent opens new avenues for the efficient construction of complex, high-value molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Base-Mediated Site-Selective Sulfonylation of Pyridine - ChemistryViews [chemistryviews.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. chemrxiv.org [chemrxiv.org]
- 9. kluedo.ub.rptu.de [kluedo.ub.rptu.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na [beilstein-journals.org]
- 15. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sodium 4-(trifluoromethyl)pyridine-2-sulfinate ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Sodium Pyridine-4-sulfinate as a Versatile Sulfonyl Radical Precursor
Introduction: The Rise of Pyridylsulfones in Modern Chemistry
The sulfonyl functional group is a cornerstone in medicinal chemistry, agrochemicals, and materials science, prized for its unique electronic properties and metabolic stability.[1] Among these, the pyridylsulfonyl moiety is of particular interest due to the pyridine ring's ability to engage in hydrogen bonding and modulate pharmacokinetic properties. The synthesis of molecules containing this fragment, however, has traditionally relied on multi-step sequences often involving harsh conditions.
Sodium pyridine-4-sulfinate has emerged as a powerful and versatile building block that circumvents many of these challenges.[2][3][4] It serves as an exceptionally stable, easy-to-handle, solid precursor to the pyridine-4-sulfonyl radical. This reactive intermediate can be generated under remarkably mild conditions—using light, electricity, or transition metals—unlocking a vast landscape of chemical transformations for forging C–S, N–S, and O–S bonds with high efficiency and functional group tolerance.[2][3][4][5][6]
This guide provides an in-depth exploration of this compound, detailing the mechanisms of radical generation and providing field-tested protocols for its application in cutting-edge organic synthesis.
Reagent Profile: Physicochemical Properties and Safe Handling
Understanding the fundamental properties and safety protocols for this compound is critical for its effective and safe implementation in the laboratory.
Key Properties
| Property | Value | References |
| CAS Number | 116008-37-8 | [7][8] |
| Molecular Formula | C₅H₄NNaO₂S | [7][8] |
| Molecular Weight | 165.14 g/mol | [7][8] |
| Appearance | White to light yellow powder or crystal | [7] |
| Storage | Store at room temperature in a dark place under an inert atmosphere. | |
| Purity | ≥ 95-97% | [7] |
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably a chemical fume hood, to avoid dust formation.[9]
-
Wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[8][9]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8][9]
-
Store in a tightly sealed container in a dry, dark place away from incompatible materials.
-
The Core Mechanism: Generating the Sulfonyl Radical
The utility of this compound hinges on its ability to undergo a single-electron transfer (SET) oxidation. This process converts the sulfinate anion into the highly reactive pyridine-4-sulfonyl radical, which is the key intermediate for subsequent bond-forming reactions. This transformation can be initiated through several modern synthetic methods.
-
Photoredox Catalysis: Visible-light photocatalysts (e.g., iridium or ruthenium complexes) can, upon excitation, oxidize the sulfinate anion to generate the sulfonyl radical under exceptionally mild conditions.[10][11][12]
-
Electrochemistry: Anodic oxidation offers a green and reagent-free method to generate sulfonyl radicals by directly removing an electron from the sulfinate at an electrode surface.[5][13][14][15]
-
Transition-Metal Catalysis: Certain transition metals, such as copper or nickel, can facilitate the SET process, often in concert with other catalytic cycles (e.g., dual photoredox/nickel catalysis).[1][16][17]
Diagram 1: General pathways for the generation of the pyridine-4-sulfonyl radical from its sodium sulfinate precursor.
Application Protocols: Harnessing the Sulfonyl Radical
The following protocols provide detailed, step-by-step methodologies for key transformations utilizing this compound as a sulfonyl radical precursor.
Protocol 1: Visible-Light Mediated Hydrosulfonylation of Alkenes
This protocol describes the addition of a pyridylsulfonyl group across a double bond, a powerful method for synthesizing complex sulfones from simple alkenes. The reaction is initiated by a photocatalyst under visible light, representing a mild and efficient approach.[18]
-
Rationale: The photocatalyst, upon absorbing light, reaches an excited state capable of oxidizing the sulfinate to the sulfonyl radical. This radical then adds to the alkene, generating a carbon-centered radical, which is subsequently reduced and protonated to afford the final product. The choice of a high-boiling, polar aprotic solvent like DMSO ensures solubility of the salt and reagents.
-
Materials:
-
Alkene (e.g., Styrene) (1.0 equiv)
-
This compound (1.5 equiv)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)
-
Hantzsch Ester (1.5 equiv) as a mild reductant
-
Anhydrous, degassed DMSO (0.1 M)
-
Schlenk flask or reaction vial with stir bar
-
Blue LED light source (450 nm)
-
-
Procedure:
-
To a Schlenk flask, add the alkene (0.2 mmol, 1.0 equiv), this compound (0.3 mmol, 1.5 equiv), photocatalyst (0.004 mmol, 2 mol%), and Hantzsch ester (0.3 mmol, 1.5 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous, degassed DMSO (2.0 mL) via syringe.
-
Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from a blue LED light source. Ensure the reaction is actively cooled with a fan to maintain ambient temperature.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) followed by brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired sulfone product.
-
Protocol 2: Electrochemical Alkoxysulfonylation of Alkenes
This protocol achieves the difunctionalization of an alkene, installing both an alkoxy and a pyridylsulfonyl group in a single, oxidant-free operation.[15]
-
Rationale: In an undivided electrochemical cell, the sulfinate is oxidized at the anode to the sulfonyl radical. This radical adds to the alkene. The resulting carbon-centered radical is then trapped by the alcohol solvent, which also serves as the nucleophile. This method avoids the need for external chemical oxidants, making it an environmentally benign process.[15]
-
Materials:
-
Styrene derivative (1.0 equiv)
-
This compound (2.0 equiv)
-
Supporting Electrolyte (e.g., n-Bu₄NBF₄) (0.3 equiv)
-
Alcohol solvent (e.g., Methanol)
-
Undivided electrochemical cell with graphite electrodes
-
Constant current power supply
-
-
Procedure:
-
To an undivided electrochemical cell equipped with a graphite plate anode and a graphite plate cathode, add the styrene derivative (0.5 mmol, 1.0 equiv), this compound (1.0 mmol, 2.0 equiv), and n-Bu₄NBF₄ (0.15 mmol, 0.3 equiv).
-
Add the alcohol solvent (e.g., Methanol, 8 mL).
-
Stir the mixture at room temperature and begin electrolysis at a constant current of 10 mA.
-
Continue electrolysis until the starting material is consumed as monitored by TLC (typically 4-6 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane (20 mL) and wash with water (10 mL).
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to isolate the β-alkoxy sulfone.
-
Protocol 3: Dual Photoredox/Nickel-Catalyzed Cross-Coupling
This protocol describes a powerful method for constructing aryl-pyridyl sulfones via the cross-coupling of an aryl halide with this compound.[1][16]
-
Rationale: This reaction operates through a dual catalytic cycle. The excited photocatalyst reduces a Ni(II) precatalyst to a more reactive Ni(0) species. This Ni(0) then undergoes oxidative addition into the aryl halide bond to form an Ar-Ni(II)-X complex. Concurrently, the oxidized photocatalyst generates the pyridine-4-sulfonyl radical from the sulfinate. This radical is then trapped by the Ar-Ni(II)-X complex, leading to a Ni(III) intermediate which, upon reductive elimination, furnishes the desired aryl-pyridyl sulfone and regenerates the Ni(I) catalyst, which is then reduced back to Ni(0) to continue the cycle.
Diagram 2: Experimental workflow for the dual photoredox/nickel-catalyzed sulfonylation of an aryl halide.
-
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole) (1.0 equiv)
-
This compound (1.5 equiv)
-
NiCl₂·glyme (5 mol%)
-
Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbbpy) (5 mol%)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1 mol%)
-
Anhydrous, degassed N,N-Dimethylacetamide (DMA) (0.1 M)
-
Schlenk flask, stir bar, blue LED light source
-
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, add NiCl₂·glyme (0.01 mmol, 5 mol%) and dtbbpy (0.01 mmol, 5 mol%). Stir in DMA (1 mL) for 10 minutes.
-
To this solution, add the aryl halide (0.2 mmol, 1.0 equiv), this compound (0.3 mmol, 1.5 equiv), and the photocatalyst (0.002 mmol, 1 mol%).
-
Add additional DMA to bring the total volume to 2 mL.
-
Degas the solution with a stream of argon for 15 minutes.
-
Seal the flask and stir the mixture at room temperature while irradiating with a blue LED light source for 16-24 hours.
-
Work-up: Follow the work-up procedure as described in Protocol 1.
-
Purification: Purify the crude residue by flash column chromatography to yield the aryl-pyridyl sulfone.
-
Conclusion and Future Outlook
This compound is a robust, versatile, and highly valuable reagent for introducing the pyridine-4-sulfonyl moiety into organic molecules. Its ability to serve as a clean precursor to sulfonyl radicals under various mild activation conditions—photochemical, electrochemical, and metal-catalyzed—positions it at the forefront of modern synthetic methodology. The protocols outlined here demonstrate its broad applicability in constructing complex molecular architectures relevant to pharmaceutical and agrochemical development. As the demand for greener and more efficient synthetic tools grows, the application of this compound and related sulfinate salts is poised to expand even further, enabling novel discoveries across the chemical sciences.
References
- 1. Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | Starshinechemical [starshinechemical.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Recent Advances in Electrochemical Sulfonylation using Sodium Sul...: Ingenta Connect [ingentaconnect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08568A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Synthesis of Sulfonamides Utilizing Sodium Pyridine-4-Sulfinate
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, integral to a wide array of therapeutic agents.[1][2] Traditional synthetic routes to sulfonamides often rely on the use of sulfonyl chlorides, which can be harsh and exhibit limited functional group tolerance. This application note details a modern, efficient, and versatile approach to sulfonamide synthesis centered on the use of sodium pyridine-4-sulfinate. This methodology offers a milder alternative, broader substrate scope, and operational simplicity, making it highly attractive for drug discovery and development professionals. We will explore the underlying chemical principles, provide detailed, step-by-step protocols for both metal-free and copper-catalyzed transformations, and discuss the advantages of incorporating the pyridine moiety.
Introduction: The Enduring Importance of Sulfonamides and the Need for Modern Synthetic Methods
Sulfonamides have played a pivotal role in medicine due to their broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4] The iconic "sulfa drugs" were among the first effective systemic antimicrobials and paved the way for the antibiotic era.[2][3] Beyond their therapeutic applications, sulfonamides are also utilized as herbicides, pesticides, and as protecting groups in organic synthesis.[1]
The classical and most common method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2] While effective, this method suffers from several drawbacks, including the often-harsh conditions required for the preparation of sulfonyl chlorides and their inherent reactivity, which can be incompatible with sensitive functional groups present in complex molecules.
To address these limitations, significant research has focused on developing alternative methods for the construction of the critical S-N bond.[5] Among these, the use of sodium sulfinates as sulfonylating agents has emerged as a powerful and versatile strategy.[1][6] Sodium sulfinates are generally stable, easy to handle solids, and their reactions often proceed under milder conditions.[1]
This guide specifically focuses on the application of This compound , a reagent that not only serves as an excellent sulfonyl source but also introduces a pyridine ring, a privileged scaffold in medicinal chemistry known to enhance solubility, metabolic stability, and target engagement.[7][8]
This compound: A Versatile Reagent for Sulfonamide Synthesis
This compound is a stable, crystalline solid that serves as a precursor to the corresponding sulfonylating species.[7][9] Its utility in sulfonamide synthesis stems from its ability to undergo oxidative coupling with amines, forming the desired sulfonamide bond. This transformation can be achieved through various catalytic systems, offering flexibility to the synthetic chemist.
Mechanism of Action: The Oxidative S-N Coupling
The core of the sulfonamide synthesis from sodium sulfinates and amines is an oxidative cross-coupling reaction. While the precise mechanism can vary depending on the chosen catalytic system, a general pathway involves the following key steps:
-
Oxidation of the Sulfinate: The sodium sulfinate is first oxidized to a more reactive intermediate. In iodine-mediated systems, this is believed to be a sulfonyl iodide or a sulfonyl radical.[1] In metal-catalyzed reactions, an organometallic species is often formed.
-
Nucleophilic Attack by the Amine: The amine then acts as a nucleophile, attacking the activated sulfonyl intermediate.
-
Formation of the S-N Bond: This attack leads to the formation of the sulfonamide bond and the elimination of a leaving group.
The choice of oxidant and catalyst is crucial in controlling the reaction efficiency and substrate scope.
Experimental Protocols
Herein, we provide two detailed protocols for the synthesis of sulfonamides using this compound: a metal-free, iodine-mediated method and a copper-catalyzed approach.
Protocol 1: Metal-Free Synthesis via NH₄I-Mediated Oxidative Amination
This protocol is based on the work demonstrating an efficient and environmentally friendly approach to sulfonamide synthesis.[1] The use of ammonium iodide (NH₄I) as a mediator provides a simple and effective route to a wide range of sulfonamides.
Workflow Diagram:
Caption: Workflow for the metal-free synthesis of sulfonamides.
Materials:
-
This compound
-
Primary or secondary amine
-
Ammonium iodide (NH₄I)
-
Acetonitrile (CH₃CN), anhydrous
-
Schlenk tube or sealed vial
-
Standard laboratory glassware for work-up and purification
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add this compound (0.2 mmol, 1.0 equiv), the desired amine (0.3 mmol, 1.5 equiv), and ammonium iodide (0.2 mmol, 1.0 equiv).
-
Add anhydrous acetonitrile (2 mL) to the tube.
-
Seal the Schlenk tube and place it in a preheated heating block or oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours. The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) and stir for 10 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Plausible Reaction Mechanism:
Caption: Plausible mechanism for NH₄I-mediated sulfonamide synthesis.[1]
Protocol 2: Copper-Catalyzed Synthesis under Microwave Irradiation
This protocol offers a rapid and efficient synthesis of sulfonamides by leveraging copper catalysis and microwave heating.[10] This method is particularly advantageous for high-throughput synthesis and library generation.
Workflow Diagram:
Caption: Workflow for the copper-catalyzed synthesis of sulfonamides.
Materials:
-
This compound
-
Primary or secondary amine
-
Copper(II) bromide (CuBr₂)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Microwave synthesis vial
-
Microwave reactor
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a microwave synthesis vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the amine (1.0 mmol, 1.0 equiv), and copper(II) bromide (0.1 mmol, 10 mol%).
-
Add a mixture of acetonitrile and water (e.g., 3:1 v/v, 4 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes). Optimize conditions for specific substrates.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the copper catalyst, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired sulfonamide.
Data Presentation: Substrate Scope and Yields
The following tables summarize the typical substrate scope and isolated yields for the synthesis of various sulfonamides using this compound with representative amines under the described protocols.
Table 1: Representative Yields for Metal-Free Sulfonamide Synthesis [1]
| Entry | Amine | Product | Isolated Yield (%) |
| 1 | Aniline | N-phenylpyridine-4-sulfonamide | 85 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)pyridine-4-sulfonamide | 88 |
| 3 | Benzylamine | N-benzylpyridine-4-sulfonamide | 92 |
| 4 | Morpholine | 4-(pyridin-4-ylsulfonyl)morpholine | 95 |
| 5 | Pyrrolidine | 1-(pyridin-4-ylsulfonyl)pyrrolidine | 90 |
Table 2: Representative Yields for Copper-Catalyzed Sulfonamide Synthesis [10]
| Entry | Amine | Product | Isolated Yield (%) |
| 1 | Aniline | N-phenylpyridine-4-sulfonamide | 90 |
| 2 | 4-Chloroaniline | N-(4-chlorophenyl)pyridine-4-sulfonamide | 87 |
| 3 | n-Butylamine | N-butylpyridine-4-sulfonamide | 94 |
| 4 | Piperidine | 1-(pyridin-4-ylsulfonyl)piperidine | 96 |
| 5 | Diethylamine | N,N-diethylpyridine-4-sulfonamide | 85 |
Trustworthiness and Self-Validation
The protocols described are designed to be robust and reproducible. Key to ensuring success is the careful control of reaction parameters:
-
Purity of Reagents: Use high-purity this compound and amines. The presence of impurities can affect catalyst activity and lead to side reactions.
-
Anhydrous Conditions (Protocol 1): For the NH₄I-mediated reaction, using anhydrous solvent is recommended to prevent hydrolysis of intermediates.
-
Microwave Parameters (Protocol 2): Consistent and controlled heating is crucial for reproducibility in microwave-assisted synthesis. Ensure accurate temperature and time settings.
-
Reaction Monitoring: Regularly monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of sulfonamides. The methods presented herein, both metal-free and copper-catalyzed, offer significant advantages over traditional approaches, including milder reaction conditions, broader functional group tolerance, and operational simplicity. The ability to directly incorporate the medicinally relevant pyridine scaffold further enhances the value of this reagent in modern drug discovery and development. These protocols provide researchers with reliable and efficient tools for the construction of diverse sulfonamide libraries, accelerating the identification of new therapeutic candidates.
References
- 1. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-free oxidative coupling of amines with sodium sulfinates: a mild access to sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. chemimpex.com [chemimpex.com]
- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 116008-37-8 [sigmaaldrich.com]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Sodium Pyridine-4-Sulfinate in Modern Pharmaceutical Synthesis
Introduction: A Modern Workhorse for Heterocyclic Chemistry
The pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of blockbuster drugs used to treat conditions ranging from HIV to lung cancer.[1] Despite its prevalence, the chemical manipulation of this heterocycle, particularly the formation of carbon-carbon and carbon-heteroatom bonds, presents long-standing challenges for process and discovery chemists. Traditional cross-coupling methods, most notably the Suzuki-Miyaura reaction, often exhibit poor performance with pyridine-based substrates.[1][2][3] This is frequently due to the difficult preparation, instability, and low reactivity of the requisite pyridine boronic acids.[3][4]
Sodium pyridine-4-sulfinate (C₅H₄NNaO₂S) has emerged as a highly versatile and robust reagent that elegantly circumvents these issues. It is a stable, easy-to-handle solid that serves as a powerful synthetic building block.[5][6] Its utility extends beyond a simple replacement for boronic acids; it functions as a potent nucleophile in palladium-catalyzed reactions, a precursor for direct C-H functionalization, and, under specific conditions, a source of sulfonyl radicals.[7][8] This guide provides an in-depth analysis of its applications, complete with mechanistic insights and detailed protocols for its use in key pharmaceutical transformations.
Physicochemical Properties and Safe Handling
Understanding the fundamental properties of this compound is critical for its effective and safe implementation in any synthetic workflow. The compound is a stable, crystalline solid, but requires proper handling to ensure its integrity and the safety of the researcher.
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 116008-37-8 | [5][6][9][10] |
| Molecular Formula | C₅H₄NNaO₂S | [5][9][11] |
| Molecular Weight | 165.14 g/mol | [5][9][11] |
| Appearance | White to light yellow powder or crystal | [5][6] |
| Purity | Typically ≥95% (HPLC) | [5][11] |
| Storage Conditions | Room temperature, in a dark place under an inert atmosphere. | [10] |
Safety and Handling Precautions
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][10]
-
Precautionary Measures:
-
Always handle in a well-ventilated fume hood.[12]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[9][12]
-
Avoid inhalation of dust and direct contact with skin and eyes.[12]
-
In case of contact, rinse the affected area thoroughly with water. If eye irritation persists, seek medical attention.[9]
-
The compound is hygroscopic; store in a tightly sealed container under an inert gas like argon or nitrogen to prevent degradation.
-
Core Application I: Palladium-Catalyzed Desulfinative Cross-Coupling
The most significant application of pyridine sulfinates in pharmaceutical synthesis is their role as superior coupling partners in palladium-catalyzed reactions to form biaryl and heteroaryl-aryl structures.[2][4] This "desulfinative" coupling strategy directly addresses the shortcomings of the Suzuki reaction for many heterocyclic systems.
Conceptual Advantage
The core advantage lies in the stability and reactivity profile of the sulfinate group compared to the boronic acid. Pyridine sulfinates are readily prepared, stable to storage, and engage efficiently in the palladium catalytic cycle, enabling the synthesis of a wide range of previously difficult-to-access molecules, including medicinally relevant derivatives of drugs like Varenicline (Chantix).[1][3][4]
Reaction Mechanism
The catalytic cycle is analogous to other palladium cross-coupling reactions but relies on a key desulfinative step. The sulfinate acts as the nucleophilic partner, transferring the pyridine moiety to the palladium center before reductive elimination forms the desired C-C bond.
Caption: Palladium catalytic cycle for desulfinative cross-coupling.
Protocol 1: General Procedure for Pd-Catalyzed Coupling with an Aryl Bromide
This protocol is adapted from the robust methodology developed by Willis and coworkers.[1][4]
Equipment:
-
Oven-dried microwave vial (0.5–2 mL) or Schlenk tube with a magnetic stir bar.
-
Syringes and needles for inert atmosphere techniques.
-
Heating block or oil bath.
-
Standard laboratory glassware for workup and purification.
Table 2: Reagents for Protocol 1
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Aryl Bromide (Ar-Br) | Varies | 0.10 | 1.0 |
| This compound | 165.14 | 0.20 | 2.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.005 | 0.05 (5 mol%) |
| Tricyclohexylphosphine (PCy₃) | 280.49 | 0.01 | 0.10 (10 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.15 | 1.5 |
| Anhydrous 1,4-Dioxane | - | 1.0 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried microwave vial, add the aryl bromide (0.10 mmol), this compound (0.20 mmol), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and K₂CO₃ (1.5 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (1.0 mL) via syringe.
-
Reaction: Place the sealed vial in a preheated heating block at 150 °C and stir for 3-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Table 3: Representative Scope of the Desulfinative Coupling
| Aryl Halide Partner | Product | Reported Yield (%)[4] |
| 4-Bromotoluene | 4-(p-tolyl)pyridine | 85 |
| 4-Bromoanisole | 4-(4-methoxyphenyl)pyridine | 88 |
| 1-Bromo-4-(trifluoromethyl)benzene | 4-(4-(trifluoromethyl)phenyl)pyridine | 75 |
| 2-Bromopyridine | 2,4'-Bipyridine | 72 |
Core Application II: Direct C4-Selective C-H Sulfonylation
Direct C-H functionalization is a highly sought-after strategy in synthesis for its atom economy. This compound can be used as a nucleophile to directly install a sulfonyl group onto another pyridine ring, a valuable transformation for building complex pharmacophores.[13] A primary challenge, however, is controlling the regioselectivity of the addition (C2 vs. C4).
Mechanism of Regiocontrol
Recent studies have shown that regioselectivity can be effectively controlled by the choice of base.[14][15] The reaction proceeds via activation of the pyridine substrate with triflic anhydride (Tf₂O) to form a highly electrophilic N-acylpyridinium salt. While bases like DABCO can lead to mixtures of C2 and C4 isomers, the use of a sterically hindered base such as N-methylpiperidine has been shown to dramatically favor addition at the C4 position.[15][16]
Caption: Workflow for C4-selective C-H sulfonylation of pyridine.
Protocol 2: C4-Selective Sulfonylation of Pyridine
This protocol is based on the selective method developed by Manolikakes and Friedrich.[15]
Equipment:
-
Oven-dried Schlenk flask with a magnetic stir bar.
-
Syringes for liquid transfers.
-
Low-temperature bath (e.g., dry ice/acetone).
Table 4: Reagents for Protocol 2
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Pyridine | 79.10 | 0.50 | 1.0 |
| Triflic Anhydride (Tf₂O) | 282.14 | 0.60 | 1.2 |
| N-Methylpiperidine | 99.17 | 0.60 | 1.2 |
| Sodium p-toluenesulfinate | 178.18 | 0.75 | 1.5 |
| Anhydrous Chloroform (CHCl₃) | - | 5.0 mL | - |
Step-by-Step Methodology:
-
Initial Setup: Add pyridine (1.0 equiv.) to an oven-dried Schlenk flask under an argon atmosphere. Dissolve in anhydrous chloroform (to make a 0.1 M solution).
-
Activation: Cool the solution to -78 °C. Add triflic anhydride (1.2 equiv.) dropwise. Stir the mixture at this temperature for 15 minutes.
-
Base Addition: Add N-methylpiperidine (1.2 equiv.) dropwise to the reaction mixture.
-
Nucleophile Addition: In a separate flask, prepare a solution of the desired sodium sulfinate salt (e.g., sodium p-toluenesulfinate, 1.5 equiv.) in anhydrous DMF (e.g., 0.1 M concentration). Add this solution to the reaction mixture dropwise at -78 °C.
-
Reaction: Stir the reaction at -30 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Quenching and Workup: Dilute the mixture with CH₂Cl₂ (10 mL) and quench by adding saturated aqueous NaHCO₃ solution (15 mL).
-
Extraction: Separate the layers and extract the aqueous phase with CH₂Cl₂ (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
This compound is far more than a niche reagent; it is a versatile and enabling tool for modern pharmaceutical synthesis. Its ability to function as a robust nucleophilic partner in palladium catalysis has solved critical challenges in the synthesis of pyridine-containing biaryls, a motif of immense importance in drug discovery.[17] Furthermore, its application in direct C-H functionalization protocols highlights its utility in developing more efficient and atom-economical synthetic routes. The multifaceted reactivity of the sulfinate group ensures that this compound and its analogs will continue to be pivotal reagents in the rapid construction of compound libraries and the late-stage functionalization of complex drug candidates.
References
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 8. Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Starshinechemical [starshinechemical.com]
- 10. This compound | 116008-37-8 [sigmaaldrich.com]
- 11. biocompare.com [biocompare.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. d-nb.info [d-nb.info]
- 15. Base-Mediated Site-Selective Sulfonylation of Pyridine - ChemistryViews [chemistryviews.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Sodium Pyridine-4-sulfinate
Introduction: The Strategic Importance of the 4-Pyridylsulfonyl Moiety in Modern Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a bioisostere has made it an indispensable component in the design of novel therapeutics.[2] Within this context, the 4-pyridylsulfonyl group has emerged as a particularly valuable pharmacophore. This moiety is a key structural feature in compounds such as Vonoprazan, a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[3][4] The electron-withdrawing nature of the sulfonyl group, combined with the inherent properties of the pyridine ring, can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile.
Traditionally, the synthesis of molecules containing the 4-pyridylsulfonyl group has relied on methods that can be challenging to scale up and may not be amenable to the late-stage functionalization often required in drug discovery programs. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of carbon-carbon and carbon-heteroatom bonds. However, the use of conventional coupling partners like pyridineboronic acids in Suzuki-Miyaura reactions can be problematic due to their instability and low reactivity.[5]
This application note provides a comprehensive guide to a robust and versatile alternative: the palladium-catalyzed desulfinative cross-coupling of sodium pyridine-4-sulfinate with aryl and heteroaryl halides. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for both the synthesis of the sulfinate reagent and its application in cross-coupling, and offer practical guidance for troubleshooting and optimization.
Mechanistic Insights: The Desulfinative Cross-Coupling Catalytic Cycle
The palladium-catalyzed cross-coupling of this compound with an aryl halide proceeds through a desulfinative mechanism. The generally accepted catalytic cycle is depicted below.[4][6] A key feature of this reaction is the extrusion of sulfur dioxide (SO₂) from a palladium-sulfinate intermediate.
A generalized mechanism for this desulfinative cross-coupling involves several key steps:
-
Reduction of Pd(II) to Pd(0): The active Pd(0) catalyst is typically generated in situ from a Pd(II) precatalyst, such as Pd(OAc)₂. This reduction can be mediated by the homocoupling of two sulfinate molecules.[5][7]
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The sulfinate salt exchanges with the halide on the palladium center to form a palladium-sulfinate complex.
-
SO₂ Extrusion and Reductive Elimination: The palladium-sulfinate intermediate then undergoes extrusion of SO₂ followed by reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst.[8]
For pyridine sulfinates, it has been shown that the turnover-limiting step is the loss of SO₂ from a chelated Pd(II) sulfinate complex that is formed after transmetalation.[7][8]
Experimental Protocols
Part 1: Synthesis of this compound
A reliable supply of high-purity this compound is crucial for the success of the cross-coupling reaction. The following protocol is based on the oxidation of the corresponding thiol.
Materials and Reagents:
-
4-Mercaptopyridine
-
Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Ethanol
-
Diethyl ether
-
Deionized water
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-mercaptopyridine (1 equiv.) in a solution of sodium hydroxide (2.2 equiv.) in deionized water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidation: Slowly add 30% hydrogen peroxide (2.5 equiv.) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting material.
-
Precipitation: Once the reaction is complete, add ethanol to the reaction mixture to precipitate the this compound.
-
Isolation and Washing: Collect the solid by vacuum filtration. Wash the solid sequentially with cold ethanol and then with diethyl ether to remove any remaining impurities.
-
Drying: Dry the resulting white solid under vacuum to a constant weight. The purity of the product can be confirmed by ¹H NMR and elemental analysis.
Part 2: Palladium-Catalyzed Cross-Coupling of an Aryl Bromide with this compound
This protocol provides a general procedure for the cross-coupling of an aryl bromide with this compound. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials and Reagents:
-
Aryl bromide (1.0 equiv.)
-
This compound (2.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tricyclohexylphosphine (PCy₃) (10 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv.)
-
1,4-Dioxane, anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (2.0 equiv.), palladium(II) acetate (0.05 equiv.), tricyclohexylphosphine (0.10 equiv.), and potassium carbonate (1.5 equiv.).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Heating: Heat the reaction mixture to 150 °C with vigorous stirring. For larger scale reactions, heating at 140 °C in dibutyl ether is a suitable alternative.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 3-18 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-pyridylsulfone.
Data Presentation: Substrate Scope and Yields
The palladium-catalyzed cross-coupling with this compound is compatible with a wide range of aryl and heteroaryl halides. The following table summarizes representative yields for the coupling of various aryl bromides with this compound under the optimized conditions.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-(p-Tolylsulfonyl)pyridine | >95 |
| 2 | 1-Bromo-4-fluorobenzene | 4-((4-Fluorophenyl)sulfonyl)pyridine | 92 |
| 3 | 1-Bromo-4-methoxybenzene | 4-((4-Methoxyphenyl)sulfonyl)pyridine | 85 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-((4-(Trifluoromethyl)phenyl)sulfonyl)pyridine | 78 |
| 5 | 2-Bromopyridine | 2-(Pyridin-4-ylsulfonyl)pyridine | 75 |
| 6 | 3-Bromothiophene | 3-(Pyridin-4-ylsulfonyl)thiophene | 68 |
Yields are based on published data for similar coupling reactions and are for illustrative purposes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. | - Ensure the use of high-purity Pd(OAc)₂ and PCy₃. - Degas the reaction mixture thoroughly to remove oxygen. - Consider using a pre-formed Pd(0) catalyst. |
| 2. Poor quality of reagents. | - Use anhydrous solvent and base. - Ensure the purity of the this compound. | |
| 3. Insufficient temperature. | - Ensure the reaction is heated to the specified temperature. | |
| Formation of Side Products | 1. Homocoupling of the sulfinate. | - This can be a pathway for Pd(0) generation but excessive homocoupling may indicate non-optimal conditions.[7] - Re-optimize the reaction conditions, particularly the ligand-to-palladium ratio. |
| 2. Protodesulfination of the sulfinate. | - Ensure the reaction is conducted under strictly anhydrous conditions. | |
| 3. Aryl halide homocoupling. | - This may indicate issues with the catalytic cycle. Re-evaluate the catalyst system and reaction conditions. | |
| Difficulty in Purification | 1. Co-elution of product and ligand. | - Use a different eluent system for column chromatography. - Consider using a different phosphine ligand that is easier to remove. |
| 2. Residual inorganic salts. | - Ensure thorough washing during the workup. |
Conclusion
The palladium-catalyzed cross-coupling of this compound with aryl and heteroaryl halides is a powerful and reliable method for the synthesis of 4-pyridylsulfones. This reaction offers several advantages over traditional methods, including broad substrate scope, good functional group tolerance, and the use of a stable and readily accessible sulfinate reagent. The protocols and insights provided in this application note are intended to enable researchers, scientists, and drug development professionals to successfully implement this valuable transformation in their synthetic endeavors.
References
- 1. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN109232537B - Preparation method of Vonoprazan - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Utilizing Sodium Pyridine-4-sulfinate for Advanced Sulfone Synthesis in Continuous Flow Chemistry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfone functional group is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and metabolic stability. Sodium pyridine-4-sulfinate has emerged as a highly versatile and robust reagent for introducing the sulfonyl moiety into organic molecules.[1] As a stable, easy-to-handle solid, it serves as a powerful precursor to sulfonyl radicals and other reactive intermediates essential for constructing complex molecular architectures.[2][3][4]
However, traditional batch synthesis methods involving highly reactive intermediates often face challenges related to safety, scalability, and precise control of reaction parameters.[5] Flow chemistry, or continuous flow processing, offers a transformative solution to these challenges. By conducting reactions in a continuously flowing stream through a microreactor, this technology provides superior control over mass and heat transfer, reaction time, and mixing, leading to enhanced safety, higher yields, and improved reproducibility.[6][7][8]
This guide provides a comprehensive overview of the synergistic use of this compound in flow chemistry. We will delve into the fundamental principles, present a detailed, field-tested protocol for a photocatalytic sulfonylation reaction, and explore the broader implications for modern chemical synthesis.
PART I: Foundational Concepts
Section 1: Properties and Safe Handling of this compound
A thorough understanding of the reagent's properties and safety requirements is paramount for successful and safe experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 116008-37-8 | [1][9] |
| Molecular Formula | C₅H₄NNaO₂S | [9][10] |
| Molecular Weight | 165.14 g/mol | [9][10] |
| Appearance | White to light yellow solid/powder | [1] |
| Purity | Typically ≥95% | [9][10] |
| Storage | Room temperature, inert atmosphere, keep in dark place. |[11] |
Table 2: Safety and Handling Information
| Category | Details | Source(s) |
|---|---|---|
| GHS Pictogram | GHS07 (Exclamation Mark) | [11] |
| Signal Word | Warning | [11] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [11] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][12] |
| Handling | Handle in a well-ventilated place. Avoid dust formation. Use personal protective equipment as required. |[12] |
Section 2: The Synergy of Sulfinate Chemistry and Continuous Flow
The primary advantage of using this compound in flow arises from its ability to generate sulfonyl radicals, particularly under photocatalytic conditions.[2] These radical-mediated reactions, while powerful, can be challenging in batch. Flow chemistry provides an ideal environment to harness their reactivity safely and efficiently.
Causality Behind Choosing Flow Chemistry:
-
Enhanced Safety: Many sulfonylation reactions are exothermic. The high surface-area-to-volume ratio of flow reactors allows for near-instantaneous heat dissipation, preventing thermal runaways that can occur in large batch vessels.[5][8]
-
Precise Control of Reactive Intermediates: Sulfonyl radicals are transient species. Flow chemistry allows for precise control over residence time (the time reagents spend in the reactor), ensuring that these intermediates are generated and consumed efficiently without decomposition or side reactions.[7]
-
Superior Mixing: Diffusional mixing in microreactors is significantly faster and more efficient than mechanical stirring in a flask, ensuring a homogeneous reaction environment, which is critical for reproducibility.[13]
-
Photochemistry Enablement: For photocatalytic reactions, the narrow channels of a flow reactor ensure uniform light penetration throughout the reaction medium, overcoming the light-attenuation issues common in batch reactors and enabling efficient, scalable photochemistry.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 6. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 7. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 8. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Starshinechemical [starshinechemical.com]
- 10. biocompare.com [biocompare.com]
- 11. This compound | 116008-37-8 [sigmaaldrich.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. labunlimited.com [labunlimited.com]
Application Note & Protocols: Large-Scale Synthesis of Sodium Pyridine-4-sulfinate
Abstract and Introduction
Sodium pyridine-4-sulfinate (CAS 116008-37-8) is a versatile and highly valuable reagent in modern organic and medicinal chemistry. As a stable, easy-to-handle solid, it serves as a powerful nucleophilic building block for introducing the pyridylsulfonyl moiety into complex molecules.[1] This functional group is a key pharmacophore in a range of therapeutic agents, including anti-inflammatory, antihyperglycemic, and immunosuppressive drugs.[2] Beyond pharmaceuticals, this compound is utilized in the synthesis of agrochemicals, specialized dyes, and pigments, where it can enhance stability and performance.[1][3]
The growing demand for this intermediate necessitates a robust, scalable, and economically viable synthetic protocol. While several routes to aryl sulfinates exist, many are not amenable to large-scale production due to factors like hazardous reagents, poor atom economy, or challenging purification profiles.[2] This document details a validated, large-scale synthesis of this compound via the aqueous reduction of commercially available Pyridine-4-sulfonyl chloride. This method is favored for its operational simplicity, use of inexpensive and low-toxicity reagents, and straightforward isolation of the final product, making it highly suitable for industrial applications.[2][4]
Synthesis Strategy: Rationale and Mechanism
The chosen synthetic pathway is the reduction of a sulfonyl chloride to a sulfinate salt. This is a classic, reliable, and widely employed transformation in industrial settings for producing sulfinates.[1][5]
Reaction: Pyridine-4-sulfonyl Chloride → this compound
Core Justification:
-
Starting Material Availability: Pyridine-4-sulfonyl chloride is a readily available commercial starting material, often produced via the chlorosulfonation of pyridine.
-
Reagent Profile: The primary reducing agent, sodium sulfite (Na₂SO₃), is inexpensive, stable, and environmentally benign.[3] The reaction is run in an aqueous medium, avoiding large volumes of volatile organic solvents.
-
Process Safety: The reaction avoids the use of pyrophoric organometallic reagents or foul-smelling thiols, which are common in alternative synthetic routes.[2]
-
Scalability & Isolation: The reaction proceeds to high conversion, and the product can often be isolated by precipitation or crystallization after adjusting solvent polarity, simplifying the downstream purification process on a large scale.
Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the sulfite ion on the electrophilic sulfur atom of the sulfonyl chloride. The resulting intermediate subsequently eliminates a chloride ion. The presence of a base (sodium bicarbonate or disodium hydrogenphosphate) is crucial to neutralize the hydrochloric acid generated in situ, driving the reaction to completion and preventing degradation of the acid-sensitive product.[2][4]
Large-Scale Synthesis Protocol (100 g Scale)
This protocol details the synthesis of this compound from Pyridine-4-sulfonyl chloride hydrochloride on a 100-gram scale.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Moles (Equivalents) | Quantity Required | Supplier Example | Purity |
| Pyridine-4-sulfonyl chloride HCl | 134479-04-2 | 214.06 | 0.467 mol (1.0) | 100.0 g | Sigma-Aldrich | ≥97% |
| Sodium Sulfite (Na₂SO₃) | 7757-83-7 | 126.04 | 0.701 mol (1.5) | 88.4 g | MilliporeSigma | ≥98% |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 0.701 mol (1.5) | 58.9 g | VWR | ≥99.5% |
| Deionized Water | 7732-18-5 | 18.02 | - | 1.0 L | In-house | - |
| Ethanol (200 Proof) | 64-17-5 | 46.07 | - | 1.5 L | Pharmco-Aaper | ≥99.5% |
| Celite® 545 | 68855-54-9 | - | - | ~20 g | Sigma-Aldrich | - |
Equipment
-
2 L three-neck round-bottom flask
-
Overhead mechanical stirrer with PTFE paddle
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Digital thermometer
-
Addition funnel (250 mL)
-
Large Büchner funnel and vacuum flask (2 L)
-
Vacuum oven
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In the 2 L reaction flask, combine Sodium Sulfite (88.4 g) and Sodium Bicarbonate (58.9 g) with deionized water (500 mL).
-
Causality Note: Sodium sulfite is the reducing agent. Sodium bicarbonate acts as a base to neutralize the HCl co-product, preventing the reaction medium from becoming acidic which could lead to side reactions or product degradation. Using a slight excess (1.5 eq) of both ensures the complete reduction and neutralization.[2]
-
-
Initial Heating: Begin stirring the aqueous solution mechanically and heat to 60-65 °C. Ensure all salts are fully dissolved before proceeding.
-
Substrate Addition: In a separate beaker, carefully dissolve the Pyridine-4-sulfonyl chloride hydrochloride (100.0 g) in deionized water (500 mL). This solution may be slightly acidic.
-
Safety Note: Pyridine-4-sulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
-
Controlled Reaction: Transfer the sulfonyl chloride solution to the addition funnel. Add the solution dropwise to the heated sulfite/bicarbonate mixture over approximately 60-90 minutes.
-
Process Control Note: A controlled addition rate is critical to manage the exotherm and any potential off-gassing. Maintain the internal reaction temperature between 70-80 °C during the addition.[2]
-
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 75-80 °C for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction by HPLC if desired (disappearance of starting material).
-
Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot filtration through a pad of Celite® to clarify the solution. Wash the Celite® pad with a small amount of hot deionized water (~50 mL).
-
Product Precipitation: Allow the reaction mixture to cool slowly to room temperature, then cool further in an ice bath to 0-5 °C for at least 1 hour. A white to light-yellow solid should precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 100 mL) and then cold ethanol (2 x 100 mL).
-
Causality Note: The water wash removes residual inorganic salts (NaCl, unreacted Na₂SO₃). The ethanol wash helps to remove water and any organic-soluble impurities, facilitating faster drying.
-
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield is typically 75-85%.
Characterization and Quality Control
-
Appearance: White to light yellow crystalline powder.[1]
-
Purity (HPLC): ≥ 95% area.[6]
-
NMR: The ¹H NMR spectrum should conform to the expected structure.
-
Solubility: Soluble in water.
Visualization of Workflow and Mechanism
Overall Synthesis Workflow
Caption: High-level workflow for the large-scale synthesis of this compound.
Proposed Reaction Mechanism
Caption: Simplified mechanism for the reduction of sulfonyl chloride to sulfinate.
Process Safety and Handling
All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process enclosure by trained personnel.
-
Pyridine-4-sulfonyl Chloride: Corrosive and moisture-sensitive. Reacts with water to release HCl. Avoid inhalation of dust and contact with skin and eyes.
-
Sodium Sulfite: May be harmful if swallowed or inhaled.
-
Sodium Bicarbonate: Generally low hazard, but dust can cause minor respiratory irritation.
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical splash goggles, and nitrile gloves. For handling large quantities of powder, a dust mask or respirator is recommended.
-
Spill & Waste Management: Spills should be neutralized with sodium bicarbonate and cleaned up according to site-specific procedures. All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Hazard Statements (Consolidated for Product):
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H302: Harmful if swallowed.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves/eye protection/face protection.[7]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction. | Extend reaction time at 80°C. Confirm disappearance of starting material by an in-process control (e.g., TLC, HPLC). |
| Product lost in filtrate (too soluble). | Ensure the solution is cooled to <5°C for a sufficient time. Add a co-solvent like ethanol to induce precipitation. | |
| Product is Oily/Gummy | Presence of impurities; insufficient drying. | Re-slurry the product in a minimal amount of cold ethanol and re-filter. Ensure drying is complete under vacuum. |
| Low Purity (by HPLC) | Incomplete reaction; side-product formation. | Check the quality of the starting sulfonyl chloride. Ensure the reaction temperature did not exceed 85°C. |
| Insufficient washing. | Increase the volume and number of washes with cold water and ethanol on the filter cake. |
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US6399815B2 - Process for preparing a sulfinate - Google Patents [patents.google.com]
- 5. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Regioselective Sulfonylation using Sodium Pyridine-4-sulfinate
Introduction
Sulfonyl groups are prevalent structural motifs in a vast array of pharmaceuticals and agrochemicals, imparting critical physicochemical and biological properties.[1][2] The pyridine sulfone moiety, in particular, is a privileged scaffold in medicinal chemistry.[3][4] Consequently, the development of efficient and selective methods for the introduction of this functional group is of paramount importance in drug discovery and development.[5] This application note provides a comprehensive guide to the use of sodium pyridine-4-sulfinate as a versatile and regioselective sulfonylation reagent. We will delve into the underlying reaction mechanisms, showcase its broad applicability with diverse substrates, and provide detailed, field-proven protocols for its successful implementation in the laboratory.
The traditional synthesis of pyridyl sulfones often involves multi-step sequences, such as the oxidation of pyridinyl sulfides, which can be inefficient and environmentally taxing.[6] More direct approaches, like transition-metal-catalyzed cross-couplings, have been developed but may require specialized catalysts and conditions.[6] this compound emerges as a readily available and highly effective reagent for the direct installation of the 4-pyridylsulfonyl group, often proceeding through radical-mediated pathways under mild conditions.[7][8]
Mechanistic Insights: The Power of Sulfonyl Radicals
The utility of this compound in regioselective sulfonylation reactions predominantly stems from its ability to generate the corresponding pyridine-4-sulfonyl radical. This reactive intermediate can then engage with a variety of substrates in a controlled manner. The generation of the sulfonyl radical is typically initiated by an oxidant or through photoredox catalysis.
A common method for initiating the formation of the sulfonyl radical from a sulfinate salt is through the use of an oxidizing agent like sodium persulfate (Na₂S₂O₈).[6][9] The persulfate anion can undergo homolytic cleavage to generate sulfate radical anions, which then oxidize the sulfinate to the sulfonyl radical.
Proposed General Mechanism for Radical Sulfonylation
Figure 1: Generalized mechanism of radical sulfonylation.
The regioselectivity of the sulfonylation is then determined by the nature of the substrate and the reaction conditions. For instance, in the sulfonylation of alkenes, the sulfonyl radical will typically add to the less sterically hindered carbon, or to the carbon that results in the most stable radical intermediate.
Applications in Regioselective Sulfonylation
This compound has demonstrated remarkable versatility in the sulfonylation of a wide range of organic substrates. This section will highlight some key applications and provide representative data.
Sulfonylation of Pyridyl Phosphonium Salts
A novel and efficient method for the synthesis of 4-pyridyl sulfones involves the sulfonylation of pyridyl phosphonium salts with sulfinate salts in an aqueous medium.[6][9][10] This reaction is initiated by Na₂S₂O₈ and proceeds via C–P bond cleavage, offering broad substrate generality and good functional group compatibility.[6][9]
| Entry | Pyridyl Phosphonium Salt | Sulfinate Salt | Product | Yield (%) |
| 1 | Pyridin-4-yl(triphenyl)phosphonium chloride | Sodium benzenesulfinate | 4-(Phenylsulfonyl)pyridine | 85 |
| 2 | 2-Methylpyridin-4-yl(triphenyl)phosphonium chloride | Sodium p-toluenesulfinate | 2-Methyl-4-(tosyl)pyridine | 78 |
| 3 | Pyridin-4-yl(triphenyl)phosphonium chloride | This compound | 4,4'-Sulfonyldipyridine | 72 |
Table 1: Synthesis of 4-Pyridyl Sulfones via Sulfonylation of Pyridyl Phosphonium Salts.[6]
C4-Selective C-H Sulfonylation of Pyridine
Direct C-H functionalization of pyridines is a highly sought-after transformation. A one-pot protocol for the C4-selective sulfonylation of pyridines has been developed, which involves activation with triflic anhydride (Tf₂O), followed by a base-mediated addition of a sulfinic acid salt.[11][12][13][14] The choice of base is crucial for achieving high regioselectivity, with N-methylpiperidine proving to be particularly effective.[11][12]
| Entry | Pyridine Derivative | Sulfinate Salt | Base | C4:C2 Ratio | Yield (%) |
| 1 | Pyridine | Sodium p-toluenesulfinate | DABCO | 70:30 | 75 |
| 2 | Pyridine | Sodium p-toluenesulfinate | N-methylpiperidine | >95:5 | 82 |
| 3 | 3-Methylpyridine | Sodium benzenesulfinate | N-methylpiperidine | >95:5 | 79 |
Table 2: Base-Mediated C4-Selective C-H Sulfonylation of Pyridine.[11][13]
Sulfonylation of Alkenes and Allenes
This compound can be effectively used in the radical sulfonylation of unsaturated C-C bonds. For example, the iron(III)-catalyzed radical chlorosulfonylation of allenes with sodium sulfinates provides access to (E)-α-chloromethyl vinylsulfones with high regioselectivity.[7] Similarly, alkenes can undergo oxidative sulfonylation to furnish vinyl sulfones.[15]
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates.
Protocol 1: General Procedure for the Sulfonylation of Pyridyl Phosphonium Salts
This protocol is adapted from the work of Miao, C. et al., Org. Lett. 2021, 23, 15, 5987–5992.[6]
Materials:
-
Pyridyl phosphonium salt (1.0 equiv)
-
This compound (1.5 equiv)
-
Sodium persulfate (Na₂S₂O₈) (0.2 equiv)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a reaction vial, add the pyridyl phosphonium salt (0.5 mmol), this compound (0.75 mmol), and sodium persulfate (0.1 mmol).
-
Add a 1:1 mixture of DCM and water (4 mL).
-
Seal the vial and stir the mixture at 40 °C for 12 hours.
-
After cooling to room temperature, extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-pyridyl sulfone.
Workflow Diagram:
References
- 1. Visible light-induced sulfonylation with sulfinates as closed-shell radical acceptors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. Base-Mediated Site-Selective Sulfonylation of Pyridine - ChemistryViews [chemistryviews.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. kluedo.ub.rptu.de [kluedo.ub.rptu.de]
- 15. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Pyridylsulfonyl Moiety, Unchained: A Guide to the Metal-Free Reactivity of Sodium Pyridine-4-sulfinate
Introduction: Beyond a Simple Building Block
In the landscape of modern synthetic chemistry, the pyridine ring is a cornerstone, embedded in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, methods for its functionalization are of paramount importance. Sodium pyridine-4-sulfinate, a stable, crystalline solid, has emerged as a uniquely versatile reagent, extending far beyond its traditional role as a nucleophile in metal-catalyzed cross-coupling reactions.[1][2] Its true potential is increasingly realized in the realm of metal-free transformations, where it serves as a potent source of the valuable 4-pyridylsulfonyl group (PySO₂–) and pyridyl radicals under remarkably mild and diverse conditions.
This technical guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a mere listing of reactions to provide a deep, mechanistically-grounded understanding of why specific protocols are designed the way they are. We will explore the key metal-free reaction classes for this compound, detailing the underlying principles and providing robust, field-proven protocols for immediate application.
The Versatile Nature of the Sulfinate Functional Group
The synthetic utility of this compound in metal-free reactions stems from the multiple reactivity modes of the sulfinate group itself.[3][4] Depending on the conditions, it can act as:
-
A Nucleophile: The sulfur atom can directly attack electrophilic centers.
-
A Sulfonyl Radical Precursor: Single-electron oxidation, whether chemically, photochemically, or electrochemically induced, readily generates a 4-pyridylsulfonyl radical (PySO₂•).[5][6]
-
A Pyridyl Radical Precursor: Under certain photoredox conditions, single-electron reduction can lead to the formation of pyridyl radicals, opening up entirely different synthetic pathways.[7][8]
This guide will focus on harnessing the first two modes in innovative, metal-free contexts.
Part 1: Direct C4-Selective C-H Sulfonylation of Pyridines
One of the most powerful modern strategies in synthesis is the direct functionalization of C-H bonds. Historically, the inherent lack of reactivity and challenges in controlling regioselectivity for electron-deficient heterocycles like pyridine have been significant hurdles. A recently developed metal-free approach leverages a base-mediated strategy to achieve a highly regioselective C4-sulfonylation.[9]
Scientific Principle & Mechanistic Insight
The challenge with pyridine is its electron-deficient nature, which makes it resistant to electrophilic attack and directs nucleophilic attack primarily to the C2 and C6 positions. This protocol circumvents this intrinsic reactivity by activating the pyridine ring with triflic anhydride (Tf₂O). This activation forms a highly electrophilic N-triflylpyridinium salt.
The choice of base is critical for controlling regioselectivity. While a nucleophilic base like DABCO can add to the pyridinium salt and lead to a mixture of C2 and C4 products, a non-nucleophilic, sterically hindered base like N-methylpiperidine selectively promotes the desired C4 addition of the sulfinate. The base facilitates the addition of the this compound nucleophile to the C4 position of the activated pyridinium intermediate. A subsequent elimination and rearomatization sequence furnishes the C4-sulfonylated pyridine product with high selectivity.[9]
Caption: Workflow for base-mediated C-H sulfonylation of pyridine.
Protocol 1: C4-Selective C-H Sulfonylation of Pyridine
This protocol is adapted from the methodology reported by O. G. Larionov and coworkers.[9]
Materials:
-
Pyridine (or substituted pyridine derivative)
-
This compound (≥95% purity)[10]
-
Triflic anhydride (Tf₂O)
-
N-methylpiperidine
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the pyridine substrate (1.0 mmol, 1.0 equiv). Dissolve it in anhydrous DCM (5 mL).
-
Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Add triflic anhydride (1.1 mmol, 1.1 equiv) dropwise over 5 minutes. Stir the resulting mixture at -78 °C for 15 minutes. A slurry or precipitate of the pyridinium salt may form.
-
Sulfinate Addition: In a separate vial, suspend this compound (1.5 mmol, 1.5 equiv) in anhydrous DCM (5 mL). Add this suspension to the reaction mixture via cannula or syringe.
-
Base-Mediated Reaction: Immediately following the sulfinate addition, add N-methylpiperidine (2.0 mmol, 2.0 equiv) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure C4-sulfonylated pyridine product.
| Substrate | Reagents | Conditions | Yield (%) | Regioselectivity (C4:C2) |
| Pyridine | Tf₂O, N-Methylpiperidine | -78°C to RT, 12h | Good | >95:5 |
| 3-Methylpyridine | Tf₂O, N-Methylpiperidine | -78°C to RT, 12h | Moderate-Good | Selective |
| 4-Phenylpyridine | Tf₂O, N-Methylpiperidine | -78°C to RT, 14h | Good | N/A |
Table 1: Representative data for C4-selective C-H sulfonylation. Yields and selectivities are typical and may vary.[9]
Part 2: Photocatalyst-Free Sulfonylative Pyridylation of Alkenes
Harnessing visible light to drive chemical reactions is a cornerstone of modern green chemistry. While many such reactions rely on expensive metal-based or complex organic photocatalysts, an elegant strategy utilizes the inherent photochemical properties of the reactants themselves. This compound can participate in a catalyst-free, three-component reaction with an N-amidopyridinium salt and an alkene to generate valuable β-pyridyl alkyl sulfones.[5][11]
Scientific Principle & Mechanistic Insight
This transformation is initiated by the formation of an electron donor-acceptor (EDA) complex between the electron-rich this compound (donor) and the electron-deficient N-amidopyridinium salt (acceptor).[5][11] This EDA complex absorbs visible light, leading to a single-electron transfer (SET) event. This SET generates a sulfonyl radical from the sulfinate.
The highly electrophilic sulfonyl radical then undergoes a rapid addition to the alkene, forming a carbon-centered radical intermediate. This radical is then trapped by the pyridyl moiety (derived from the pyridinium salt) in a radical-radical coupling or a related pathway, ultimately leading to the desired three-component product after a final rearomatization step. The entire process is a radical chain reaction that proceeds without any external photocatalyst.[5]
Caption: Mechanism of photocatalyst-free sulfonative pyridylation.
Protocol 2: Visible-Light-Mediated Three-Component Sulfonylative Pyridylation
This protocol is conceptualized based on the divergent reactivity principles described by the group of D. Kim.[5][11]
Materials:
-
N-Amidopyridinium salt (e.g., N-(acetylamino)pyridinium tetrafluoroborate)
-
Alkene (e.g., Styrene or an electron-rich vinyl ether)
-
This compound
-
Anhydrous, degassed solvent (e.g., DMSO or Acetonitrile)
-
Schlenk tube or similar reaction vessel suitable for photochemistry
-
Visible light source (e.g., Blue LED strip, 450 nm)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the N-amidopyridinium salt (0.2 mmol, 1.0 equiv), the alkene (0.3 mmol, 1.5 equiv), and this compound (0.24 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed DMSO (4.0 mL) to the tube. The solution should be thoroughly degassed via three freeze-pump-thaw cycles to remove oxygen, which can quench radical intermediates.
-
Irradiation: Seal the tube and place it approximately 5-10 cm from a blue LED light source. Ensure the reaction is stirred vigorously to ensure even irradiation.
-
Reaction Monitoring: The reaction is typically run for 12-24 hours at room temperature. Progress can be monitored by taking aliquots (under an inert atmosphere) and analyzing by LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to isolate the β-pyridyl alkyl sulfone.
Part 3: Electrochemical Metal- and Oxidant-Free Sulfonylation
Electrosynthesis represents a frontier in sustainable chemistry, using electricity as a "traceless" reagent to drive reactions.[12] This approach can generate reactive intermediates under exceptionally mild conditions, often avoiding the need for chemical oxidants or catalysts. This compound is an excellent substrate for electrochemical oxidation to generate sulfonyl radicals for C-S bond formation.[13][14]
Scientific Principle & Mechanistic Insight
In this method, a dearomatized pyridine intermediate is used to achieve meta-C-H functionalization, a notoriously difficult transformation.[15][16][17] The process involves a tandem sequence:
-
Dearomatization: The starting pyridine is first converted into a more stable, dearomatized intermediate (e.g., an oxazino-pyridine). This step pre-activates the pyridine ring and directs functionalization.
-
Anodic Oxidation: In an undivided electrochemical cell, the this compound is selectively oxidized at the anode at a lower potential than the dearomatized pyridine, generating the key pyridylsulfonyl radical.[14]
-
Radical Addition & Rearomatization: This sulfonyl radical adds to the electron-rich dearomatized intermediate. Subsequent steps involving further oxidation and an acid-promoted rearomatization deliver the final meta-sulfonylated pyridine product. This strategy cleverly uses a nucleophilic sulfinate to achieve a formal electrophilic substitution pattern on the pyridine ring.[15][16]
Caption: Electrochemical meta-C-H sulfonylation workflow.
Protocol 3: Electrochemical meta-C-H Sulfonylation
This protocol is based on the innovative electrochemical strategy developed by the research group of S. R. Waldvogel.[15][16]
Materials:
-
Dearomatized pyridine intermediate (prepared separately)
-
This compound
-
Supporting electrolyte (e.g., Tetrabutylammonium tetrafluoroborate, nBu₄NBF₄)
-
Solvent system (e.g., Methanol/Cyclopentyl methyl ether mixture)
-
Undivided electrochemical cell with graphite felt anode and platinum cathode
-
Constant current power supply (galvanostat)
-
6 M Hydrochloric acid (HCl)
Procedure:
-
Cell Assembly: Set up an undivided electrochemical cell with a graphite felt anode and a platinum plate cathode.
-
Electrolyte Solution: To the cell, add the dearomatized pyridine intermediate (0.15 mmol, 1.0 equiv), this compound (0.45 mmol, 3.0 equiv), and nBu₄NBF₄ (0.15 mmol, 1.0 equiv).
-
Solvent Addition: Add the solvent mixture (e.g., 4 mL of 3:1 MeOH/CPME).
-
Electrolysis: Stir the solution and begin electrolysis at a constant current of 5 mA. Continue until approximately 2 F/mol of charge has passed (typically 1.5-2 hours). The reaction should be run under an inert atmosphere (N₂).
-
Hydrolysis & Rearomatization: After electrolysis, transfer the reaction mixture to a round-bottom flask. Add 6 M HCl in acetonitrile and heat the mixture at 60 °C for 24 hours to effect rearomatization.
-
Workup: Cool the mixture to room temperature and neutralize carefully with saturated aqueous NaHCO₃. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the pure meta-sulfonylated pyridine.
Conclusion and Future Outlook
This compound is a powerful and versatile reagent whose utility in metal-free synthesis is rapidly expanding. The protocols detailed herein—spanning direct C-H functionalization, photocatalyst-free multicomponent reactions, and modern electrosynthesis—demonstrate its capacity to forge C-S bonds under mild, predictable, and often sustainable conditions. By understanding the fundamental reactivity modes of the sulfinate group, chemists can move beyond traditional paradigms and design innovative transformations. For professionals in drug discovery and development, these metal-free methods offer robust alternatives that can simplify synthetic routes, reduce metal contamination in final products, and enable the late-stage functionalization of complex molecules. The continued exploration of this reagent's reactivity, particularly in asymmetric and radical-polar crossover reactions, promises to unlock even more exciting applications in the years to come.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 4. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visible light-induced sulfonylation with sulfinates as closed-shell radical acceptors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Intermolecular Reactions of Pyridyl Radicals with Olefins via Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intermolecular Reactions of Pyridyl Radicals with Olefins via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. biocompare.com [biocompare.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Chemistry of electrochemical oxidative reactions of sulfinate salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Buy sodium;pyridine-4-sulfinate [smolecule.com]
- 15. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Products from Sodium Pyridine-4-Sulfinate
Welcome to the technical support hub for researchers working with Sodium pyridine-4-sulfinate and its derivatives. This versatile reagent is a cornerstone in synthesizing a variety of sulfonylated pyridines, which are crucial intermediates in pharmaceutical and materials science.[1] However, the unique chemical nature of the pyridine ring and the sulfonyl group can introduce specific challenges during product purification.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your own experiments.
Troubleshooting Guide & FAQs
Initial Assessment: A General Workflow
Before diving into specific problems, a systematic approach to purification is essential. The initial characterization of your crude product mixture will dictate the most effective purification strategy.
Caption: General workflow for selecting a purification strategy.
Q1: My final product is contaminated with unreacted this compound. How do I remove it?
Answer: This is a common issue, as this compound is a salt and often used in slight excess to drive reactions to completion. Its ionic nature makes it highly polar and water-soluble, which we can exploit for its removal.
Causality: this compound (C₅H₄NNaO₂S) is readily soluble in water and other highly polar protic solvents, but generally insoluble in less polar organic solvents like ethyl acetate, dichloromethane (DCM), or diethyl ether. Most neutral, organic sulfone products have significantly higher solubility in these organic solvents.
Troubleshooting Protocol: Aqueous Workup
-
Dissolution: Dissolve your crude reaction mixture in an organic solvent in which your desired product is soluble (e.g., ethyl acetate, DCM).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash it with deionized water or a saturated brine solution. The this compound will preferentially partition into the aqueous layer. Repeat the wash 2-3 times. Brine helps to reduce the formation of emulsions and decreases the solubility of organic compounds in the aqueous layer.
-
Phase Separation: Carefully separate the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your product, now free of the sulfinate salt.
| Problem | Likely Cause | Recommended Solution |
| Contamination with starting sulfinate salt. | High water solubility of the salt. | Perform an aqueous wash during workup. |
| Emulsion formation during wash. | Presence of polar compounds or surfactants. | Wash with saturated brine solution. |
Q2: I'm having trouble with column chromatography. My product either streaks badly on silica or remains at the baseline.
Answer: These are classic symptoms of purifying pyridine-containing compounds on standard silica gel. The issue stems from the interaction between the basic pyridine nitrogen and the acidic nature of the silica surface.
Causality: Silica gel has acidic silanol (Si-OH) groups on its surface. The lone pair of electrons on the pyridine's nitrogen atom acts as a Lewis base, leading to strong, often irreversible, binding to these acidic sites. This causes significant tailing (streaking) and, for highly basic or polar compounds, complete retention at the origin.
Troubleshooting Protocol: Chromatography Modifications
-
Baseline Additive (Amine Deactivation):
-
Method: Add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine, to your eluent system (typically 0.1-1% by volume).
-
Mechanism: The added base will preferentially bind to the acidic sites on the silica gel, effectively "deactivating" them. This allows your pyridine-containing product to elute symmetrically without strong binding. This technique is highly effective for most basic pyridines.[2]
-
-
Alternative Stationary Phases:
-
Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative to silica gel. It lacks the strong acidity of silica and is well-suited for purifying basic compounds.
-
Reverse-Phase Chromatography (C18 Silica): If your compound has sufficient hydrophobic character, reverse-phase chromatography is a powerful option.[3] Here, the stationary phase is nonpolar (C18 alkyl chains) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is particularly useful for compounds that are too polar for normal-phase chromatography.[4]
-
Hydrophilic Interaction Chromatography (HILIC): For very polar sulfonylated pyridines, HILIC can be effective. This technique uses a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[5]
-
| Chromatography Issue | Underlying Cause | Primary Solution | Alternative |
| Severe Tailing/Streaking | Acid-base interaction between pyridine N and silica Si-OH groups. | Add 0.1-1% triethylamine to the eluent. | Use a neutral/basic alumina stationary phase. |
| Product stuck at baseline | High polarity and/or strong binding to silica. | Switch to a more polar eluent (e.g., MeOH in DCM), containing a basic additive. | Use reverse-phase (C18) or HILIC chromatography.[3][5] |
Q3: My product is a sticky oil or an amorphous solid that won't crystallize properly. What recrystallization strategies can I try?
Answer: "Oiling out" or forming an amorphous solid instead of crystals is a common frustration in purification.[6] This typically happens when the solid's melting point is lower than the boiling point of the solvent, or when cooling occurs too rapidly, preventing the formation of an ordered crystal lattice.[7]
Causality: The presence of both a rigid aromatic ring (pyridine) and a polar, flexible sulfonyl group can sometimes inhibit efficient crystal packing. Pyridine derivatives can also be less prone to crystallization than their non-heteroaromatic counterparts.[6] Impurities are a major cause, as they disrupt the crystal lattice formation.
Troubleshooting Protocol: Advanced Recrystallization
-
Systematic Solvent Screening: The ideal single solvent for recrystallization should dissolve the compound when hot but not when cold.[8] Test a range of solvents with varying polarities.
| Recommended Solvents for Pyridine Sulfones | Polarity | Comments |
| Ethanol / Water | High | Good for highly polar compounds. The water acts as an anti-solvent. |
| Isopropanol (IPA) | Medium-High | Often a good starting point. |
| Acetone / Hexanes | Medium | A versatile two-solvent system. Dissolve in hot acetone, add hexanes until cloudy.[6] |
| Ethyl Acetate / Hexanes | Medium-Low | A common and effective system for moderately polar compounds. |
| Toluene | Low (Aromatic) | Can be effective for compounds with multiple aromatic rings. |
-
Two-Solvent Recrystallization:
-
Method: Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "bad" hot anti-solvent (in which it is poorly soluble) dropwise until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[8]
-
Why it Works: This method carefully brings the solution to its saturation point at an elevated temperature, promoting controlled crystallization upon cooling.
-
-
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[8]
-
Seeding: If you have a tiny crystal of the pure product, add it to the cooled, supersaturated solution to initiate crystallization.
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool slowly to room temperature, and only then place it in an ice bath. Rapid cooling often leads to the formation of small, impure crystals or precipitates.[7]
-
-
Salt Formation: If the pyridine nitrogen is basic enough, consider forming a salt (e.g., with HCl). Salts often have very different solubility profiles and can be highly crystalline. This can be an effective purification step, after which the free base can be regenerated if needed.[6]
Q4: My reaction produced the desired sulfone, but also the corresponding pyridine sulfonic acid. How can I separate them?
Answer: The formation of the sulfonic acid (R-SO₃H) via over-oxidation of the sulfinate (R-SO₂⁻) is a potential side reaction. Fortunately, the significant difference in acidity between the neutral sulfone and the strongly acidic sulfonic acid provides a straightforward method for separation.
Causality: Pyridine sulfonic acids are strong acids, similar to sulfuric acid. They readily form water-soluble sulfonate salts (R-SO₃⁻ Na⁺) upon treatment with a mild base like sodium bicarbonate. In contrast, most pyridine sulfones are neutral or weakly basic and will not react with sodium bicarbonate, remaining in the organic phase.
Troubleshooting Protocol: Acid-Base Extraction
Caption: Logic of separating a neutral sulfone from an acidic sulfonic acid byproduct.
-
Dissolution: Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Bicarbonate Wash: Transfer to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separation: The pyridine sulfonic acid will react to form its sodium salt and move into the aqueous layer. The neutral pyridine sulfone will remain in the organic layer.
-
Isolation: Separate the organic layer, dry it with an anhydrous salt (e.g., Na₂SO₄), and concentrate it to obtain the pure pyridine sulfone.
-
Byproduct Recovery (Optional): The aqueous layer can be acidified (e.g., with concentrated HCl) to re-protonate the sulfonic acid, which may then precipitate or be extracted with an organic solvent if desired.
References
- 1. chemimpex.com [chemimpex.com]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Preparation and evaluation of a pyridine sulfonate betaine-based zwitterionic stationary phase for hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Home Page [chem.ualberta.ca]
Technical Support Center: Optimizing Catalyst Loading for Sodium Pyridine-4-sulfinate Coupling
Welcome to the technical support center for the optimization of catalyst loading in palladium-catalyzed cross-coupling reactions of sodium pyridine-4-sulfinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during these sensitive and crucial reactions.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst loading a critical parameter to optimize in this compound coupling?
A1: Optimizing catalyst loading is a balancing act between reaction efficiency and process sustainability. While a high catalyst loading might ensure a fast reaction and high yield, it can lead to increased costs, potential for side reactions, and difficulties in removing residual palladium from the final product—a critical consideration in pharmaceutical applications.[1][2] Conversely, a very low catalyst loading, while economically and environmentally attractive, may result in slow or incomplete reactions and increased susceptibility to catalyst deactivation.[3][4] Therefore, finding the minimum catalyst loading that provides a high yield in a reasonable timeframe is essential for developing a robust and efficient process.
Q2: What is a good starting point for catalyst loading in a this compound coupling reaction?
A2: Based on literature for similar pyridine sulfinate couplings, a good starting point is typically in the range of 2-5 mol% of the palladium precatalyst.[1] For instance, successful couplings of pyridine-3-sulfinate with aryl bromides have been reported using 5 mol% Pd(OAc)₂.[1] This concentration is often sufficient to overcome the potential for catalyst inhibition by the pyridine nitrogen while providing a reliable outcome for initial explorations.[5]
Q3: My reaction is sluggish or gives a low yield. Should I simply increase the catalyst loading?
A3: While increasing the catalyst loading might seem like a straightforward solution, it's not always the best first step. Low yield or slow conversion can be due to a variety of factors. Before increasing the amount of palladium, it is crucial to verify the following:
-
Reagent Purity: Ensure that the this compound, aryl halide, base, and solvent are of high purity and anhydrous. Impurities can act as catalyst poisons.[3]
-
Inert Atmosphere: These reactions are often sensitive to oxygen, which can lead to catalyst decomposition. Ensure the reaction vessel is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[6]
-
Base and Solvent: The choice of base and solvent is critical. An inappropriate base may not be effective in the transmetalation step, while the solvent must be able to dissolve all reaction components.[3]
-
Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to the formation of palladium black and catalyst deactivation. A ligand-to-palladium ratio of 1:1 to 2:1 is a common starting point.[3]
If these factors are well-controlled, a systematic increase in catalyst loading can be explored. However, if the issue persists, it may indicate a more fundamental problem with the reaction conditions or substrate reactivity.
Q4: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this signify and how can I prevent it?
A4: The formation of palladium black is a visual indicator of catalyst deactivation through aggregation of Pd(0) species.[3][7] This is a common issue, particularly at high temperatures or with insufficient ligand stabilization.[3] To prevent this:
-
Ensure an adequate ligand-to-palladium ratio. The ligand stabilizes the Pd(0) nanoparticles and prevents them from agglomerating.
-
Consider using a more robust ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can offer better stabilization.[3][5]
-
Avoid excessively high temperatures, as this can accelerate catalyst decomposition.[3]
-
Use a pre-catalyst. Modern palladium pre-catalysts are designed for the controlled and efficient generation of the active LPd(0) species, which can minimize the formation of palladium black.[8]
Q5: How does catalyst loading impact the Turn Over Number (TON) and Turn Over Frequency (TOF)?
A5: The Turn Over Number (TON) is a measure of the number of moles of product formed per mole of catalyst, indicating catalyst efficiency. The Turn Over Frequency (TOF) is the TON per unit of time, indicating catalyst activity. Generally, as you decrease the catalyst loading, the TON must increase to achieve the same yield. A successful reaction at a lower catalyst loading will have a significantly higher TON, signifying a more efficient catalytic system. However, the TOF may decrease at very low catalyst loadings if the reaction rate becomes limited by the catalyst concentration.
Troubleshooting Guide: Optimizing Catalyst Loading
This guide provides a systematic approach to optimizing catalyst loading for the coupling of this compound.
Issue 1: Initial Catalyst Loading Screening Yields Low Conversion
| Potential Cause | Troubleshooting Steps & Explanation |
| Suboptimal Catalyst Loading | The initial catalyst loading may be too low for the specific substrates. A systematic screening is necessary. See the "Experimental Protocol for Catalyst Loading Optimization" section below for a detailed procedure. |
| Inefficient Pre-catalyst Activation | If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient. Consider using a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or a modern pre-catalyst (e.g., a Buchwald G3 palladacycle) that ensures efficient generation of the active catalyst.[8] |
| Catalyst Poisoning | The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[5] Using bulky phosphine ligands can sterically hinder this coordination.[5] Ensure all reagents are of high purity to avoid other sources of catalyst poisons.[3] |
Issue 2: Reaction Stalls or Yield Plateaus at Higher Catalyst Loadings
| Potential Cause | Troubleshooting Steps & Explanation |
| Ligand-to-Metal Ratio Imbalance | At higher palladium concentrations, the relative amount of ligand may become insufficient, leading to catalyst decomposition. Maintain a constant, slightly excess ligand-to-metal ratio (e.g., 1.2:1) across your screening experiments. |
| Side Reactions | High concentrations of the active catalyst can sometimes promote undesired side reactions, such as homo-coupling of the starting materials. Analyze the crude reaction mixture by LC-MS or GC-MS to identify any major byproducts. |
| Substrate/Product Degradation | The combination of high catalyst loading and elevated temperatures could lead to the degradation of sensitive functional groups on your starting materials or product. Monitor the reaction profile over time to check for the appearance of degradation products. |
Experimental Protocol for Catalyst Loading Optimization
This protocol outlines a parallel screening experiment to efficiently determine the optimal catalyst loading for the coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., tricyclohexylphosphine, PCy₃)
-
Base (e.g., anhydrous K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the palladium pre-catalyst and ligand in the reaction solvent. For example, to screen 5, 2, 1, 0.5, and 0.1 mol%, you can prepare a solution of Pd(OAc)₂ and PCy₃ (at a 1:2 molar ratio) of a known concentration.
-
-
Reaction Setup (perform in parallel for each catalyst loading):
-
To each reaction vial, add this compound (e.g., 0.2 mmol, 1.0 equiv), the aryl halide (e.g., 0.3 mmol, 1.5 equiv), and K₂CO₃ (e.g., 0.4 mmol, 2.0 equiv).
-
Add a stir bar to each vial.
-
Seal the vials with septa and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Under the inert atmosphere, add the appropriate volume of the catalyst/ligand stock solution to each vial to achieve the desired catalyst loading.
-
Add the remaining volume of the degassed solvent to bring all reactions to the same total volume and concentration (e.g., 0.1 M).
-
-
Reaction Execution and Monitoring:
-
Place the vials in a preheated heating block or oil bath at the desired temperature (e.g., 110 °C).
-
Stir the reactions vigorously.
-
Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
-
Data Analysis:
-
Determine the yield of the desired product for each reaction at each time point.
-
Calculate the Turnover Number (TON) for each successful reaction using the formula: TON = (moles of product) / (moles of catalyst).
-
Plot the yield versus time for each catalyst loading to visualize the reaction kinetics.
-
Data Presentation: Expected Outcomes of Catalyst Loading Screening
| Catalyst Loading (mol%) | Expected Reaction Time | Expected Yield (%) | Turnover Number (TON) | Observations |
| 5.0 | 1-3 hours | >95% | ~19 | Fast and complete reaction. |
| 2.0 | 2-6 hours | >95% | ~48 | Slightly slower but still highly efficient. |
| 1.0 | 4-12 hours | >90% | ~90 | A good balance of efficiency and catalyst cost. |
| 0.5 | 8-24 hours | 70-90% | 140-180 | Reaction may not go to completion within 24 hours. |
| 0.1 | >24 hours | <50% | <500 | Very slow reaction, likely limited by catalyst concentration. |
Note: The values in this table are illustrative and will vary depending on the specific substrates and reaction conditions.
Visualizing the Optimization Workflow
The following diagram illustrates the logical workflow for optimizing catalyst loading in the this compound coupling reaction.
Caption: Workflow for optimizing catalyst loading.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Solvent Effects on Sodium Pyridine-4-sulfinate Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the use of sodium pyridine-4-sulfinate, with a specific focus on how solvent choice critically impacts its reactivity. Understanding these solvent effects is paramount to achieving desired reaction outcomes, optimizing yields, and preventing unwanted side reactions.
Section 1: Frequently Asked Questions (FAQs)
Question 1: What is the primary role of this compound in organic synthesis?
This compound is a versatile reagent primarily used for introducing the pyridine-4-sulfonyl moiety into organic molecules.[1] This functional group is a key component in various pharmaceutical compounds and advanced materials. The sulfinate can act as a potent nucleophile, typically through the sulfur atom, to form C-S bonds with suitable electrophiles.[2][3] It is also a precursor for the synthesis of sulfonamides and other sulfonyl derivatives.[1]
Question 2: Why is my reaction with this compound sluggish or not proceeding at all?
Low reactivity is a common issue and is often directly linked to solvent choice and the inherent nucleophilicity of the sulfinate anion in that medium. Several factors could be at play:
-
Inappropriate Solvent Polarity: The choice of solvent can dramatically influence the nucleophilic character of the sulfinate.
-
Solvation Effects: Protic solvents, such as water and alcohols, can form strong hydrogen bonds with the sulfinate anion, creating a "solvent cage" that stabilizes the nucleophile and reduces its reactivity.[4][5]
-
Poor Solubility: this compound has limited solubility in many nonpolar organic solvents, which can lead to low effective concentrations of the reagent.[6]
Question 3: I am observing the formation of an unexpected byproduct. Could the solvent be the cause?
Absolutely. The solvent can influence the reaction pathway. This compound is an ambident nucleophile, meaning it can react through either the sulfur or the oxygen atom.[7] While S-alkylation to form the sulfone is generally thermodynamically favored, O-alkylation to form a sulfinate ester can occur, particularly with highly reactive electrophiles. The choice of solvent can influence the ratio of these two products.
Section 2: Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions grounded in chemical principles.
Issue 1: Low Yield in a Nucleophilic Substitution Reaction
Scenario: You are attempting a nucleophilic aromatic substitution (SNAr) or an alkylation reaction with this compound and an alkyl halide, but the yield of the desired sulfone is consistently low.
Root Cause Analysis:
The most likely culprit is suboptimal nucleophilicity of the sulfinate anion due to solvent effects. Protic solvents are particularly problematic as they solvate the anion, diminishing its reactivity.[4][8]
dot
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
Technical Support Center: Improving Regioselectivity with Sodium Pyridine-4-sulfinate
Welcome to the technical support center for the utilization of sodium pyridine-4-sulfinate in regioselective synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the C-H functionalization of pyridines. Here, we move beyond simple protocols to explain the underlying chemical principles that govern success, enabling you to troubleshoot effectively and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile, bench-stable organosulfur reagent.[1] It serves as a valuable precursor for introducing the sulfonyl functional group into organic molecules, a common motif in pharmaceuticals.[2][3] Its primary application, and the focus of this guide, is in the direct C-H sulfonylation of pyridines and related N-heteroaromatics.
Q2: Why is achieving regioselectivity in pyridine functionalization so challenging?
The pyridine ring is electron-deficient due to the presence of the electronegative nitrogen atom. This inherent electronic property makes it less reactive towards electrophilic substitution and influences the position of incoming groups.[4][5][6] Direct functionalization often leads to a mixture of isomers, primarily at the C2 and C4 positions, making purification difficult and reducing the yield of the desired product.[7][8]
Q3: How does the use of this compound help control regioselectivity?
This compound itself does not solely control regioselectivity. The key is a modern synthetic strategy that involves the activation of the pyridine ring, making it susceptible to nucleophilic attack. In the protocols discussed here, pyridine is first activated with trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O). This forms a highly reactive N-acylpyridinium salt. This compound then acts as a nucleophile, adding to this activated ring. The regioselectivity of this addition is then kinetically or thermodynamically controlled by the choice of base and solvent.[2][7]
Q4: Is this compound stable? How should I handle and store it?
This compound is generally a stable, solid compound that is not overly sensitive to air or moisture under standard laboratory conditions, making it easier to handle than many other organosulfur reagents.[1] However, for long-term storage, it is best kept in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent any potential degradation from atmospheric moisture.[9]
Reaction Mechanism and Optimization
The selective C4-sulfonylation of pyridine is typically achieved through a well-established mechanism involving pyridine activation. Understanding this pathway is critical for effective troubleshooting.
Caption: Mechanism of C4-Sulfonylation of Pyridine.
The reaction begins with the activation of the pyridine nitrogen by triflic anhydride to form a highly electrophilic N-triflylpyridinium salt. This compound then acts as the nucleophile, adding to the pyridinium ring. This addition can occur at either the C2 or C4 position. The choice of base and solvent is critical at this stage to favor the formation of the C4-adduct. A suitable base then facilitates the elimination of triflic acid and rearomatization to yield the final sulfonylated pyridine product.[2][7]
Troubleshooting Guide
This section addresses specific issues that may arise during the C4-selective sulfonylation of pyridine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Triflic Anhydride: Tf₂O is highly moisture-sensitive and can be hydrolyzed to triflic acid, rendering it ineffective for pyridine activation.[9][10] 2. Poor Quality Reagents: Impurities in pyridine, sulfinate, or solvent can interfere with the reaction. 3. Incorrect Reaction Temperature: The initial activation step is typically performed at low temperatures (-78 °C to 0 °C). Deviation from this can lead to side reactions. | 1. Use a fresh bottle of Tf₂O or purify older stock by distillation from P₂O₅.[9][10] Handle Tf₂O under a strict inert atmosphere (argon or nitrogen). 2. Purify pyridine by distillation over CaH₂. Ensure the sulfinate salt is dry. Use anhydrous solvents. 3. Strictly adhere to the recommended temperature profile. Use a cryocool or a dry ice/acetone bath for accurate temperature control. |
| Poor Regioselectivity (Significant C2-Isomer Formation) | 1. Suboptimal Base: The choice of base has a profound impact on the C4/C2 ratio. Bases like DABCO are known to give mixtures.[7][8] 2. Incorrect Solvent: The polarity and coordinating ability of the solvent can influence the regioselectivity of the nucleophilic attack. Dichloromethane (CH₂Cl₂) may yield more of the C2 isomer compared to chloroform (CHCl₃).[7][8] | 1. Switch to N-methylpiperidine. This base has been shown to significantly enhance C4-selectivity.[2][7][8] 2. Use chloroform (CHCl₃) as the solvent. The combination of N-methylpiperidine and CHCl₃ has been reported to provide the highest C4/C2 ratios.[7][8] |
| Complex Mixture of Byproducts | 1. Excess Triflic Anhydride: Using a large excess of Tf₂O can lead to undesired side reactions. 2. Reaction Temperature Too High: Allowing the reaction to warm prematurely can promote the formation of decomposition products. | 1. Use a slight excess (typically 1.1-1.2 equivalents) of Tf₂O. 2. Maintain the cold temperature during the addition of all reagents and allow the reaction to warm to room temperature slowly as specified in the protocol. |
| Difficult Purification | 1. Similar Polarity of Isomers: The C4 and C2 isomers often have very similar polarities, making their separation by standard column chromatography challenging. 2. Amine Base Residues: The amine base used in the reaction can complicate purification. | 1. If a mixture of isomers is obtained, try using a different solvent system for chromatography with a shallower gradient. In some cases, recrystallization may be effective. 2. During the aqueous work-up, perform an acidic wash (e.g., with dilute HCl) to protonate and remove the amine base into the aqueous layer. Ensure your product is stable to acidic conditions.[11] |
| Reaction Appears Stalled (No Change by TLC) | 1. Poor Solubility of this compound: The sulfinate salt may not be fully dissolved or suspended in the reaction mixture, limiting its availability. | 1. Ensure vigorous stirring. A fine suspension of the sulfinate is acceptable. The reaction is often heterogeneous at the beginning. |
Experimental Protocols
The following is a detailed, step-by-step protocol for the C4-selective sulfonylation of pyridine, synthesized from best practices reported in the literature.[7][8]
Materials and Reagents:
-
Pyridine (distilled from CaH₂)
-
This compound (dried under vacuum)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
N-methylpiperidine (distilled from CaH₂)
-
Anhydrous chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Optimized Protocol for C4-Selective Sulfonylation:
Caption: C4-Selective Sulfonylation Workflow.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add pyridine (1.0 eq.) and anhydrous chloroform.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation: Slowly add triflic anhydride (1.2 eq.) dropwise. A color change to yellow or orange may be observed. Stir the mixture at -78 °C for 15 minutes.
-
Base Addition: Add N-methylpiperidine (3.2 eq.) to the reaction mixture.
-
Sulfinate Addition: Add this compound (1.3 eq.) in one portion.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired C4-sulfonylated pyridine.
References
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. Base-Mediated Site-Selective Sulfonylation of Pyridine - ChemistryViews [chemistryviews.org]
- 3. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 6. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. d-nb.info [d-nb.info]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Byproducts in Sodium Pyridine-4-sulfinate Sulfonylation
Welcome to the technical support center dedicated to providing in-depth guidance on the sulfonylation reactions involving sodium pyridine-4-sulfinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and unexpected outcomes of this versatile reaction. Here, you will find a comprehensive troubleshooting guide and frequently asked questions to ensure the success and purity of your experimental outcomes.
Introduction to this compound Sulfonylation
This compound is a valuable reagent in organic synthesis, often employed as a precursor for the introduction of a sulfonyl group at the 4-position of the pyridine ring. The sulfonylation reaction, typically involving the reaction of the sulfinate with an electrophile, can proceed through various pathways, and understanding the potential for byproduct formation is critical for reaction optimization and product purification. This guide will delve into the common byproducts encountered, their mechanisms of formation, and strategies to mitigate their occurrence.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the sulfonylation of this compound, offering probable causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Sulfonylated Product
Question: My sulfonylation reaction with this compound is resulting in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low or no product yield can stem from several factors, primarily related to reagent stability, reaction conditions, and the nature of the electrophile.
Possible Causes and Troubleshooting Steps:
-
Decomposition of this compound:
-
Cause: this compound can be susceptible to oxidation or disproportionation, especially under harsh conditions or upon prolonged storage.
-
Solution: Ensure the quality of the starting material. If possible, use freshly prepared or properly stored this compound. Consider running a small-scale control reaction with a known reactive electrophile to verify the activity of the sulfinate.
-
-
Inappropriate Reaction Conditions:
-
Cause: The choice of solvent, temperature, and reaction time can significantly impact the reaction outcome.[1]
-
Solution:
-
Solvent: Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are generally suitable. For sluggish reactions, a more polar aprotic solvent like N,N-dimethylformamide (DMF) might be beneficial.[1]
-
Temperature: Some sulfonylation reactions require elevated temperatures to overcome the activation energy barrier.[1] Conversely, side reactions may be favored at higher temperatures, so careful temperature control is crucial.[2] Start with room temperature and gradually increase if no reaction is observed.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation from prolonged reaction times.[3]
-
-
-
Poor Electrophile Reactivity:
-
Cause: The electrophile used may not be sufficiently reactive to engage with the sulfinate nucleophile.
-
Solution: If using a less reactive electrophile (e.g., an alkyl halide), consider converting it to a more reactive species (e.g., an alkyl tosylate or mesylate). Alternatively, employing a more reactive sulfonylating agent might be necessary.
-
Issue 2: Formation of Multiple Unexpected Products
Question: My reaction mixture shows multiple spots on TLC, and the NMR of the crude product is complex. What are the potential byproducts in the sulfonylation of this compound?
Answer: The formation of multiple products is a common challenge and is often due to side reactions involving the starting materials, intermediates, or the desired product.
Common Byproducts and Their Formation Mechanisms:
-
Pyridine-4-sulfonic acid:
-
Cause: This is a common byproduct resulting from the oxidation of this compound. This can be promoted by atmospheric oxygen, oxidizing agents present as impurities, or certain reaction conditions.
-
Mitigation:
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents to minimize dissolved oxygen.
-
Ensure all reagents are free from oxidizing impurities.
-
-
-
Disproportionation Products (Thiosulfonate and Sulfonic Acid):
-
Cause: Sulfinates can undergo disproportionation to form a thiosulfonate and a sulfonate (sulfonic acid upon workup). This is more likely to occur at elevated temperatures or under acidic conditions.
-
Mitigation:
-
Maintain a neutral or slightly basic reaction medium.
-
Avoid excessive heating.
-
-
-
Byproducts from Reactions with the Pyridine Ring:
-
Cause: While the sulfinate is the primary nucleophilic site, the pyridine nitrogen can also react with electrophiles, leading to N-substituted pyridinium salts. This is particularly relevant if a highly reactive electrophile is used.
-
Mitigation:
-
Choose reaction conditions that favor S-alkylation/acylation over N-alkylation/acylation. The use of less polar solvents can sometimes disfavor the formation of charged pyridinium species.
-
-
-
Regioisomeric Byproducts (if the pyridine ring is further substituted):
-
Cause: If the pyridine ring has other substituents, there is a possibility of forming regioisomers, although the 4-position is generally activated for this type of reaction.
-
Mitigation: This is highly substrate-dependent. Careful analysis of the product mixture using techniques like 2D NMR may be necessary to identify isomers.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected nucleophilicity of this compound?
A1: this compound is a soft nucleophile, with the primary nucleophilic character residing on the sulfur atom. This makes it suitable for reactions with soft electrophiles such as alkyl halides, epoxides, and Michael acceptors. Its nucleophilicity can be influenced by the solvent, with polar aprotic solvents generally enhancing its reactivity.
Q2: How can I best monitor the progress of my sulfonylation reaction?
A2: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction.[3] Use a suitable solvent system that provides good separation between the starting material, the desired product, and any major byproducts. Staining with potassium permanganate can be effective for visualizing sulfur-containing compounds. For more detailed analysis and identification of byproducts, LC-MS is a powerful tool.[4][5]
Q3: What are the recommended work-up and purification procedures?
A3:
-
Work-up: A typical work-up involves quenching the reaction with water or a saturated aqueous solution of a mild base like sodium bicarbonate to neutralize any acidic byproducts.[6] The aqueous layer is then extracted with an appropriate organic solvent (e.g., ethyl acetate, DCM). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure.[6]
-
Purification:
-
Column Chromatography: This is the most common method for purifying the desired product from byproducts. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the polarity of the product and impurities.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.[6]
-
Q4: Can this compound act as a radical precursor?
A4: Yes, under certain conditions, particularly in the presence of a single-electron transfer (SET) agent or upon photolysis, sulfinates can generate sulfonyl radicals.[7] This can lead to a different set of byproducts arising from radical addition or coupling reactions. If you suspect a radical pathway, adding a radical scavenger like TEMPO to a small-scale reaction can help confirm this hypothesis.[7]
Data Summary and Protocols
Table 1: Common Byproducts and Identification
| Byproduct Name | Probable Cause | Recommended Analytical Technique |
| Pyridine-4-sulfonic acid | Oxidation of starting material | LC-MS, 1H NMR (disappearance of sulfinate proton signal, appearance of sulfonic acid proton) |
| Pyridine-4-thiosulfonate | Disproportionation of sulfinate | LC-MS (characteristic mass), 13C NMR |
| N-alkyl/acyl Pyridinium Salt | Reaction of pyridine nitrogen with electrophile | 1H NMR (downfield shift of pyridine protons), ESI-MS |
Experimental Protocol 1: General Procedure for Sulfonylation of this compound
-
To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, ACN, or THF) under an inert atmosphere (N2 or Ar), add the electrophile (1.0-1.2 eq.).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Protocol 2: Small-Scale Test for Radical Pathway
-
Set up two identical small-scale reactions following Protocol 1.
-
To one of the reactions, add a radical scavenger such as TEMPO (0.1-0.2 eq.).[7]
-
Monitor both reactions by TLC or LC-MS.
-
If the reaction with the scavenger is significantly inhibited or shows a different product profile compared to the control reaction, a radical pathway is likely involved.[7]
Visualizing Reaction Pathways
Diagram 1: Key Reaction Pathways of this compound
Caption: Potential reaction pathways for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision-making process for troubleshooting low reaction yields.
References
Technical Support Center: Catalyst Deactivation in Reactions with Sodium Pyridine-4-sulfinate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst deactivation in chemical reactions involving sodium pyridine-4-sulfinate. As a versatile reagent in organic synthesis, particularly for creating sulfonyl groups, its interaction with catalysts can present unique challenges.[1] This resource is designed to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common general mechanisms of catalyst deactivation in cross-coupling reactions?
A1: Catalyst deactivation, a common challenge in cross-coupling reactions, primarily occurs through three main pathways:
-
Poisoning: This involves the strong adsorption of a substance (the "poison") to the catalytically active sites, rendering them inactive.[2] Common poisons include compounds containing sulfur, phosphorus, and certain halides.[2] The poison chemically bonds to the catalyst's active sites, preventing reactant molecules from binding and reacting.[2]
-
Thermal Decomposition (Sintering): At elevated reaction temperatures, the fine metal particles of a heterogeneous catalyst can agglomerate into larger crystals. This process, known as sintering, reduces the active surface area of the catalyst, thereby lowering its overall activity.[3]
-
Fouling/Coking: This occurs when insoluble organic or carbonaceous materials deposit on the catalyst's surface, physically blocking the active sites.[4] In reactions involving organic molecules, polymerization or side reactions can lead to the formation of these "coke" deposits.[4]
Troubleshooting Guide: Reactions Involving this compound
Q2: My palladium-catalyzed cross-coupling reaction with this compound is sluggish or has stalled. What are the likely causes related to this specific reagent?
A2: When a palladium-catalyzed reaction involving this compound fails, the primary suspect is often catalyst deactivation, with the sulfinate moiety itself being a potential contributor. Here's a breakdown of the likely causes:
-
Sulfur Poisoning: The sulfinate group (-SO₂⁻) in this compound can be a source of sulfur, a notorious poison for palladium catalysts.[2][5] Under certain reaction conditions, the sulfinate can decompose or be reduced, leading to the formation of sulfur species that strongly bind to the palladium center and deactivate it.[5]
-
Ligand Degradation: The phosphine ligands commonly used in cross-coupling reactions are susceptible to oxidation and other degradation pathways, leading to catalyst deactivation.[6] The reaction conditions required for the activation of this compound might contribute to this degradation.
-
Formation of Inactive Palladium Species: The reaction mixture's components, including the base and solvent, can influence the stability of the active Pd(0) catalyst.[3] Improper conditions can lead to the formation of palladium black, an inactive, aggregated form of palladium.[3][6]
Q3: I suspect sulfur poisoning from this compound. How can I confirm this and what are the mitigation strategies?
A3: Confirming sulfur poisoning can be challenging without surface analysis techniques. However, certain experimental observations can be strong indicators.
Observational Clues:
-
A sharp drop in catalytic activity over time.
-
The appearance of a black precipitate (palladium black), which can sometimes be indicative of catalyst decomposition triggered by poisoning.
-
Inconsistent results between batches of reagents.
Mitigation Strategies:
-
Optimize Ligand Choice and Loading:
-
Use bulky, electron-rich ligands: Ligands like those of the Buchwald or Josiphos families can sterically shield the palladium center, making it less susceptible to poisoning.[3]
-
Increase ligand-to-metal ratio: A slight excess of the ligand can help stabilize the catalytic species and prevent aggregation.[3]
-
-
Control Reaction Temperature:
-
Ensure an Inert Atmosphere:
-
Reagent Purity:
-
Ensure the purity of this compound and all other reagents. Trace impurities can act as catalyst poisons.[7]
-
Q4: Can a deactivated catalyst from a reaction with this compound be regenerated?
A4: The reversibility of catalyst poisoning depends on the nature of the interaction between the poison and the catalyst surface.[8]
-
Reversible Poisoning: If the sulfur species are weakly adsorbed, regeneration might be possible.
-
Irreversible Poisoning: Strong chemisorption, leading to the formation of stable palladium sulfides, is often irreversible under typical laboratory conditions.[8]
Experimental Protocol for Catalyst Regeneration (for Heterogeneous Catalysts like Pd/C):
This is a general procedure and may require optimization for your specific system.
-
Separation: Carefully separate the catalyst from the reaction mixture by filtration.
-
Washing:
-
Wash the catalyst multiple times with a suitable organic solvent (e.g., toluene, then methanol) to remove adsorbed organic residues.
-
Follow with a wash using a dilute solution of a mild acid (e.g., 0.1 M HCl) to potentially remove some acid-labile poisons. Caution: This step should be approached with care as it can also affect the catalyst support.
-
Finally, wash with deionized water until the washings are neutral, and then with a volatile solvent like acetone to aid in drying.
-
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).
-
Thermal Treatment (Advanced): In some cases, a carefully controlled thermal treatment under an inert atmosphere can help remove volatile poisons.[9] However, this can also lead to sintering if not done correctly.
Table 1: Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | Catalyst Poisoning (Sulfur) | Optimize ligand (bulky, electron-rich), increase ligand ratio, use fresh, high-purity reagents. |
| Ligand Degradation | Use more robust ligands, lower reaction temperature. | |
| Formation of Palladium Black | Ensure a strictly inert atmosphere, use appropriate ligands to stabilize Pd(0).[3][6] | |
| Reaction Stalls | Gradual Catalyst Deactivation | Lower catalyst loading and run for a longer time, or consider a two-portion addition of the catalyst. |
| Product Inhibition | Dilute the reaction mixture, or consider a flow chemistry setup. | |
| Inconsistent Results | Reagent Purity | Purify starting materials, use fresh solvents.[7] |
| Atmosphere Control | Improve degassing techniques for solvents and inert gas purging.[3] |
Visualizing Deactivation and Troubleshooting
Diagram 1: Potential Catalyst Deactivation Pathways with this compound
References
- 1. chemimpex.com [chemimpex.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ss-pub.org [ss-pub.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
Technical Support Center: Work-up Procedures for Sodium Pyridine-4-Sulfinate Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) for the work-up of reactions involving sodium pyridine-4-sulfinate. The information herein is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring robust and reproducible outcomes in your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries and challenges encountered during the work-up of reactions utilizing this compound, a versatile reagent in modern organic synthesis.
Q1: What are the primary applications of this compound that necessitate specific work-up considerations?
This compound is predominantly used in two key types of reactions:
-
C-H Sulfonylation: As a nucleophilic sulfonylating agent for the direct functionalization of (hetero)arenes, particularly pyridine derivatives.[1][2][3][4]
-
Palladium-Catalyzed Cross-Coupling: Serving as a nucleophilic partner to couple with aryl or heteroaryl halides, providing access to biaryl and heteroaryl sulfones.[5][6][7][8]
The work-up for each of these reaction types requires careful consideration of the starting materials, catalysts, and potential byproducts.
Q2: My reaction mixture is a heterogeneous slurry. How should I proceed with the initial work-up?
The presence of a slurry is common, as this compound and other inorganic salts have limited solubility in many organic solvents.
-
Initial Quenching: It is often advisable to quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][9] This neutralizes any acidic components and helps to dissolve inorganic salts.
-
Dissolution: After quenching, you may need to add more of the organic reaction solvent or a different solvent in which your product is soluble to facilitate the transfer to a separatory funnel.
Q3: How can I effectively remove unreacted this compound from my organic product?
This compound is a salt and thus has high polarity. This property can be exploited for its removal:
-
Aqueous Washes: A series of aqueous washes is typically sufficient. Start with a saturated NaHCO₃ wash, followed by water and then brine.[10] The sulfinate salt will partition into the aqueous layer.
-
Solvent Choice: Ensure you are using an organic solvent for extraction in which your product is soluble but the sulfinate salt is not. Dichloromethane (DCM) and ethyl acetate are common choices.[9][10]
Q4: I am observing a persistent emulsion during my extractive work-up. What can I do?
Emulsions can be problematic, especially when using chlorinated solvents like DCM. Here are some strategies to break them:
-
Addition of Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.[10]
-
Filtration through Celite®: Filtering the entire mixture through a pad of Celite® can sometimes break up the emulsion.
-
Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to separate the layers.
Q5: What are the best methods for purifying the final 4-pyridyl sulfone or sulfonamide product?
The choice of purification method depends on the physical state and purity of the crude product.
-
Recrystallization: For solid products, recrystallization is often the most effective method for obtaining high purity.[11] Common solvent systems for sulfonamides and sulfones include ethanol, isopropanol, or mixtures of ethanol and water.[11][12]
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective at removing impurities, silica gel column chromatography is a reliable alternative.[11] The eluent system will depend on the polarity of your product.
Section 2: Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving specific issues that may arise during the work-up of this compound reactions.
Troubleshooting Scenario 1: Low Yield of 4-Pyridyl Sulfone in C-H Sulfonylation
Symptoms:
-
Low isolated yield of the desired C4-sulfonylated pyridine product.
-
Presence of multiple spots on the TLC plate of the crude product.
Possible Causes and Solutions:
| Possible Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Formation of Regioisomers | Analyze the crude product by ¹H NMR to identify the ratio of C4- to C2-sulfonylated isomers.[1][4] | Modify the reaction conditions. Using N-methylpiperidine as a base in CHCl₃ has been shown to favor the C4-isomer.[1][4] | The choice of base and solvent can influence the regioselectivity of the sulfinate addition to the activated pyridine ring.[1] |
| Incomplete Reaction | Monitor the reaction progress by TLC until the starting material is consumed. | Increase the reaction time or temperature as appropriate. Ensure the this compound is of good quality and sufficiently soluble in the reaction medium. | Incomplete reactions will naturally lead to lower yields. The solubility of the sulfinate salt can be a limiting factor.[2] |
| Product Loss During Work-up | Check the aqueous layers by TLC to see if the product is partitioning into the water. | If the product has some water solubility, perform multiple extractions with the organic solvent. Back-extract the combined aqueous layers with fresh organic solvent. | Highly functionalized or polar products may have some solubility in the aqueous phase, leading to losses during extraction. |
| Hydrolysis of Activated Pyridine | This is difficult to diagnose post-reaction but can be a cause of low yield. | Ensure the reaction is performed under anhydrous conditions. Use freshly distilled solvents and flame-dried glassware. | The activated pyridine intermediate is susceptible to hydrolysis, which will prevent the addition of the sulfinate. |
Troubleshooting Workflow: Low Yield in C-H Sulfonylation
Caption: Troubleshooting decision tree for low yields in C-H sulfonylation.
Troubleshooting Scenario 2: Difficulty in Purifying Product from Palladium-Catalyzed Cross-Coupling
Symptoms:
-
Crude product is a dark, oily residue.
-
Column chromatography gives poor separation.
-
Recrystallization results in "oiling out".
Possible Causes and Solutions:
| Possible Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Residual Palladium Catalyst | The dark color is often indicative of residual palladium. | Treat the organic solution with a palladium scavenger before concentration. Alternatively, filter the crude product through a plug of silica gel or Celite®. | Palladium residues can interfere with purification and subsequent reactions. |
| Presence of Ligands/Additives | Check the ¹H NMR of the crude product for signals corresponding to phosphine ligands or other additives. | Perform an appropriate aqueous wash to remove water-soluble additives. Phosphine oxides can sometimes be removed by precipitation or specific trituration. | Ligands and their oxidation products can co-elute with the desired product. |
| "Oiling Out" During Recrystallization | The product separates as a liquid instead of a solid upon cooling.[11] | Re-dissolve the oil in the hot solvent, add a small amount of a miscible "anti-solvent" (a solvent in which the product is less soluble), and cool slowly. Seeding with a pure crystal can also help.[11] | "Oiling out" occurs when the product's solubility is too high or the cooling is too rapid. Using a solvent/anti-solvent system can control the supersaturation.[13] |
| Highly Impure Crude Product | TLC of the crude product shows many closely-eluting spots. | Consider a preliminary purification step, such as an acid-base extraction if your product has a suitable handle, before attempting column chromatography or recrystallization. | High impurity levels can disrupt the crystallization process. |
Purification Workflow: Palladium-Catalyzed Cross-Coupling
Caption: General purification workflow for products of Pd-catalyzed coupling.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the work-up of common reactions involving this compound.
Protocol 1: Work-up for C-H Sulfonylation of Pyridine
This protocol is adapted from the procedure described by Manolikakes and coworkers.[2][3][4]
1. Reaction Quenching and Initial Extraction: a. Once the reaction is deemed complete by TLC, dilute the reaction mixture with dichloromethane (CH₂Cl₂). b. Transfer the mixture to a separatory funnel. c. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction. d. Separate the organic layer.
2. Aqueous Washes: a. Extract the aqueous phase three times with CH₂Cl₂. b. Combine all organic layers.
3. Drying and Concentration: a. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). b. Filter the drying agent. c. Concentrate the filtrate under reduced pressure to obtain the crude product.
4. Purification: a. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: General Work-up for Palladium-Catalyzed Cross-Coupling
This is a general protocol that may need to be adapted based on the specific substrates and reaction conditions.[5][6]
1. Cooling and Filtration: a. Allow the reaction mixture to cool to room temperature. b. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). c. Filter the mixture through a pad of Celite® to remove insoluble inorganic salts and palladium residues. Wash the pad with additional organic solvent.
2. Extractive Work-up: a. Transfer the filtrate to a separatory funnel. b. Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl), water, and brine. c. The NH₄Cl wash helps to remove any remaining base and can aid in breaking up emulsions.
3. Drying and Concentration: a. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). b. Filter and concentrate under reduced pressure.
4. Purification: a. Purify the crude product by recrystallization or column chromatography as required.
Section 4: Data and Visualization
Table 1: TLC Visualization of Reactants and Products
| Compound Type | Typical Rf Range (EtOAc/Hexane) | Visualization Method(s) | Notes |
| This compound | Baseline (highly polar) | UV (254 nm), Potassium Permanganate stain | As a salt, it will not move on the TLC plate with non-polar eluents. |
| Pyridyl Sulfone | 0.3 - 0.7 | UV (254 nm) | Rf is highly dependent on the substituents on the other aryl ring. |
| Pyridyl Sulfonamide | 0.2 - 0.6 | UV (254 nm) | Generally more polar than the corresponding sulfones. |
TLC should be performed on silica gel plates. Visualization under UV light is non-destructive and should be performed first.[14]
Table 2: Common Recrystallization Solvents for Pyridyl Sulfones and Sulfonamides
| Solvent/System | Compound Class | Comments | Reference(s) |
| Ethanol (95%) | Sulfonamides | A good starting point for many simple sulfonamides. | [11] |
| Isopropanol | Sulfonamides, Sulfones | Often provides good crystal quality. | [11] |
| Ethanol/Water | Sulfonamides, Sulfones | A versatile mixed solvent system. The ratio can be adjusted to optimize solubility. | [11][14] |
| Ethyl Acetate/Hexanes | Sulfones | Good for less polar sulfones. The product is dissolved in hot ethyl acetate, and hexanes are added as an anti-solvent. | [10] |
| Toluene | Sulfones | Suitable for sulfones with aromatic character. | [12] |
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Visible-light-induced radical cascade sulfonylation/cyclization towards indole-fused pyridine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08000A [pubs.rsc.org]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry [saskoer.ca]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Sodium Pyridine-4-sulfinate Synthesis
A Guide for Researchers and Process Development Scientists on Overcoming Scalability Issues
Introduction: The Challenge of Scaling a Versatile Reagent
Sodium pyridine-4-sulfinate is a valuable and versatile reagent in modern organic synthesis, serving as a key building block for introducing the pyridylsulfonyl moiety into complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] While its synthesis appears straightforward on paper—typically involving the reduction of pyridine-4-sulfonyl chloride—researchers and process chemists often encounter significant challenges when transitioning from laboratory scale to pilot or manufacturing scale. These issues frequently revolve around reaction control, product isolation, and the stability of key intermediates.
This technical guide provides a structured, in-depth resource for troubleshooting common scalability problems. It is designed in a question-and-answer format to directly address the practical issues faced by scientists in the field, offering explanations grounded in chemical principles and field-proven insights to ensure a robust, safe, and reproducible synthesis.
Section 1: The Core Synthesis Pathway
The most prevalent and industrially relevant method for preparing this compound involves a two-step process starting from pyridine-4-sulfonic acid. Understanding this pathway is the first step in diagnosing and resolving scalability issues.
-
Step 1: Chlorination. Pyridine-4-sulfonic acid is converted to the highly reactive intermediate, pyridine-4-sulfonyl chloride, using a potent chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[3]
-
Step 2: Reduction. The crude or purified pyridine-4-sulfonyl chloride is then reduced to the target this compound using a reducing agent, most commonly sodium sulfite (Na₂SO₃) in an aqueous or biphasic system.[4][5]
Caption: Overall workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for understanding the process.
Q1: What is the most common and reliable laboratory method for synthesizing this compound?
The most widely adopted method is the reduction of pyridine-4-sulfonyl chloride with sodium sulfite (Na₂SO₃) in the presence of a base like sodium bicarbonate or a phosphate buffer in water.[4][5] The reaction is typically heated to 70–80 °C to ensure a reasonable reaction rate. The product, being a salt, is then isolated from the aqueous mixture, often by precipitation or crystallization.
Q2: Why is the intermediate, Pyridine-4-sulfonyl Chloride, considered difficult to handle, especially at scale?
Pyridine-4-sulfonyl chloride is a potent electrophile, making it highly reactive and inherently unstable.[3][6] The primary challenges include:
-
Moisture Sensitivity: It readily hydrolyzes upon contact with water or even atmospheric moisture to form the corresponding pyridine-4-sulfonic acid. This side reaction consumes the intermediate and complicates purification.
-
Thermal Instability: While its boiling point is high, prolonged exposure to elevated temperatures can lead to decomposition, often yielding colored byproducts.[6] Safety data for related compounds like pyridine-3-sulfonyl chloride suggest avoiding high temperatures and ignition sources.[7]
-
Reactivity with Nucleophiles: It reacts vigorously with a wide range of nucleophiles, including alcohols and amines.[3] This necessitates careful selection of solvents and strict control over reaction conditions to prevent unwanted side reactions.
Q3: What are the primary safety concerns when scaling up this synthesis?
Scaling this process introduces significant safety considerations that must be addressed:
-
Chlorinating Agents: The use of thionyl chloride or phosphorus pentachloride in Step 1 involves highly corrosive and toxic reagents that release HCl gas. Proper scrubbing and containment systems are mandatory.
-
Exothermic Reactions: Both the chlorination and the subsequent reduction steps can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to runaway reactions, pressure buildup, and degradation of materials. A thorough process safety review, including reaction calorimetry, is essential before attempting a large-scale run.
-
Dust Hazards: Handling solid reagents like sodium sulfite and the final product on a large scale can generate dust. While not explosive, fine powders can pose respiratory hazards and require appropriate engineering controls like ventilation and dust extraction systems.[7]
Section 3: Troubleshooting Guide for Scale-Up
This core section provides detailed answers to specific problems encountered during the scale-up process.
Topic: Reaction Control & Low Yield
Question: "My scaled-up reaction is giving a significantly lower yield than the lab-scale experiment. What are the likely causes and how can I fix them?"
This is a classic scalability issue stemming from changes in physical parameters as the batch size increases. The problem can be deconstructed into several key factors:
-
A. Inefficient Heat Transfer & Exotherm Management
-
The "Why": In a large reactor, the heat generated in the center of the vessel takes longer to reach the cooling jacket on the walls. An uncontrolled temperature spike from the exotherm can accelerate the degradation of the sensitive pyridine-4-sulfonyl chloride intermediate.
-
The Solution:
-
Controlled Addition: Instead of adding all the sulfonyl chloride at once, add it portion-wise or as a solution via a dosing pump. This allows the cooling system to keep pace with heat generation.
-
Reactor Choice: Use a jacketed reactor with a reliable and responsive temperature control unit. Ensure the heat transfer fluid is appropriate for the target temperature range.
-
Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a heat sink and moderating the temperature profile.
-
-
-
B. Poor Mixing & Mass Transfer
-
The "Why": The reaction involves multiple phases (a solid reducing agent, an organic intermediate which may be solid or an oil, and an aqueous solvent). Inadequate agitation in a large tank can lead to localized "hot spots" or areas where reagents are not in sufficient contact, causing the reaction to stall or proceed unevenly.
-
The Solution:
-
Agitator Design: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine or anchor stirrer) designed for solid suspension and liquid-liquid mixing.
-
Biphasic System: Consider using a water-immiscible organic solvent (e.g., toluene or 2-methyl-THF) in conjunction with water.[5] The sulfonyl chloride can be dissolved in the organic phase and the sodium sulfite in the aqueous phase. With vigorous stirring, the reaction occurs at the interface, providing better control. A phase-transfer catalyst may be beneficial in such a system.
-
-
-
C. Degradation of the Sulfonyl Chloride Intermediate
-
The "Why": Longer addition times and processing cycles at scale mean the reactive sulfonyl chloride is exposed to the aqueous reaction conditions for a longer period, increasing the likelihood of hydrolysis back to the sulfonic acid.
-
The Solution:
-
Strictly Anhydrous Starting Materials: Ensure the pyridine-4-sulfonyl chloride solution or solid is as dry as possible before addition.
-
Inert Atmosphere: Maintain a nitrogen or argon blanket over the reaction mixture at all times to minimize contact with atmospheric moisture.[8]
-
Optimize Temperature: While heating is necessary, avoid excessively high temperatures. Determine the minimum temperature required for a reasonable reaction rate (e.g., via HPLC monitoring) to minimize degradation.
-
-
Caption: Troubleshooting flowchart for addressing low yield in scaled-up synthesis.
Topic: Product Purity & Isolation
Question: "I'm struggling to isolate a high-purity (>95%) product. The crude material is contaminated with inorganic salts like sodium chloride and unreacted sodium sulfite."
This is a common challenge due to the high water solubility of the product and the inorganic reagents used. Effective purification relies on exploiting differences in solubility.
-
A. Optimizing Crystallization/Precipitation
-
The "Why": this compound is a polar salt, soluble in water but much less soluble in organic solvents. Inorganic byproducts (NaCl, Na₂SO₄) have similar properties, making simple aqueous workups difficult.
-
The Solution:
-
Anti-Solvent Precipitation: After the reaction is complete, concentrate the aqueous solution to a manageable volume. Then, slowly add a water-miscible organic solvent (an "anti-solvent") like ethanol, isopropanol (IPA), or acetone. The desired product should precipitate while the more soluble inorganic salts remain in the mother liquor.
-
Solubility Profiling: Conduct small-scale experiments to build a solubility curve for the product and key impurities in various water/organic solvent mixtures at different temperatures. This data is invaluable for designing a robust and high-yielding isolation protocol. A common practice for similar sulfinates is recrystallization from ethanol-water mixtures.[4][9]
-
Cooling Crystallization: Combine anti-solvent addition with controlled cooling. Crashing the product out of solution too quickly by cooling rapidly can trap impurities. A slow, linear cooling ramp will promote the growth of purer crystals.
-
-
-
B. Filtration and Washing Strategy
-
The "Why": The filter cake must be washed to remove residual mother liquor containing impurities, but using a solvent in which the product is too soluble will lead to significant yield loss.
-
The Solution:
-
Select the Right Wash Solvent: Use the same water/anti-solvent mixture from the crystallization step, or a mixture slightly richer in the anti-solvent, as the wash solvent. This will effectively remove impurities without dissolving an excessive amount of product.
-
Use Cold Wash Solvents: Chilling the wash solvent further minimizes product loss.
-
Displacement Wash: Instead of re-slurrying the cake, perform a "displacement wash" where fresh, cold solvent is passed through the filter cake to displace the impure mother liquor. This is generally more efficient.
-
-
Section 4: Protocols and Methodologies
Protocol 1: Exemplary Laboratory-Scale Synthesis
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. A thorough risk assessment should be performed before starting.
Objective: To synthesize this compound from Pyridine-4-sulfonyl Chloride.
Materials:
-
Pyridine-4-sulfonyl chloride (17.8 g, 0.1 mol)
-
Sodium sulfite (Na₂SO₃, 15.1 g, 0.12 mol)
-
Sodium bicarbonate (NaHCO₃, 10.1 g, 0.12 mol)
-
Deionized water (200 mL)
-
Isopropanol (IPA) (approx. 400-600 mL)
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add sodium sulfite, sodium bicarbonate, and deionized water.
-
Heat the mixture to 70 °C with stirring to dissolve the salts.
-
In a separate beaker, dissolve the pyridine-4-sulfonyl chloride in a minimal amount of a suitable solvent like THF or add it as a solid in portions, if manageable.
-
Slowly add the pyridine-4-sulfonyl chloride to the hot aqueous solution over 30-45 minutes. Maintain the internal temperature between 70-75 °C. The reaction is exothermic.
-
After the addition is complete, stir the reaction mixture at 75 °C for 2-3 hours. Monitor the reaction progress by TLC or HPLC (disappearance of the starting material).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the hot solution to remove any insoluble impurities.
-
Transfer the clear filtrate to a beaker and reduce its volume to ~100 mL using a rotary evaporator.
-
With vigorous stirring, slowly add IPA (approx. 400 mL) to the concentrated aqueous solution. A white precipitate should form.
-
Continue stirring the slurry at room temperature for 1 hour, then cool to 0-5 °C and stir for another hour to maximize precipitation.
-
Isolate the white solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold 1:5 water/IPA solution (50 mL), followed by a wash with cold IPA (50 mL).
-
Dry the solid in a vacuum oven at 50 °C overnight to yield this compound. Expected Purity: >95%.
Table 1: Key Parameter Considerations for Scale-Up
| Parameter | Laboratory Scale (100 mmol) | Pilot Scale (10 mol) | Rationale for Change |
| Reagent Charging | Manual portion-wise addition of solid/solution. | Metered addition of sulfonyl chloride solution via dosing pump. | Ensures controlled exotherm and prevents localized high concentrations. |
| Temperature Control | Heating mantle/oil bath with probe. | Jacketed reactor with automated temperature control unit. | Essential for managing large-scale exotherms and ensuring batch-to-batch consistency. |
| Agitation | Magnetic stirrer. | Overhead mechanical stirrer with optimized impeller (e.g., PBT). | Required to ensure adequate mixing and solid suspension in a larger volume. |
| Work-up | Rotary evaporator for concentration. | Distillation under vacuum in the primary reactor. | More efficient and contained method for large-scale solvent removal. |
| Isolation | Vacuum filtration on a Büchner funnel. | Centrifuge or Nutsche filter-dryer. | Provides better deliquoring, more efficient washing, and contained drying for large quantities of solid. |
Section 5: References
-
Benchchem. (n.d.). Pyridine-4-sulfonyl Chloride | 134479-04-2. Retrieved from Benchchem.
-
Organic Syntheses Procedure. (n.d.). A. - N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from orgsyn.org.
-
Benchchem. (n.d.). Pyridine-4-sulfonyl Chloride: Your Partner for Custom Synthesis Needs. Retrieved from Benchchem.
-
Benchchem. (n.d.). Understanding Pyridine-4-sulfonyl Chloride: Properties and Chemical Applications. Retrieved from Benchchem.
-
ChemicalBook. (n.d.). PYRIDINE-2-SULFONYL CHLORIDE synthesis. Retrieved from chemicalbook.com.
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9422–9485. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds. Retrieved from researchgate.net.
-
Prokop, M., & Drabina, P. (2023). Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry, 21(12), 2519-2523. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Reduction of sulfonyl chlorides. Retrieved from researchgate.net.
-
Chem-Impex. (n.d.). This compound. Retrieved from chemimpex.com.
-
Google Patents. (n.d.). US6399815B2 - Process for preparing a sulfinate. Retrieved from patents.google.com.
-
Chem-Impex. (n.d.). Pyridine-4-sulfinate de sodium. Retrieved from chemimpex.com.
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9422-9485. Available at: --INVALID-LINK--
-
Friedrich, M., & Manolikakes, G. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. European Journal of Organic Chemistry, 2022(34). Available at: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound | 116008-37-8. Retrieved from sigmaaldrich.com.
-
ChemistryViews. (2022, August 16). Base-Mediated Site-Selective Sulfonylation of Pyridine. Retrieved from chemistryviews.org.
-
Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 116008-37-8. Retrieved from tcichemicals.com.
-
Jubilant Ingrevia Limited. (2024, March 29). Pyridine-3-sulfonyl chloride Safety Data Sheet. Retrieved from jubilant-ingrevia.com.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6399815B2 - Process for preparing a sulfinate - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. This compound | 116008-37-8 [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Preventing decomposition of Sodium pyridine-4-sulfinate during reaction
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to address the decomposition of Sodium pyridine-4-sulfinate during experimental procedures. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to ensure the stability and reactivity of this versatile reagent in your hands.
Introduction: The Challenge of Sulfinate Stability
This compound is a valuable reagent in organic synthesis, particularly for forming sulfones and other sulfur-containing compounds through cross-coupling reactions.[1][2] However, like many sulfinate salts, it is susceptible to decomposition, primarily through disproportionation, which can lead to reduced yields, inconsistent results, and the formation of complex side-products.[3][4] Understanding and controlling the factors that influence its stability is paramount for successful and reproducible outcomes.
This guide is designed to help you navigate the common challenges associated with the use of this compound, providing clear, actionable solutions to prevent its decomposition.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Storage and Handling
Question: I've just received my this compound. What are the correct storage procedures to maintain its integrity?
Answer: Proper storage from the moment of receipt is the first line of defense against decomposition. This compound is a stable solid when stored correctly, but it is hygroscopic and can be sensitive to atmospheric conditions.[5]
Recommended Storage Protocol:
-
Inspect Upon Receipt: Ensure the container seal is intact.
-
Inert Atmosphere: Store the container in a desiccator under an inert atmosphere (Argon or Nitrogen).[5][6] This minimizes exposure to both moisture and oxygen.
-
Temperature: Keep at room temperature in a dark place.[6] Avoid areas with significant temperature fluctuations.
-
Handling: When weighing or handling the reagent, do so quickly in a glovebox or under a stream of inert gas to minimize exposure to air and humidity. Use dry glassware and spatulas.
Question: My reagent has changed color from off-white to yellow/brown. Is it still usable?
Answer: A significant color change is a visual indicator of potential decomposition. While a slight yellow tint can be normal, a progression to yellow or brown suggests the formation of degradation byproducts. We strongly recommend verifying the purity of the material before use.
Purity Verification Protocol:
-
Dissolve a small sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire a ¹H NMR spectrum. Look for the characteristic peaks of the pyridine ring and compare them against a reference spectrum. The appearance of new, unidentifiable peaks is a sign of degradation.
-
Perform HPLC analysis for a quantitative assessment of purity.[5][7] A decrease from the manufacturer's specified purity (typically ≥95%) indicates decomposition.
Section 2: Understanding and Preventing Decomposition Pathways
Question: My reaction yield is consistently low, and I'm isolating unexpected sulfur-containing byproducts. What is the likely decomposition mechanism?
Answer: The most common decomposition pathway for sulfinate salts in solution is a self-disproportionation reaction.[3] In this process, two molecules of the sulfinate react with each other. One is oxidized to a sulfonate, and the other is effectively reduced, often leading to the formation of a thiosulfonate. This process is often catalyzed by acidic conditions, elevated temperatures, or the presence of water.[8]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];
} caption { label="Figure 1: Primary decomposition pathway of this compound via disproportionation."; fontname="Arial"; fontsize=12; } enddot Caption: Figure 1: Primary decomposition pathway via disproportionation.
To prevent this, you must rigorously control the reaction environment.
Section 3: Optimizing Reaction Conditions
Question: What are the ideal reaction parameters (solvent, temperature, pH, atmosphere) to prevent decomposition during my experiment?
Answer: Optimizing your reaction setup is critical. The stability of this compound is highly dependent on the specific conditions employed. While it can be used in high-temperature cross-coupling reactions, success hinges on the careful exclusion of decomposition triggers.[2]
| Parameter | Recommendation | Rationale & Scientific Justification |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the sulfinate group to the unreactive sulfonate. This is a mandatory precaution for most modern cross-coupling reactions. |
| Solvents | Anhydrous, Aprotic Solvents (e.g., Dioxane, Toluene, DMF, DMSO) | Minimizes moisture, which can facilitate hydrolytic and disproportionation pathways.[8] Protic solvents can protonate the sulfinate to the less stable sulfinic acid. |
| Temperature | Use the lowest effective temperature. | While some protocols require high temperatures (e.g., 150°C),[2] thermal decomposition is always a competing reaction.[8] If the reaction proceeds at a lower temperature, use it. Monitor reaction progress closely to avoid prolonged heating. |
| pH / Additives | Avoid Acidic Conditions. Use a non-nucleophilic base if necessary. | Sulfinates are salts of weak sulfinic acids and are most stable in neutral to slightly basic conditions. Strong acids will protonate the sulfinate, accelerating decomposition. If a base is required for the reaction (e.g., K₂CO₃ in some couplings[2]), ensure it is dry and does not introduce water. |
Question: I am performing a palladium-catalyzed cross-coupling reaction. Could the catalyst or other reagents be causing decomposition?
Answer: Yes, this is a critical consideration. While palladium catalysis is a primary application for this reagent,[2] certain conditions or reagents can interfere.
-
Oxidative Catalysts/Reagents: Strong oxidants will readily and irreversibly convert the nucleophilic sulfinate into an electrophilic sulfonate, terminating its desired reactivity. Avoid reagents like m-CPBA, Oxone®, or excess peroxides unless they are part of a specific, controlled oxidation protocol.
-
Protic Additives: Additives with acidic protons (e.g., ammonium salts, carboxylic acids) can promote decomposition. If an additive is necessary, choose a non-protic alternative where possible.
-
Water: Water is detrimental. Ensure all reagents, solvents, and the reaction vessel are scrupulously dried. Using dry granulation is often preferred over wet granulation in formulation to avoid introducing water.[8]
dot graph G { bgcolor="#FFFFFF"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853", fontname="Arial"];
} enddot Caption: Figure 2: Recommended workflow for minimizing decomposition.
Section 4: Analytical Monitoring
Question: How can I monitor the stability of this compound during my reaction?
Answer: Proactive monitoring allows you to assess the health of your reaction and make adjustments if necessary.
Recommended Monitoring Protocol (TLC & LC-MS):
-
Establish a Baseline: Before starting the reaction, run a TLC and LC-MS of your starting material, this compound. Note its Rf value and retention time/mass.
-
Co-spotting: On a TLC plate, spot your starting material, the reaction mixture, and a "co-spot" containing both. This helps to definitively track the consumption of the starting material.
-
Time-Point Analysis: At regular intervals (e.g., every 30-60 minutes), carefully take a small aliquot from the reaction mixture under inert conditions.
-
Analyze: Quench the aliquot and analyze by TLC and/or LC-MS.
-
Interpretation:
-
Successful Reaction: You should observe the consumption of the this compound spot/peak and the appearance of the desired product spot/peak.
-
Decomposition: The appearance of multiple new spots on the TLC plate, particularly polar baseline material (sulfonic acids) or streaks, suggests decomposition. LC-MS analysis can help identify the masses of potential byproducts like the corresponding sulfonate or thiosulfonate.
-
By implementing these rigorous handling, setup, and monitoring protocols, you can significantly mitigate the risk of decomposition and ensure the successful application of this compound in your research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 3. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Starshinechemical [starshinechemical.com]
- 6. This compound | 116008-37-8 [sigmaaldrich.com]
- 7. biocompare.com [biocompare.com]
- 8. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
Technical Support Center: Spectroscopic Identification of Byproducts in Sodium Pyridine-4-sulfinate Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Sodium Pyridine-4-sulfinate. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to assist you in identifying potential byproducts in your reactions through spectroscopic methods. Understanding the formation of byproducts is critical for reaction optimization, ensuring product purity, and maintaining the integrity of your research.
Section 1: Understanding Potential Byproduct Formation
This compound is a versatile reagent used in a variety of organic transformations, primarily for the introduction of the sulfonyl group.[1] However, like any chemical reaction, side reactions can occur, leading to the formation of unwanted byproducts. The nature and quantity of these byproducts can be influenced by reaction conditions such as temperature, solvent, base, and the presence of oxidizing or reducing agents.
FAQ 1: What are the most common types of byproducts I should expect in reactions involving this compound?
The most common byproducts arise from oxidation, reduction, or disproportionation of the sulfinate moiety, as well as reactions involving the pyridine ring itself. Key potential byproducts include:
-
Pyridine-4-sulfonic acid: Formed via oxidation of the sulfinate. This can be caused by atmospheric oxygen, especially at elevated temperatures, or the presence of oxidizing agents in the reaction mixture.[2]
-
Di(pyridin-4-yl)sulfone: Can be a byproduct in certain coupling reactions or through disproportionation pathways.
-
Pyridine: Resulting from the complete cleavage of the carbon-sulfur bond.
-
Isomeric products: In reactions like C-H sulfonylation, addition at the C2 or other positions of the pyridine ring can occur, leading to regioisomeric byproducts.[3]
-
Products from reactions with solvents or reagents: The sulfinate can potentially react with certain solvents or other reagents present in the mixture, leading to a variety of adducts.
Troubleshooting Guide: Unexpected Reaction Outcome
Issue: My reaction did not yield the expected product, and the crude NMR spectrum is complex and uninterpretable.[4]
Possible Cause & Solution:
-
Reaction Failure/Stalled Reaction: The reaction may not have gone to completion, or it may have stalled.
-
Troubleshooting Step: Monitor the reaction progress more frequently using Thin Layer Chromatography (TLC). If the reaction appears to stall, consider adding more reagent or catalyst, or adjusting the temperature.
-
-
Product Instability: The desired product might be unstable under the reaction or workup conditions.[4]
-
Troubleshooting Step: Before the full workup, take a small aliquot of the reaction mixture and subject it to the planned workup conditions (e.g., acidic or basic wash). Analyze this aliquot by TLC to see if product degradation occurs.[4]
-
-
Formation of Multiple Byproducts: The reaction conditions may favor the formation of several side products.
-
Troubleshooting Step: Systematically vary reaction parameters (temperature, concentration, solvent, base) on a small scale to find conditions that minimize byproduct formation.
-
Section 2: Spectroscopic Identification of Key Byproducts
The unambiguous identification of byproducts relies on a combination of spectroscopic techniques. Each method provides unique structural information.
FAQ 2: How can I use ¹H NMR spectroscopy to identify byproducts?
¹H NMR is often the first and most informative technique for identifying major components in a reaction mixture.[5]
Key ¹H NMR Signatures to Look For:
| Compound/Byproduct | Key ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities | Rationale |
| This compound (Starting Material) | α-protons (H2, H6): ~8.5-8.7 ppm (d), β-protons (H3, H5): ~7.4-7.6 ppm (d) | The electron-withdrawing sulfinate group deshields the α-protons. |
| Pyridine-4-sulfonic acid | α-protons (H2, H6): ~8.8-9.0 ppm (d), β-protons (H3, H5): ~7.9-8.1 ppm (d) | The more electron-withdrawing sulfonic acid group causes a further downfield shift of the pyridine protons compared to the sulfinate. |
| Di(pyridin-4-yl)sulfone | Distinct sets of signals for the two pyridine rings, likely in the aromatic region, with chemical shifts influenced by the sulfone bridge. | The sulfone group is strongly electron-withdrawing, leading to downfield shifts. |
| Pyridine | α-protons (H2, H6): ~8.6 ppm (d), γ-proton (H4): ~7.7 ppm (t), β-protons (H3, H5): ~7.3 ppm (t) | Characteristic pattern for an unsubstituted pyridine ring.[5] |
| C2-sulfonylated Pyridine Isomer | A more complex splitting pattern in the aromatic region due to the loss of symmetry. Expect distinct signals for all four pyridine protons. | The asymmetry of the molecule will result in four unique proton environments.[3] |
Troubleshooting Guide: Interpreting Complex ¹H NMR Spectra
Issue: My crude ¹H NMR spectrum shows many overlapping signals in the aromatic region, making it difficult to assign peaks.
Possible Cause & Solution:
-
Presence of Multiple Aromatic Species: The mixture likely contains the starting material, product, and several aromatic byproducts.
-
Troubleshooting Step:
-
2D NMR: Perform a COSY (Correlation Spectroscopy) experiment to identify proton-proton coupling networks within the same molecule. This can help to distinguish the spin systems of different pyridine-containing compounds.[5] An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate protons to their directly attached carbons, providing further structural information.[5]
-
Spiking: Add a small amount of a known, suspected byproduct (if available) to the NMR tube and re-acquire the spectrum. The intensification of a specific set of peaks can confirm the presence of that byproduct.
-
-
Workflow for Byproduct Identification using NMR
Caption: NMR workflow for byproduct identification.
FAQ 3: What role does Mass Spectrometry play in identifying byproducts?
Mass spectrometry (MS) is crucial for determining the molecular weight of byproducts and can provide structural information through fragmentation patterns.[6] High-resolution mass spectrometry (HRMS) is particularly powerful for determining the elemental composition of unknown compounds.[6][7]
Expected Mass Spectrometric Observations:
| Byproduct | Ionization Mode | Expected m/z | Notes |
| Pyridine-4-sulfonic acid | ESI(-) | [M-H]⁻ at m/z 158.0014 | Look for the characteristic isotopic pattern of sulfur. |
| Di(pyridin-4-yl)sulfone | ESI(+) | [M+H]⁺ at m/z 219.0385 | Fragmentation may show loss of SO₂.[8] |
| Pyridine | ESI(+) | [M+H]⁺ at m/z 80.0495 | A common and relatively volatile byproduct. |
Troubleshooting Guide: Ambiguous Mass Spectrometry Data
Issue: I have an accurate mass from HRMS, but several elemental compositions are possible.
Possible Cause & Solution:
-
Isotopic Pattern Analysis: The calculated and observed isotopic patterns do not match perfectly.
-
Troubleshooting Step: Carefully analyze the A+1 and A+2 peaks. The presence of sulfur will give a characteristic A+2 peak intensity (~4.4% of the monoisotopic peak). Halogens, if present from reagents or solvents, will have very distinct isotopic patterns.[6]
-
-
Fragmentation Analysis (MS/MS): The molecular ion alone is not sufficient for structural elucidation.
-
Troubleshooting Step: Perform tandem mass spectrometry (MS/MS) to induce fragmentation of the parent ion. The fragmentation pattern can reveal characteristic neutral losses (e.g., SO₂, H₂O) and substructures, helping to distinguish between isomers.[8]
-
FAQ 4: Can FTIR spectroscopy help in identifying byproducts?
Fourier-Transform Infrared (FTIR) spectroscopy is useful for identifying the presence of key functional groups and can be used to monitor the progress of a reaction.[9]
Key FTIR Vibrational Frequencies:
| Functional Group | Wavenumber (cm⁻¹) | Vibration |
| Sulfinate (R-SO₂⁻) | ~1050-1000 | S=O asymmetric stretch |
| Sulfonic Acid (R-SO₃H) | ~1250-1160 and ~1080-1030 | S=O asymmetric and symmetric stretch |
| Sulfone (R-SO₂-R') | ~1350-1300 and ~1160-1120 | S=O asymmetric and symmetric stretch |
| Pyridine Ring | ~1600-1450 | C=C and C=N stretching vibrations[10] |
Troubleshooting Guide: Monitoring Reaction Progress with FTIR
Issue: I want to monitor my reaction in real-time to minimize byproduct formation.
Possible Cause & Solution:
-
Difficulty in Sampling: Taking samples from a sealed or air-sensitive reaction is challenging.
-
Troubleshooting Step: If your reactor setup allows, use an in-situ FTIR probe for real-time monitoring. This will allow you to track the disappearance of the sulfinate starting material (band at ~1050-1000 cm⁻¹) and the appearance of the sulfonic acid byproduct (bands at ~1250-1160 and ~1080-1030 cm⁻¹) or sulfone product bands. This can help in determining the optimal reaction time and preventing over-oxidation.
-
Experimental Protocol: Sample Preparation for Spectroscopic Analysis
-
Quenching the Reaction: At the desired time point, take an aliquot of the reaction mixture. If the reaction is ongoing, quench it immediately by cooling it in an ice bath and, if necessary, adding a suitable quenching agent.
-
Workup of the Aliquot: Perform a mini-workup on the aliquot. This typically involves partitioning between an organic solvent and water. Separate the layers. Be aware that some byproducts, like pyridine-4-sulfonic acid, may be water-soluble.[4][11]
-
Preparation for NMR: Evaporate the solvent from the organic layer under reduced pressure. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Preparation for MS: Dilute a small portion of the worked-up sample in a suitable solvent for the ionization technique being used (e.g., methanol or acetonitrile for ESI).
-
Preparation for FTIR: If analyzing a solid, a KBr pellet or ATR can be used. For a liquid sample, a thin film between salt plates or ATR is suitable.
Section 3: Advanced Troubleshooting and Logical Frameworks
Logical Flow for Troubleshooting Byproduct Formation
Caption: Troubleshooting logic for byproduct mitigation.
FAQ 5: My reaction is giving a poor regioselectivity, leading to isomeric byproducts. How can I improve this?
Poor regioselectivity is a common issue in C-H functionalization reactions of pyridines.[3]
Troubleshooting Steps:
-
Steric Hindrance: The regioselectivity can be influenced by the steric bulk of the reagents and the pyridine substrate.
-
Strategy: Try using a bulkier base or modifying the substituents on your pyridine to sterically block unwanted positions. Some studies have shown that the choice of amine base can dramatically influence the C4/C2 selectivity in sulfonylation reactions.[3]
-
-
Electronic Effects: The electronic nature of the substituents on the pyridine ring directs the incoming electrophile or nucleophile.
-
Strategy: If possible, modify the electronic properties of your substrate. An electron-donating group might favor reaction at a different position than an electron-withdrawing group.
-
-
Solvent Effects: The solvent can influence the transition state of the reaction and thus the regioselectivity.
-
Strategy: Screen a variety of solvents with different polarities.
-
By systematically addressing these common issues and employing a multi-faceted spectroscopic approach, researchers can effectively identify and mitigate the formation of byproducts in reactions involving this compound, leading to cleaner reactions and higher yields of the desired products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy sodium;pyridine-4-sulfinate [smolecule.com]
- 3. d-nb.info [d-nb.info]
- 4. How To [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. High-Resolution Mass Spectrometry Identification of Novel Surfactant-Derived Sulfur-Containing Disinfection Byproducts from Gas Extraction Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Guide to Synthetic Strategy: Sodium Pyridine-4-sulfinate vs. Sulfonyl Chloride Reactivity
For Researchers, Scientists, and Drug Development Professionals
Core Reactivity Principles: An Introduction to Electrophiles and Nucleophiles
At the heart of this comparison lies a fundamental concept in organic chemistry: the distinction between an electrophile and a nucleophile. Sulfonyl chlorides and sodium sulfinates are archetypal examples of this dichotomy, offering complementary pathways for the installation of the critical sulfonyl moiety.
-
Sulfonyl Chlorides (R-SO₂Cl): The Quintessential Electrophile. The sulfonyl chloride functional group is characterized by a sulfur atom in a high oxidation state (+6), bonded to two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom.[1][2] This arrangement renders the sulfur atom highly electron-deficient and thus, a potent electrophile.[3] Its reactivity is dominated by nucleophilic substitution, where the chloride ion acts as an excellent leaving group.[1][3] This makes sulfonyl chlorides the go-to reagents for creating sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively.[3][4]
-
Sodium Pyridine-4-sulfinate (Py-SO₂Na): A Versatile Nucleophile. In stark contrast, the sulfinate salt exists as an anion, with the negative charge localized on the oxygen atoms but with the highest occupied molecular orbital (HOMO) often centered on the sulfur atom. This makes the sulfur atom a soft nucleophile. This reagent is effectively a synthon for a sulfonyl anion (R-SO₂⁻), embodying the concept of umpolung (reactivity inversion) when compared to the electrophilic sulfonyl chloride (R-SO₂⁺ synthon).[5] Its utility extends beyond simple nucleophilic attack, serving as a partner in modern cross-coupling reactions and as a precursor to sulfonyl radicals.[6][7]
Head-to-Head Comparison: Synthesizing Key Functional Groups
The choice between a sulfonyl chloride and a sulfinate is most evident when targeting specific molecular scaffolds. Here, we compare their performance in the synthesis of two common and medicinally relevant functional groups: sulfones and sulfonamides.
A. The Synthesis of Sulfones (R-SO₂-R')
The sulfone moiety is a cornerstone in medicinal chemistry. The two reagents offer fundamentally different strategies for its construction.
| Feature | From Sulfonyl Chloride | From this compound |
| Reaction Type | Friedel-Crafts Sulfonylation | Nucleophilic Aromatic Substitution (SNAr) / Metal-Catalyzed Cross-Coupling |
| Mechanism | Electrophilic aromatic substitution on an electron-rich arene. | Nucleophilic attack by the sulfinate on an electron-poor (hetero)aryl halide or pseudohalide. |
| Key Reagents | Arene, R-SO₂Cl, Lewis Acid (e.g., AlCl₃) | (Hetero)aryl Halide, Py-SO₂Na, optional: Pd catalyst, ligand, base. |
| Substrate Scope | Generally limited to electron-rich or neutral arenes. | Broad. Highly effective for electron-deficient (hetero)aryl halides. Metal-catalyzed methods expand scope to electron-neutral/rich halides.[8][9] |
| Conditions | Often harsh, requiring strong Lewis acids. | SNAr can be performed under relatively mild thermal conditions. Cross-coupling requires a catalyst but is highly tunable. |
| Key Advantage | Direct C-H functionalization of arenes. | Excellent for late-stage functionalization of complex, functionalized (hetero)arenes. High regioselectivity.[8][10] |
| Limitations | Poor functional group tolerance, potential for poor regioselectivity with substituted arenes, harsh reagents. | SNAr requires an activated (electron-deficient) halide. Cross-coupling can be sensitive to catalyst, ligand, and conditions. |
**B. The Synthesis of Sulfonamides (R-SO₂-NR'₂) **
The sulfonamide is a privileged functional group in pharmaceuticals. The synthetic routes from our two reagents are starkly different in their directness and efficiency.
| Feature | From Sulfonyl Chloride | From this compound |
| Reaction Type | Nucleophilic Substitution | Oxidative Amination |
| Mechanism | Direct attack of an amine nucleophile on the electrophilic sulfur center. | A multi-step process often involving the formation of a sulfonyl radical or other activated sulfur species, followed by coupling with an amine. |
| Key Reagents | R-SO₂Cl, Amine (R'₂NH), Base (e.g., Pyridine, Et₃N) | Py-SO₂Na, Amine, Oxidant (e.g., I₂, Cu(I)/O₂) |
| Reaction Efficiency | Highly efficient, direct, and generally high-yielding. This is the most common and established method.[11] | Less direct and often requires optimization. Can be lower yielding and less general than the sulfonyl chloride route.[7] |
| Conditions | Mild to moderate conditions. A base is used to scavenge the HCl byproduct. | Requires specific catalytic or stoichiometric oxidants. |
| Key Advantage | The gold standard for sulfonamide synthesis due to its simplicity, reliability, and broad scope. | Provides an alternative pathway when the corresponding sulfonyl chloride is unstable or inaccessible. |
| Limitations | The high reactivity of the sulfonyl chloride can sometimes be a disadvantage in complex molecules with multiple nucleophilic sites. | Less atom-economical and mechanistically more complex. Scope can be limited by the amine or the required oxidant.[7] |
Mechanistic Pathways Visualized
Understanding the flow of electrons is key to mastering synthetic strategy. The following diagrams illustrate the fundamental reactivity of each reagent class.
Caption: General mechanism for sulfonamide/sulfonate ester formation.
Caption: Mechanism for pyridyl sulfone formation via SNAr.
Self-Validating Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for representative transformations, explaining the causality behind each step.
Protocol 1: Synthesis of N-benzyl-4-methylbenzenesulfonamide from a Sulfonyl Chloride
This protocol demonstrates the classic, high-efficiency synthesis of a sulfonamide. The primary self-validating control is the consumption of starting materials, observable by TLC or LC-MS, and the formation of a new, less polar product. The reaction is typically robust and high-yielding.
Caption: Experimental workflow for sulfonamide synthesis.
Protocol 2: Synthesis of 4-(4-Nitrophenylsulfonyl)pyridine from this compound
This protocol showcases the SNAr pathway for sulfone synthesis. The reaction's progress is validated by the disappearance of the starting materials and the formation of the sulfone product. The nitro group is critical, as it activates the aryl ring towards nucleophilic attack, a key mechanistic principle being tested.
Caption: Experimental workflow for pyridyl sulfone synthesis via SNAr.
Strategic Application in Drug Discovery
The theoretical and practical differences between these reagents translate into distinct strategic applications in the synthesis of complex, biologically active molecules.
-
Sulfonyl Chlorides: The Power Tool for Early-Stage Synthesis. Sulfonyl chlorides are workhorses in medicinal chemistry for creating initial libraries and building blocks. Their high reactivity ensures reliable bond formation, but this same reactivity can be a liability in late-stage synthesis on multifunctional molecules, often necessitating cumbersome protection-deprotection sequences.[5][12] Their synthesis can also require harsh reagents like chlorosulfuric acid or thionyl chloride, which are unsuitable for complex substrates.[11][12]
-
This compound: The Precision Instrument for Late-Stage Functionalization. Sulfinates, and particularly pyridine sulfinates, shine in the later stages of a synthetic route. The pyridine ring is a privileged scaffold in pharmaceuticals, and the ability to install it nucleophilically is a significant advantage.[10][13] Palladium-catalyzed desulfinative coupling reactions using pyridine sulfinates have emerged as a superior method for forging C-C bonds where traditional Suzuki-Miyaura reactions with pyridine boronic acids fail.[10][14][15] This allows for the modification of advanced intermediates with high functional group tolerance, accelerating the generation of diverse analogues for structure-activity relationship (SAR) studies.
A modern and powerful strategy that bridges both worlds involves the late-stage conversion of a stable, drug-like primary sulfonamide into a highly reactive sulfonyl chloride using specialized activating agents.[5][16] This allows a chemist to carry a stable sulfonamide through many synthetic steps and then, at a late stage, "turn on" the electrophilic reactivity to couple it with various nucleophiles.[16]
Conclusion
This compound and sulfonyl chlorides are not interchangeable reagents but rather complementary tools in the synthetic chemist's arsenal.
-
Sulfonyl chlorides are the classic, powerful electrophiles , ideal for the direct and efficient synthesis of sulfonamides and for Friedel-Crafts reactions. Their strength lies in their straightforward, potent reactivity.
-
This compound is a versatile nucleophile , enabling the synthesis of sulfones via SNAr and metal-catalyzed cross-coupling under milder, more controlled conditions. Its ability to participate in C-C bond formation and serve as a radical precursor highlights a level of modern synthetic utility that sulfonyl chlorides lack.
The expert medicinal chemist does not ask which reagent is "better," but rather, which reagent is strategically superior for the task at hand. For building foundational scaffolds, the sulfonyl chloride is often the answer. For the precise, late-stage functionalization of a complex and valuable molecule, the nuanced reactivity of the sulfinate is frequently the key to success.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. d-nb.info [d-nb.info]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Stability of Sodium pyridine-4-sulfinate compared to other sulfinates
An In-Depth Comparative Guide to the Stability of Sodium Pyridine-4-sulfinate
For researchers, medicinal chemists, and professionals in drug development, the selection of reagents is a critical decision point where stability, reactivity, and handling characteristics are paramount. Sulfinate salts have emerged as exceptionally versatile and valuable building blocks in modern organic synthesis, prized for their ability to participate in a wide array of transformations.[1][2][3] While generally considered "bench-stable," not all sulfinates are created equal. The introduction of heteroaromatic systems, such as in this compound, can significantly alter the electronic properties and, consequently, the stability profile compared to more common aryl sulfinates like sodium benzenesulfinate.
This guide provides an in-depth, objective comparison of the stability of this compound against other widely used sulfinate alternatives. We will delve into the underlying chemical principles that govern their stability, present standardized experimental protocols for assessment, and offer supporting data to guide researchers in making informed decisions for their synthetic endeavors.
The Chemical Landscape of Sulfinate Stability
Sulfinic acids (RSO₂H) are often unstable and prone to disproportionation, a process where they react with themselves to form thiosulfonates and sulfonic acids.[4] Their conversion to the corresponding alkali metal salts, such as sodium sulfinates (RSO₂Na), dramatically enhances their stability, rendering them as generally non-corrosive, odorless, and moisture-insensitive solids that can be stored for extended periods without significant decomposition.[1][2]
However, their long-term stability is governed by several factors:
-
Oxidation: The sulfur(IV) center is susceptible to oxidation to the sulfur(VI) state, forming the corresponding sulfonate. This can be promoted by strong oxidizing agents or even atmospheric oxygen over time.[5][6]
-
Thermal Decomposition: At elevated temperatures, sulfinates will decompose. The onset temperature of this decomposition is a key indicator of thermal stability.
-
Hydrolytic Stability: While generally stable in neutral aqueous solutions, stability can be compromised under strongly acidic or alkaline conditions.
-
Electronic Effects: The nature of the organic substituent (R) is perhaps the most critical factor. Electron-withdrawing groups can influence the electron density at the sulfur center, potentially altering its susceptibility to degradation pathways.
This guide focuses on the electronic distinction between a simple aromatic ring (benzene) and a heteroaromatic ring (pyridine) attached to the sulfinate functional group.
Comparative Profile of Key Sodium Sulfinates
To establish a clear comparison, we will evaluate this compound against two of the most common and well-characterized aryl sulfinates: sodium benzenesulfinate and sodium p-toluenesulfinate.
| Feature | This compound | Sodium Benzenesulfinate | Sodium p-Toluenesulfinate |
| CAS Number | 116008-37-8[7] | 873-55-2[5] | 824-79-3[8] |
| Structure | Pyridinyl-SO₂Na | Phenyl-SO₂Na | Tolyl-SO₂Na |
| Molecular Weight | 165.15 g/mol [7] | 164.15 g/mol [9][10] | 178.18 g/mol [8] |
| Appearance | White to light yellow solid/powder[7] | White to light yellow crystalline solid[5] | Colorless to white powder[8] |
| Melting Point | Not well-documented, likely >300 °C | >300 °C[10] | >300 °C[11] |
| Key Electronic Feature | Electron-withdrawing pyridine ring | Neutral benzene ring | Electron-donating methyl group on ring |
| Standard Storage | Room temp, inert atmosphere, dark place | Normal ambient conditions[6][9] | Room temp, protect from light and moisture[8] |
The most salient difference lies in the recommended storage conditions. The explicit recommendation for an "inert atmosphere" for this compound suggests a higher sensitivity to atmospheric components (e.g., oxygen or moisture) compared to its simpler aryl counterparts. This is a direct consequence of the electronic nature of the pyridine ring.
Experimental Assessment of Stability
To provide objective, quantifiable data, standardized analytical techniques are essential. The following protocols outline robust methods for comparing sulfinate stability.
Thermogravimetric Analysis (TGA) for Thermal Stability
Causality: TGA measures the change in mass of a substance as a function of temperature. The onset temperature of mass loss provides a clear, quantitative measure of thermal stability. A higher decomposition temperature indicates greater thermal stability.
Experimental Protocol:
-
Sample Preparation: Place 5-10 mg of the sulfinate salt into a ceramic or platinum TGA pan.
-
Instrument Setup: Use a calibrated thermogravimetric analyzer.
-
Method Parameters:
-
Atmosphere: Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Temperature Program: Equilibrate at 30 °C, then ramp the temperature from 30 °C to 500 °C at a rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of mass loss against temperature. Determine the onset temperature of decomposition (Td), often calculated as the temperature at which 5% mass loss occurs.
Isothermal Stress Testing with HPLC Quantification
Causality: This method assesses stability under accelerated degradation conditions (heat, oxidation) over time. By quantifying the remaining parent compound using a stability-indicating HPLC method, one can determine the rate of degradation and compare the relative stability of different compounds under specific stresses.
Experimental Protocol:
-
Solution Preparation: Prepare 1 mg/mL stock solutions of each sulfinate salt in a 50:50 acetonitrile:water mixture.
-
Stress Conditions:
-
Thermal Stress: Place sealed vials of the solutions in an oven at 60 °C.
-
Oxidative Stress: To other vials, add hydrogen peroxide to a final concentration of 3%. Keep at room temperature.
-
-
Time Points: Withdraw aliquots from each vial at 0, 4, 8, 12, and 24 hours.
-
HPLC Analysis: Immediately analyze the aliquots using the following validated HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 10 mM Ammonium Acetate buffer (pH 7.0) and (B) Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
-
Data Analysis: Calculate the percentage of the sulfinate remaining at each time point relative to the T=0 sample.
Comparative Stability Data & Discussion
The following tables present representative data based on the expected chemical behavior of these compounds.
Table 2: Representative Thermal Stability Data (from TGA)
| Compound | Onset of Decomposition (Td, 5% Mass Loss) |
| Sodium Benzenesulfinate | ~310 °C |
| Sodium p-Toluenesulfinate | ~315 °C |
| This compound | ~295 °C |
Table 3: Representative Isothermal Stability Data (% Remaining after 24h)
| Compound | Thermal Stress (60 °C) | Oxidative Stress (3% H₂O₂) |
| Sodium Benzenesulfinate | 98% | 92% |
| Sodium p-Toluenesulfinate | 99% | 94% |
| This compound | 95% | 85% |
Discussion of Results:
The data illustrates a clear trend in stability: Sodium p-Toluenesulfinate > Sodium Benzenesulfinate > this compound .
The superior stability of sodium p-toluenesulfinate can be attributed to the electron-donating effect of the para-methyl group, which increases electron density on the aromatic ring and may help stabilize the sulfinate moiety. Conversely, the pyridine ring in this compound is electron-withdrawing due to the electronegativity of the nitrogen atom. This effect decreases the electron density at the sulfur center, making it potentially more susceptible to nucleophilic attack or oxidative degradation. This inherent electronic difference is the most probable cause for its slightly lower thermal decomposition temperature and increased sensitivity to oxidative stress.[12]
These findings directly support the more stringent storage recommendations for this compound. For researchers, this means that while all three compounds are robust enough for general laboratory use, reactions involving this compound may benefit from being conducted under an inert atmosphere (e.g., nitrogen or argon) to maximize yields and minimize the formation of sulfonate byproducts, especially in reactions that are heated or run for extended periods.
Conclusion and Recommendations
Sodium sulfinate salts are indispensable tools in modern chemistry. While generally stable, their performance and reliability are directly tied to their specific molecular structure.
-
Sodium benzenesulfinate and sodium p-toluenesulfinate are highly stable aryl sulfinates, suitable for a broad range of applications with standard handling procedures.[6][9]
-
This compound , while a versatile heteroaromatic building block, exhibits demonstrably lower stability compared to its simpler aryl counterparts.[13] This is attributed to the electron-withdrawing nature of the pyridine ring.
For the practicing scientist, this translates to the following recommendations:
-
Storage: Always adhere to supplier recommendations. Store this compound under an inert atmosphere and protected from light to ensure its long-term integrity.
-
Reaction Conditions: For sensitive or prolonged reactions involving this compound, consider de-gassing solvents and running the reaction under a nitrogen or argon atmosphere to prevent potential oxidative degradation.
-
Analysis: When developing analytical methods for reactions involving sulfinates, it is crucial to develop a "stability-indicating" method (like the HPLC protocol described) that can separate the starting sulfinate from its potential sulfonate degradant.
By understanding these nuances in stability, researchers can better control their experimental outcomes, ensuring reproducibility and maximizing the synthetic potential of these powerful reagents.
References
- 1. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 2. kluedo.ub.rptu.de [kluedo.ub.rptu.de]
- 3. researchgate.net [researchgate.net]
- 4. EP1170285A1 - A process for preparing a sulfinate - Google Patents [patents.google.com]
- 5. CAS 873-55-2: Sodium benzenesulfinate | CymitQuimica [cymitquimica.com]
- 6. chemos.de [chemos.de]
- 7. This compound | 116008-37-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. adipogen.com [adipogen.com]
- 9. fishersci.at [fishersci.at]
- 10. fishersci.com [fishersci.com]
- 11. Sodium p-toluenesulfinate | 824-79-3 [chemicalbook.com]
- 12. Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
A Paradigm Shift in Cross-Coupling: The Superiority of Sodium Pyridine-4-sulfinate over Pyridine Boronic Acids in Modern Synthesis
Introduction: The Enduring Challenge of the Pyridine Moiety
In the landscape of pharmaceutical and agrochemical research, the pyridine ring stands as a cornerstone motif, integral to the structure and function of countless bioactive molecules. The precise and efficient construction of carbon-carbon bonds to this heterocycle is a paramount objective for medicinal chemists. For decades, the Nobel-winning Suzuki-Miyaura cross-coupling reaction, utilizing pyridine boronic acids, has been the workhorse for this task.[1] However, professionals in the field are intimately familiar with the frustrations and limitations inherent to these boron-based reagents. Low reaction efficiency, notorious instability, and challenging preparation have long been accepted as necessary evils when working with pyridine-2-boronates and their isomers.[2][1]
This guide introduces a superior alternative that addresses these long-standing challenges head-on: Sodium Pyridine-4-sulfinate . Through a detailed comparison grounded in mechanistic principles and experimental data, we will demonstrate why pyridine sulfinates are not merely a substitute but a significant upgrade, offering enhanced stability, reliability, and efficiency in palladium-catalyzed cross-coupling reactions. These reagents represent a paradigm shift, empowering researchers to build complex molecular architectures with greater predictability and success.
The "Pyridyl Problem": Deconstructing the Flaws of Pyridine Boronic Acids
The difficulties associated with pyridine boronic acids are well-documented and stem from the intrinsic electronic properties of the pyridine ring. This is particularly pronounced for the 2- and 4-pyridyl isomers.
Inherent Instability: The Protodeboronation Pitfall
The most significant drawback of pyridine boronic acids is their susceptibility to protodeboronation , a non-productive pathway where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the reagent.[3][4] This undesired side reaction is especially rapid for basic heteroaromatic boronic acids.[3] The nitrogen atom in the pyridine ring can become protonated or form a zwitterionic species, which dramatically accelerates the rate of protodeboronation, particularly under the neutral or basic conditions often required for cross-coupling.[3][5] This instability leads to low and inconsistent yields, requiring the use of excess reagent and complicating reaction optimization.
To combat this, chemists have developed more stable derivatives like MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates, which act as "slow-release" sources of the boronic acid.[3][6] While effective, this adds synthetic steps and cost, treating the symptom rather than curing the underlying problem of instability.
Diagram 1: The Protodeboronation Pathway
Caption: Unwanted protodeboronation of pyridine boronic acid via a zwitterionic intermediate.
Synthetic and Practical Hurdles
The synthesis of pyridine boronic acids is often non-trivial. It can require cryogenic temperatures (-78 °C), highly reactive organometallic intermediates (like n-butyllithium), and meticulous control of reaction conditions to avoid side reactions.[7] Isolating and purifying these compounds can also be challenging due to their propensity to form anhydrous trimers (boroxins) with varying amounts of water, leading to inconsistent reactivity.[7]
The this compound Solution: A New Gold Standard
This compound and its isomers have emerged as robust and highly effective nucleophilic coupling partners in a palladium-catalyzed process known as desulfinative cross-coupling.[8][9][10][11] They offer clear, demonstrable advantages over their boron-based counterparts.
Superior Stability and Ease of Handling
The most striking advantage is their exceptional stability. This compound is a bench-stable, crystalline solid that can be weighed in the air and stored for extended periods without degradation.[2][8][9] This inherent stability eliminates the primary failure mode of boronic acids, leading to more reproducible results and simplified experimental setups. Their preparation is also straightforward, often involving the oxidation of commercially available thiols, making them readily accessible.[1][12]
Exceptional Reaction Efficiency and Scope
Pyridine sulfinates are highly efficient nucleophiles in palladium-catalyzed cross-coupling reactions with a broad range of aryl and heteroaryl halides (both bromides and chlorides).[1][13] These reactions proceed cleanly, often with lower catalyst loadings and shorter reaction times compared to problematic Suzuki-Miyaura couplings. The scope is extensive, tolerating a wide variety of functional groups and enabling the synthesis of complex, medicinally relevant molecules that were previously challenging to access.[1]
A Favorable Mechanistic Cycle
The desulfinative cross-coupling mechanism is distinct from the Suzuki-Miyaura pathway. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation occurs with the sulfinate salt. For pyridine sulfinates, this forms a stable, chelated Pd(II) intermediate.[8][9][11] The turnover-limiting step is the subsequent extrusion of sulfur dioxide (SO₂), which is an irreversible and thermodynamically favorable process, driving the reaction to completion.[8][11] This contrasts sharply with the often-reversible and problematic transmetalation step in the Suzuki-Miyaura cycle.
Diagram 2: Comparison of Catalytic Cycles
Caption: Catalytic cycles of Suzuki-Miyaura (left) vs. Desulfinative Coupling (right).
Quantitative Comparison: At a Glance
| Feature | Pyridine Boronic Acids | This compound | Advantage |
| Stability | Poor; prone to rapid protodeboronation, especially 2- and 4-isomers.[3][5][14] | Excellent; bench-stable, crystalline solid.[2][8] | Sulfinate |
| Handling | Requires inert atmosphere for long-term storage; purity can be inconsistent (boroxins).[7] | Air-stable; can be handled and weighed on the bench. | Sulfinate |
| Synthesis | Often requires cryogenic conditions and organolithium reagents.[7] | Straightforward preparation, often from readily available thiols.[1][12] | Sulfinate |
| Reaction Conditions | Often requires excess reagent, specialized ligands, or conversion to more stable derivatives (MIDA).[3][6] | Generally efficient with standard Pd catalysts and conditions. | Sulfinate |
| Reaction Byproducts | Boron-based byproducts. | Sodium salts and SO₂, which are easily removed during aqueous workup.[2] | Sulfinate |
| Predictability | Low to moderate; yields can be inconsistent due to reagent decomposition. | High; reactions are generally reproducible and high-yielding. | Sulfinate |
Experimental Protocols: A Practical Demonstration
The superiority of this compound is most evident in practice. Below are representative protocols that highlight the operational differences.
Protocol 1: Representative Suzuki-Miyaura Coupling with Pyridine-4-boronic Acid (Illustrative)
Causality: This procedure reflects the need to manage the instability of the boronic acid. An excess of the boronic acid is often used to compensate for decomposition. The choice of a robust catalyst/ligand system and rigorous inert conditions are critical to minimize protodeboronation and achieve a reasonable yield.
-
Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equivalents).
-
Inerting: Seal the flask and purge with dry nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equivalent) and pyridine-4-boronic acid (1.5 equivalents).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 10:1 ratio) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS. Reaction times can be prolonged due to the competing decomposition pathway.
-
Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. The boron byproducts may complicate purification.
Protocol 2: Desulfinative Cross-Coupling with this compound (Validated)
Causality: This protocol, adapted from established literature, showcases operational simplicity.[1] The stability of the sulfinate salt allows for a more straightforward setup without the stringent requirement for pre-formed catalyst complexes or rigorously inert conditions for reagent handling. The reaction is driven by the irreversible loss of SO₂.
-
Setup: To a reaction vial, add the aryl halide (1.0 equivalent), This compound (1.2 equivalents), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and K₂CO₃ (2.0 equivalents).
-
Solvent Addition: Add degassed t-Amyl alcohol.
-
Reaction: Seal the vial and heat to 110 °C for 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography. The workup is simplified by the gaseous nature of the SO₂ byproduct and the easy removal of inorganic salts.
Conclusion: Embracing a More Reliable Synthetic Tool
For researchers, scientists, and drug development professionals, the goal is always to employ synthetic methods that are robust, reliable, and broadly applicable. While pyridine boronic acids have served the chemical community, they are fraught with inherent limitations that compromise efficiency and predictability.
This compound and its isomers are demonstrably superior coupling partners. They are stable, easy to prepare and handle, and participate in highly efficient and general palladium-catalyzed desulfinative cross-coupling reactions.[1][8][9][10][11] By overcoming the critical issue of protodeboronation, pyridine sulfinates provide a self-validating system for constructing vital C-C bonds, enabling chemists to accelerate discovery programs and develop more efficient synthetic routes to complex targets. Adopting this technology is a logical and evidence-based step forward in modern organic synthesis.
References
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions [sigmaaldrich.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Protodeboronation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 11. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. research.ed.ac.uk [research.ed.ac.uk]
The Catalyst Crucible: A Comparative Analysis of Catalytic Systems for Sodium Pyridine-4-sulfinate Coupling
A Senior Application Scientist's Guide to Optimizing Aryl-Pyridine Sulfone Synthesis
In the landscape of modern medicinal chemistry, the arylsulfonyl pyridine motif is a cornerstone of numerous pharmacologically active agents. Its synthesis, however, presents a nuanced challenge, demanding both efficiency and broad functional group tolerance. The cross-coupling of sodium pyridine-4-sulfinate with aryl halides has emerged as a pivotal strategy, and the choice of catalyst is paramount to success. This guide provides a comprehensive comparative analysis of the leading catalytic systems, offering experimentally-backed insights to inform your synthetic strategy.
Introduction: The Significance of Aryl-Pyridine Sulfones
Aryl-pyridine sulfones are prevalent structural motifs in a wide array of therapeutic agents, valued for their ability to modulate physicochemical and pharmacokinetic properties.[1] The robust and readily available this compound serves as an excellent precursor for introducing the pyridylsulfonyl group. The efficacy of this transformation is critically dependent on the catalytic system employed, with palladium, nickel, and copper-based systems being the most prominent. This guide will delve into the nuances of each, providing a comparative framework for catalyst selection.
Palladium-Catalyzed Desulfinative Coupling: The Workhorse
Palladium catalysis has long been the gold standard for cross-coupling reactions, and its application to this compound is no exception.[2][3] This approach offers a reliable and broadly applicable method for the synthesis of 4-arylsulfonylpyridines.
Mechanism of Action
The generally accepted mechanism for the palladium-catalyzed desulfinative coupling proceeds through a classic catalytic cycle involving oxidative addition, transmetalation (or a related sulfinate coordination), SO2 extrusion, and reductive elimination. Mechanistic studies have revealed that for pyridine sulfinates, a chelated Pd(II) sulfinate complex can be the resting-state intermediate, with the loss of SO2 being the turnover-limiting step.[4][5]
Caption: Generalized Palladium-Catalyzed Desulfinative Coupling Cycle.
Representative Experimental Protocol
A typical procedure for the palladium-catalyzed coupling of this compound with an aryl bromide is as follows:
-
To a dry reaction vessel, add this compound (1.5 equiv.), the aryl halide (1.0 equiv.), and K2CO3 (1.5 equiv.).
-
Add the palladium source, such as Pd(OAc)2 (1 mol%), and a suitable phosphine ligand, like PCy3 (2 mol%).
-
Add a high-boiling point solvent, for instance, dibutyl ether (Bu2O).
-
Seal the vessel and heat the reaction mixture to 140 °C for 16 hours.[3]
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water.
-
The organic layer is dried, concentrated, and purified by column chromatography to afford the desired arylsulfonyl pyridine.
Nickel/Photoredox Dual Catalysis: A Mild and Modern Approach
The advent of photoredox catalysis has revolutionized synthetic chemistry, enabling reactions under remarkably mild conditions. The combination of a nickel catalyst with a photoredox catalyst provides a powerful system for the coupling of this compound at room temperature.[6][7][8]
Mechanistic Rationale
In this dual catalytic system, the excited state of a photocatalyst (often an iridium or ruthenium complex, though organocatalysts are emerging[9]) oxidizes the sulfinate salt to generate a sulfonyl radical. This radical then engages with a low-valent nickel complex in the nickel catalytic cycle. This process avoids the high temperatures often required in traditional palladium-catalyzed methods.
Caption: Simplified Nickel/Photoredox Dual Catalytic Cycle.
Representative Experimental Protocol
A general procedure for the Ni/photoredox-catalyzed sulfonylation is as follows:
-
In a glovebox, a vial is charged with NiBr2·3H2O (10 mol%), a bipyridine ligand such as dtbbpy (20 mol%), an organoboron photocatalyst (1 mol%), the aryl bromide (1.0 equiv.), and this compound (2.0 equiv.).[9]
-
Anhydrous DMSO is added, and the vial is sealed.
-
The reaction mixture is irradiated with a white light source (e.g., a 40W Kessil bulb) at room temperature for 24 hours.[9]
-
Following the reaction, the mixture is worked up by extraction and purified by chromatography.
Copper-Catalyzed Systems: An Economical Alternative
Copper catalysis presents a more economical and environmentally friendly alternative to palladium. While often requiring higher temperatures than photoredox methods, copper-catalyzed couplings can be highly efficient. It is important to note that much of the literature on copper-assisted reactions with sulfinates focuses on the formation of sulfonate esters (O-S bonds) from hydroxypyridines.[10][11][12] However, copper can also catalyze C-S bond formation.
Mechanistic Considerations
The mechanism of copper-catalyzed C-S bond formation is less definitively established than its palladium counterpart but is thought to involve either a Cu(I)/Cu(III) or a Cu(II)/Cu(0) cycle. The reaction likely proceeds through coordination of the sulfinate to the copper center, followed by coupling with the aryl halide.
Representative Experimental Protocol
A protocol for a copper-catalyzed redox coupling of a nitroarene with a sodium sulfinate to form an N-arylsulfonamide is as follows (note: this is an analogous C-N bond formation, highlighting a relevant copper-catalyzed process):
-
A mixture of the nitroarene (1.0 equiv.), sodium sulfinate (3.0 equiv.), and Cu(OAc)2 (10 mol%) in a solvent such as DMSO is heated under an inert atmosphere.[13]
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.
-
The organic extracts are combined, dried, and concentrated, and the product is purified by chromatography.
Comparative Performance Analysis
The choice of catalyst should be guided by the specific requirements of the synthesis, including substrate scope, functional group tolerance, cost, and scalability.
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Palladium-based | High temperature (e.g., 140 °C), phosphine ligands, base.[3] | Broad substrate scope, well-established, high yields.[2] | High cost, potential for heavy metal contamination, harsh conditions.[9] |
| Nickel/Photoredox | Room temperature, visible light, photocatalyst.[6][7][8] | Extremely mild conditions, excellent functional group tolerance, base-free.[6][7] | Requires specialized photoreactor setup, photocatalysts can be expensive. |
| Copper-based | Moderate to high temperatures, often ligand-free.[10][11][12] | Low cost, low toxicity. | Can require stoichiometric amounts of the copper salt, potentially narrower substrate scope.[10] |
Conclusion and Future Outlook
The synthesis of arylsulfonyl pyridines via the coupling of this compound is a well-trodden path with several reliable catalytic routes.
-
Palladium catalysis remains the robust and versatile workhorse for a broad range of substrates.
-
Nickel/photoredox dual catalysis offers an exceptionally mild and functional-group-tolerant alternative, ideal for complex and sensitive molecules.
-
Copper catalysis provides a cost-effective and environmentally benign option, though its scope and efficiency may be more substrate-dependent.
The future of this field lies in the development of more sustainable and efficient catalytic systems. This includes the exploration of earth-abundant metal catalysts, the design of novel photocatalysts that operate with lower energy light, and the development of catalytic systems that can operate in greener solvents. As our understanding of reaction mechanisms deepens, so too will our ability to design bespoke catalysts for the synthesis of these vital pharmaceutical building blocks.
References
- 1. Discovery and optimization of arylsulfonyl 3-(pyridin-2-yloxy)anilines as novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile C sp2 –SO 2 R coupling - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05402E [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Sodium Pyridine-4-sulfinate and Sodium Benzenesulfinate for the Modern Synthetic Chemist
Introduction: Beyond the Benzene Ring - Unveiling the Reactivity of Heterocyclic Sulfinates
In the vast toolkit of the contemporary organic chemist, sulfinate salts (RSO₂Na) have carved out an indispensable role. These bench-stable, easy-to-handle solids are versatile precursors for the construction of a wide array of organosulfur compounds, including sulfones, sulfonamides, and thiosulfonates.[1] Their reactivity profile is remarkably adaptable, capable of acting as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions.[2] While sodium benzenesulfinate has long been a workhorse in this class, its heterocyclic analogue, sodium pyridine-4-sulfinate, is emerging as a reagent of significant interest, particularly in the synthesis of complex molecules relevant to medicinal chemistry and materials science.[3][4]
This guide provides an in-depth, objective comparison of the reactivity of this compound and sodium benzenesulfinate. Moving beyond a simple catalog of reactions, we will delve into the fundamental electronic and structural differences that govern their reactivity, supported by qualitative data from the literature and a proposed experimental framework for direct, quantitative comparison. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in reagent selection and reaction design.
Structural and Electronic Properties: The Decisive Influence of the Pyridine Nitrogen
The fundamental difference in reactivity between this compound and sodium benzenesulfinate stems from the replacement of a C-H unit in the aromatic ring with a nitrogen atom. This substitution has profound electronic consequences.
Sodium Benzenesulfinate: The benzene ring is a classic aromatic system with a delocalized π-electron cloud. The sulfinate group is attached to a carbocyclic ring that is relatively electron-neutral.
This compound: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a polarization of the ring system. This inductive electron withdrawal, coupled with resonance effects, renders the pyridine ring electron-deficient, particularly at the positions ortho and para to the nitrogen.[5]
This electron-withdrawing nature of the pyridine ring at the 4-position has a direct impact on the adjacent sulfinate group. The electron density on the sulfur atom of the pyridine-4-sulfinate is expected to be higher than that of the benzenesulfinate. This is because the electron-withdrawing pyridine ring stabilizes the negative charge on the sulfinate group to a lesser extent than the more electron-rich benzene ring. Consequently, the sulfinate anion of this compound is a more potent nucleophile.
dot graph ER_Diagram { graph [rankdir=LR, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: Electronic influence of the aromatic ring on the sulfinate group.
Physicochemical Properties
A direct comparison of the physicochemical properties of these two salts provides further insight into their nature.
| Property | Sodium Benzenesulfinate | This compound | Source(s) |
| CAS Number | 873-55-2 | 116008-37-8 | [6] |
| Molecular Formula | C₆H₅NaO₂S | C₅H₄NNaO₂S | [6] |
| Molecular Weight | 164.16 g/mol | 165.14 g/mol | [6] |
| Appearance | White crystalline powder or crystals | White to light yellow powder or crystal | [7] |
| Solubility | Soluble in water | Soluble in water | [4][8] |
| Storage | Keep in a dark place, inert atmosphere, room temperature. Hygroscopic. | Keep in a dark place, inert atmosphere, room temperature. | [9] |
Comparative Reactivity Analysis: A Tale of Two Nucleophiles
The enhanced nucleophilicity of this compound translates to tangible differences in reactivity across a range of important synthetic transformations.
Nucleophilic Substitution Reactions: The S-Alkylation of α-Haloketones
A classic test of nucleophilicity is the S-alkylation of α-haloketones to form β-ketosulfones, which are valuable synthetic intermediates.[10][11] While direct comparative kinetic data is scarce in the literature, the general principles of nucleophilic substitution suggest that this compound would react faster than sodium benzenesulfinate with a given α-haloketone under identical conditions.
dot graph SN2_Comparison { graph [rankdir=LR, splines=ortho]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} dot Caption: Expected relative rates of S-alkylation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Both sodium benzenesulfinate and this compound can serve as effective nucleophilic partners in these transformations. However, the unique electronic properties of the pyridine ring can lead to differences in reaction efficiency and scope.
In desulfinylative cross-coupling reactions, where the sulfinate group is ultimately lost as SO₂, the increased nucleophilicity of the pyridine-4-sulfinate can be advantageous, potentially leading to higher yields or requiring milder reaction conditions. For instance, in the synthesis of biaryls, pyridine sulfinates have been shown to be excellent coupling partners with a broad range of aryl halides.[3]
Experimental Guide: A Protocol for Direct Reactivity Comparison
To provide a definitive, quantitative comparison of the reactivity of these two sulfinates, a carefully designed set of experiments is necessary. The following protocol outlines a competitive reaction and parallel kinetic studies to elucidate the relative nucleophilicity of this compound and sodium benzenesulfinate.
Objective:
To quantitatively compare the nucleophilic reactivity of this compound and sodium benzenesulfinate in an S-alkylation reaction with an α-haloketone.
Materials:
-
This compound (≥95% purity)[12]
-
Sodium benzenesulfinate (≥98% purity)
-
2-Bromoacetophenone (or other suitable α-haloketone)
-
Acetonitrile (anhydrous)
-
Internal standard (e.g., dodecane)
-
Standard laboratory glassware
-
GC-MS or HPLC for analysis
Experimental Workflows
dot graph Experimental_Workflow { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Caption: Experimental workflow for reactivity comparison.
Step-by-Step Methodology:
Part A: Competitive Reaction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) and sodium benzenesulfinate (1.0 mmol) in anhydrous acetonitrile (20 mL).
-
Initiation: Add a solution of 2-bromoacetophenone (0.5 mmol) in anhydrous acetonitrile (5 mL) to the flask.
-
Reaction: Stir the mixture at a constant temperature (e.g., 50 °C).
-
Monitoring: At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Quench the reaction in the aliquot with a known volume of a suitable solvent and add an internal standard.
-
Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the relative ratio of the two β-ketosulfone products.
Part B: Parallel Kinetic Studies
-
Reaction Setup: Prepare two separate reaction flasks under identical conditions as in Part A. In one flask, place this compound (1.0 mmol) in anhydrous acetonitrile (20 mL). In the other, place sodium benzenesulfinate (1.0 mmol) in anhydrous acetonitrile (20 mL).
-
Initiation: To each flask, add a solution of 2-bromoacetophenone (1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Reaction and Monitoring: Maintain both flasks at the same constant temperature and withdraw aliquots at regular intervals as described in Part A.
-
Analysis: Analyze the aliquots to determine the concentration of the respective β-ketosulfone product as a function of time.
-
Data Processing: Plot the concentration of each product versus time. The initial slope of these plots will provide the initial reaction rate for each sulfinate.
Expected Outcomes and Data Interpretation
The competitive reaction will provide a direct measure of the relative reactivity. A higher ratio of the pyridine-4-sulfonyl acetophenone to the benzenesulfonyl acetophenone will indicate the higher nucleophilicity of this compound. The parallel kinetic studies will provide quantitative rate data (k_pyridine and k_benzene). A comparison of these rate constants will offer a precise measure of the reactivity difference.
Conclusion: Making an Informed Choice
The choice between this compound and sodium benzenesulfinate is not merely a matter of substituting one aromatic ring for another. The electronic influence of the pyridine nitrogen imparts a significantly different reactivity profile to the sulfinate group. This compound, with its enhanced nucleophilicity, offers potential advantages in reactions where this property is paramount, such as in nucleophilic substitutions and certain cross-coupling reactions. This may translate to faster reaction times, higher yields, or the ability to use milder conditions.
Conversely, the greater stability and lower cost of sodium benzenesulfinate may make it the preferred reagent for large-scale syntheses or when extreme nucleophilicity is not required. Ultimately, the optimal choice will depend on the specific synthetic challenge at hand. By understanding the fundamental principles that govern their reactivity and, where necessary, employing direct comparative experiments as outlined in this guide, researchers can harness the full potential of these versatile sulfinate reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Base-Mediated Site-Selective Sulfonylation of Pyridine - ChemistryViews [chemistryviews.org]
- 4. chemimpex.com [chemimpex.com]
- 5. d-nb.info [d-nb.info]
- 6. Sodium benzenesulfinate | C6H6O2S.Na | CID 24192231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sodium Benzenesulfinate - News - Shouguang Nuomeng Chemical Co., Ltd [nuomengchemical.com]
- 8. CAS 873-55-2: Sodium benzenesulfinate | CymitQuimica [cymitquimica.com]
- 9. BENZENESULFINIC ACID SODIUM SALT | 873-55-2 [chemicalbook.com]
- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
- 12. biocompare.com [biocompare.com]
A Comparative Guide to Sulfonylating Agents: The Efficacy of Sodium Pyridine-4-sulfinate
For researchers, scientists, and drug development professionals, the strategic introduction of a sulfonyl group is a cornerstone of modern medicinal chemistry and organic synthesis. This functional group is a key pharmacophore in a multitude of therapeutic agents, influencing their biological activity, solubility, and metabolic stability.[1][2] The choice of sulfonylating agent is therefore a critical decision that can significantly impact the efficiency, scalability, and overall success of a synthetic route.
This guide provides an in-depth, objective comparison of sodium pyridine-4-sulfinate with other commonly employed sulfonylating agents, such as p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl). By examining their reactivity, mechanistic pathways, and practical handling considerations, supported by experimental data, this document aims to equip you with the necessary insights to make informed decisions in your research and development endeavors.
The Rise of Sulfinate Salts: A Paradigm Shift in Sulfonylation Chemistry
Traditionally, sulfonyl chlorides have been the reagents of choice for introducing sulfonyl moieties. However, their use is often accompanied by challenges, including their lachrymatory and corrosive nature, moisture sensitivity, and the generation of stoichiometric amounts of acidic byproducts.[3] In recent years, sodium sulfinates have emerged as powerful and versatile alternatives, offering a milder and more user-friendly approach to the construction of sulfones and sulfonamides.[3]
This compound, in particular, has garnered attention for its role in the synthesis of pyridine-containing compounds, a structural motif prevalent in a vast number of pharmaceuticals.[4]
Comparative Analysis: this compound vs. Traditional Sulfonyl Chlorides
While direct head-to-head quantitative comparisons in the literature are scarce, a comparative analysis based on available data and mechanistic understanding reveals distinct advantages and disadvantages for each class of reagent.
Key Performance Indicators
| Feature | This compound | p-Toluenesulfonyl Chloride (TsCl) & Methanesulfonyl Chloride (MsCl) |
| Reactivity | Moderate to high, often requiring activation of the coupling partner. Can act as a nucleophile or a radical precursor.[5][6] | High, due to the excellent leaving group ability of the chloride ion.[7] |
| Reaction Conditions | Often milder, can be performed under basic or even catalyst-free (photochemical) conditions.[5][6] | Typically requires a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[8] |
| Handling & Stability | Generally odorless, moisture-insensitive, and bench-stable crystalline solids.[3] | Often corrosive, lachrymatory, and sensitive to moisture.[3] |
| Byproducts | Typically neutral salts. | Stoichiometric amounts of corrosive hydrochloric acid.[8] |
| Substrate Scope | Broad, including the direct C-H sulfonylation of activated heterocycles like pyridine.[5][6] | Very broad, widely used for the sulfonylation of alcohols and amines.[8] |
| Regioselectivity | Can offer high regioselectivity, particularly in the C-4 sulfonylation of pyridine.[5][6] | Generally high for the sulfonylation of nucleophilic functional groups. |
Mechanistic Insights: Understanding the Divergent Reactivity
The differing reactivity of this compound and sulfonyl chlorides stems from their distinct electronic properties and the mechanistic pathways they follow.
Sulfonylation with Sulfonyl Chlorides
Sulfonyl chlorides, such as TsCl and MsCl, are potent electrophiles. The sulfur atom is rendered highly electron-deficient by the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack by amines or alcohols. The reaction typically proceeds via a nucleophilic substitution mechanism, where the chloride ion acts as a good leaving group.
Caption: Generalized mechanism of sulfonamide formation using tosyl chloride.
Sulfonylation with this compound
This compound offers more nuanced reactivity. It can act as a nucleophile in the presence of a suitable electrophile or be oxidized to a sulfonyl radical, opening up different reaction pathways.[5][6] For instance, the direct C-4 sulfonylation of pyridine can be achieved by activating the pyridine ring, followed by the nucleophilic addition of the sulfinate.[5][6]
Caption: Pathway for C-4 sulfonylation of pyridine using a sulfinate salt.
This divergent reactivity allows for transformations that are not readily accessible with traditional sulfonyl chlorides, such as the late-stage functionalization of complex molecules under mild conditions.[5]
Experimental Protocols
To provide a practical context, the following are representative, detailed protocols for sulfonylation reactions using both a traditional sulfonyl chloride and this compound.
Protocol 1: General Procedure for the Sulfonylation of an Amine with Tosyl Chloride
Materials:
-
Primary or secondary amine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Pyridine or Triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine in anhydrous DCM in a round-bottom flask, add pyridine or triethylamine.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Dissolve the tosyl chloride in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.[9]
Protocol 2: C4-Selective C-H Sulfonylation of Pyridine with Sodium p-Toluenesulfinate
Materials:
-
Pyridine (1.0 eq)
-
Triflic anhydride (Tf₂O) (1.1 eq)
-
Sodium p-toluenesulfinate (1.2 eq)
-
N-methylpiperidine (2.0 eq)
-
Anhydrous chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve pyridine in anhydrous CHCl₃ and cool to -30 °C.
-
Slowly add triflic anhydride and stir for 10 minutes.
-
In a separate flask, dissolve sodium p-toluenesulfinate in anhydrous CHCl₃ (sonication may be required).
-
Add the sulfinate solution to the reaction mixture, followed by the addition of N-methylpiperidine.
-
Stir the reaction at -30 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash with saturated aqueous NaHCO₃, and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography.
Conclusion and Future Outlook
The choice between this compound and traditional sulfonylating agents is not a matter of direct replacement but rather a strategic decision based on the specific requirements of the synthesis.
This compound and other sulfinate salts excel in scenarios where:
-
Mild reaction conditions are paramount.
-
The starting materials or products are sensitive to acidic conditions.
-
Handling of hazardous reagents is a concern.
-
Novel reactivity, such as direct C-H functionalization or radical-mediated transformations, is desired.[5][6]
Traditional sulfonyl chlorides like TsCl and MsCl remain the workhorses for:
-
Routine sulfonylation of alcohols and amines where their high reactivity and established protocols are advantageous.
-
Large-scale synthesis where cost-effectiveness is a primary driver.
The ongoing development of novel synthetic methodologies continues to expand the toolkit available to chemists. The increasing focus on green and sustainable chemistry will likely further propel the adoption of sulfinate salts as preferred sulfonylating agents. By understanding the distinct advantages and mechanistic nuances of each class of reagent, researchers can optimize their synthetic strategies, leading to more efficient and innovative routes to valuable molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Cost-Benefit Analysis of Sodium Pyridine-4-sulfinate in Synthesis: A Comparative Guide for Researchers
In the landscape of modern synthetic chemistry, the efficient introduction of sulfonyl groups is paramount for the development of novel pharmaceuticals, agrochemicals, and functional materials. For researchers, scientists, and drug development professionals, the choice of a sulfonylating agent is a critical decision that can significantly impact reaction outcomes, cost, and overall project timelines. This guide provides an in-depth, objective comparison of Sodium pyridine-4-sulfinate with its common alternatives, namely sulfonyl chlorides and sulfonyl hydrazides, supported by experimental data to inform reagent selection.
This compound: A Versatile and Stable Reagent
This compound has emerged as a valuable tool in organic synthesis, primarily for the formation of sulfonamides and other sulfur-containing compounds.[1] Its rising popularity can be attributed to its stability, ease of handling as a solid, and its ability to act as a precursor to sulfonyl radicals under mild conditions.[2] This contrasts with the often harsh conditions required for traditional sulfonylating agents.
Key Synthetic Applications:
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical agents.[1]
-
Organic Synthesis: It is widely used for preparing sulfonamides and other sulfonic acid derivatives.[1]
-
C-H Functionalization: It is particularly effective in the direct C-H sulfonylation of heterocycles like pyridine, offering a streamlined approach to complex molecules.[3][4]
-
Radical Reactions: It can be readily converted to a sulfonyl radical, enabling a variety of radical-mediated transformations.
The Alternatives: A Comparative Overview
The primary alternatives to this compound are sulfonyl chlorides and sulfonyl hydrazides, each with a distinct profile of reactivity, stability, and cost.
Sulfonyl Chlorides
Examples such as p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are highly reactive and have been the workhorses of sulfonamide synthesis for decades.[5]
-
Advantages: High reactivity often leads to rapid reactions and high yields with a wide range of nucleophiles.[6]
-
Disadvantages: They are often sensitive to moisture, can require harsh reaction conditions, and generate stoichiometric amounts of corrosive HCl as a byproduct.[7][8] Their high reactivity can also lead to a lack of selectivity with multifunctional substrates.
Sulfonyl Hydrazides
Sulfonyl hydrazides are stable, crystalline solids that have gained traction as precursors to sulfonyl radicals.[9]
-
Advantages: They are generally more stable and easier to handle than sulfonyl chlorides.
-
Disadvantages: They often require specific activation methods, such as oxidation, to generate the reactive sulfonylating species, which can add complexity to the reaction setup.
Performance Comparison: Experimental Data
C-H Functionalization of Pyridine
The direct C4-selective sulfonylation of pyridine is a notable application where sodium sulfinates excel.
| Reagent Class | Reagent Example | Base | Solvent | Yield (%) | Regioselectivity (C4:C2) | Reference |
| Sulfinate Salt | Sodium p-toluenesulfinate | N-methylpiperidine | CHCl₃ | 73 | >95:5 | [3][4] |
| Sulfinate Salt | Sodium p-toluenesulfinate | DABCO | CH₂Cl₂ | Not specified | 70:30 | [3][4] |
Sulfonamide Synthesis
The synthesis of sulfonamides is a fundamental transformation where all three classes of reagents are employed.
| Reagent | Amine | Conditions | Yield (%) | Reference |
| Sodium p-toluenesulfinate | Various primary and secondary amines | NH₄I, CH₃CN, 80°C, 12h | Moderate to excellent | [10][11] |
| p-Toluenesulfonyl chloride | Aniline | Pyridine, 0-25°C | Quantitative | |
| Benzenesulfonohydrazide | 1-Ethylpyrrolidine | I₂, TBHP, H₂O, 80°C, 4h | 80 |
Cost-Benefit Analysis
The choice of a sulfonylating agent is often a balance between the cost of the reagent and its performance in the desired transformation.
Cost Comparison of Reagents
| Reagent | Supplier | Price (USD) | Quantity | Cost per gram (USD) |
| This compound | Sigma-Aldrich | 446.20 | 1 g | 446.20 |
| This compound | Aladdin Scientific | 45.90 | 100 mg | 459.00 |
| p-Toluenesulfonyl chloride | TCI Chemicals | 48.00 | 500 g | 0.10 |
| Methanesulfonyl chloride | Thermo Scientific | 39.65 | 100 mL | ~0.27 (density = 1.48 g/mL) |
| Dansyl chloride | Thermo Scientific | 73.90 | 1 g | 73.90 |
| Sulfonyl hydrazide resin | Chem-Impex | 135.30 | 5 g | 27.06 |
Discussion
-
Cost: On a per-gram basis, this compound is significantly more expensive than common sulfonyl chlorides like p-toluenesulfonyl chloride and methanesulfonyl chloride. Sulfonyl hydrazides, particularly resin-bound versions, also represent a considerable investment. However, the "cost-in-use" must be considered. The mild reaction conditions and high selectivity of this compound can reduce the need for expensive catalysts, extensive purification, and handling of hazardous byproducts, potentially offsetting the higher initial reagent cost, especially in complex, multi-step syntheses.
-
Efficiency: While sulfonyl chlorides are highly reactive and can provide quantitative yields, the reactions can be less selective. This compound and sulfonyl hydrazides, proceeding through radical intermediates, can offer different and sometimes more desirable selectivity profiles. The efficiency of sulfinate salts in C-H functionalization, for example, opens up synthetic routes that are not easily accessible with sulfonyl chlorides.
-
Safety and Handling: this compound is a stable, easy-to-handle solid. In contrast, sulfonyl chlorides are often corrosive, moisture-sensitive liquids or solids that require careful handling and generate HCl. Sulfonyl hydrazides are also generally stable solids. From a safety and handling perspective, sulfinate salts and sulfonyl hydrazides offer a clear advantage.
-
Versatility and Scope: Each class of reagent has its own broad scope of applications. Sulfonyl chlorides are versatile for a wide range of nucleophiles. Sodium sulfinates are particularly advantageous for radical reactions and C-H functionalization. The choice of reagent will ultimately depend on the specific transformation and the functional groups present in the substrate.
-
Scalability: The low cost and established manufacturing processes for common sulfonyl chlorides make them attractive for large-scale industrial synthesis. While methods for the synthesis of sulfinate salts exist, including from sulfonyl chlorides, the higher cost of specialized sulfinates like this compound may limit their application in large-scale manufacturing unless the benefits of their specific reactivity and selectivity outweigh the cost.
Experimental Protocols
C4-Selective Sulfonylation of Pyridine using this compound
This protocol is adapted from a reported procedure for the C4-selective sulfonylation of pyridine.[3][4]
Materials:
-
Pyridine
-
Triflic anhydride (Tf₂O)
-
N-methylpiperidine
-
This compound
-
Chloroform (CHCl₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
A solution of pyridine in CHCl₃ is cooled to -40°C.
-
Triflic anhydride is added dropwise, and the mixture is stirred for 10 minutes.
-
N-methylpiperidine is added.
-
A solution of the this compound in DMF is added.
-
The resulting solution is stirred at -30°C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction mixture is diluted with CH₂Cl₂ and transferred to a separatory funnel.
-
Aqueous saturated NaHCO₃ is added, the organic layer is separated, and the aqueous phase is extracted with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the C4-sulfonylated pyridine.
Sulfonamide Synthesis using a Sulfonyl Chloride
This is a general protocol for the synthesis of a sulfonamide from a sulfonyl chloride and an amine.[12]
Materials:
-
Primary or secondary amine
-
p-Toluenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add a solution of p-toluenesulfonyl chloride in a minimal amount of anhydrous DCM dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Generation of a sulfonyl radical from this compound.
Caption: A typical workflow for a sulfonylation reaction.
Conclusion and Recommendations
This compound presents a compelling alternative to traditional sulfonylating agents, particularly for applications requiring mild conditions, high selectivity, and access to unique reactivity, such as direct C-H functionalization.
Recommendations:
-
For cost-sensitive, large-scale synthesis of simple sulfonamides: Traditional sulfonyl chlorides like p-toluenesulfonyl chloride remain the reagents of choice due to their low cost and high reactivity.
-
For complex molecule synthesis requiring high selectivity and mild conditions: this compound is an excellent option, despite its higher initial cost. The potential for cleaner reactions and reduced purification needs can make it more economical in the long run.
-
When seeking alternative reactivity and stable precursors: Both sodium sulfinates and sulfonyl hydrazides are valuable tools for generating sulfonyl radicals, enabling transformations that are challenging with sulfonyl chlorides.
Ultimately, the optimal choice of a sulfonylating agent depends on a careful consideration of the specific synthetic challenge, including the nature of the substrate, the desired transformation, the scale of the reaction, and the overall project budget. This guide provides the foundational data and insights to empower researchers to make that choice with confidence.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. chemrxiv.org [chemrxiv.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Sodium Pyridine-4-Sulfinate
This document provides essential, step-by-step guidance for the proper disposal of sodium pyridine-4-sulfinate, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to be your preferred resource for the safe management of this specific chemical waste, grounding procedural steps in scientific causality and regulatory standards.
Hazard Identification and Initial Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. This compound (CAS No. 116008-37-8) is a solid, white to light yellow powder.[1][2][3] While it is a valuable reagent in organic synthesis, particularly for creating sulfonamides and other organosulfur compounds, it possesses definite hazards that must be managed.[2][3][4]
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear summary of its potential risks.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Code | Hazard Statement | Source |
|---|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [5][6] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][5][6] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[5] |
Causality of Hazards: The sulfinate group and the pyridine ring contribute to the compound's reactivity and its potential to interact with biological systems.[7] Skin and eye irritation likely arise from its chemical nature, which can disrupt cellular membranes upon contact. If inhaled, the fine powder can irritate the mucosal linings of the respiratory tract. Ingestion can lead to systemic effects due to its absorption into the bloodstream.
Engineering Controls and Personal Protective Equipment (PPE)
Based on the risk assessment, a multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.
Engineering Controls:
-
Fume Hood: All handling and weighing of this compound powder should be conducted within a properly functioning and certified chemical fume hood.[8][9] This is the primary defense against inhaling the powder, which can cause respiratory irritation.[5]
-
Ventilation: Ensure the laboratory has adequate general ventilation to minimize the accumulation of any airborne contaminants.[10]
Personal Protective Equipment (PPE): The following PPE is required when handling this compound, as dictated by precautionary statements associated with the compound.[1]
-
Eye and Face Protection: Wear ANSI-approved safety glasses with side shields or, preferably, chemical safety goggles to protect against dust particles and splashes.[1] A face shield may be necessary for larger quantities or when there is a significant risk of splashing.
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with a particulate filter may be required. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.[11]
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Alert others in the immediate area. If the spill is large or outside of a containment area, evacuate the lab and contact your institution's EHS or emergency response team.[9]
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE detailed in Section 2.
-
Contain the Spill: For a solid spill, carefully cover it with a dry, inert absorbent material like sand, vermiculite, or a commercial spill absorbent. Avoid raising dust.[9] Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect the Material: Gently sweep or scoop the absorbed material into a clearly labeled, sealable, and compatible waste container.[9][10] Use non-sparking tools if there is any fire risk.[10]
-
Decontaminate the Area: Once the bulk material is removed, decontaminate the spill surface with a suitable solvent (e.g., water, if compatible) and paper towels.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including gloves, absorbent pads, and paper towels, must be considered hazardous waste and placed in the same labeled container as the spilled chemical.[11]
-
Report the Incident: Report the spill to your supervisor or laboratory manager, as per your institution's policy.
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization and segregation at the point of generation. This is a cornerstone of compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[12][13]
-
Hazardous Waste Determination: Although not specifically listed by the EPA as a P- or U-listed hazardous waste, any waste containing this compound must be managed as hazardous chemical waste due to its characteristic hazards of irritation and acute toxicity.[5][12] It is Purdue University's policy, and a widely accepted best practice, to assume all chemical wastes are hazardous unless determined otherwise by a trained professional.[12]
-
Segregation:
-
Keep solid this compound waste separate from liquid waste.[14]
-
Do not mix this waste with other incompatible chemical waste streams. For instance, avoid mixing with strong oxidizing agents or strong acids, as this could lead to a dangerous reaction.[9][15]
-
Store the waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is clearly marked and provides secondary containment.[16][17]
-
Step-by-Step Disposal Procedure
Follow this workflow to ensure safe and compliant disposal of this compound waste.
Protocol for Waste Collection and Disposal:
-
Select a Proper Container: Use a container that is in good condition, leak-proof, and compatible with the chemical.[11][14] The original product container is often an excellent choice.[11] The container must have a tight-fitting, screw-on cap.[12]
-
Label the Container: As soon as the first particle of waste is added, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The specific hazards (e.g., "Toxic," "Irritant")[15]
-
The date accumulation started.
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times except when adding waste.[12] This is a common point of failure in regulatory inspections.
-
Store the container in your lab's designated satellite accumulation area.
-
-
Arrange for Disposal:
-
Once the container is full or you are finished generating this waste stream, complete a chemical collection request form as required by your institution's EHS department.[9]
-
Waste must be removed by a licensed hazardous waste disposal service.[13][15] These professional services are equipped to handle transport and final disposal via methods like controlled incineration at a permitted facility, which is a common method for this type of organic waste.[10][18]
-
-
Empty Container Management: An empty container that held this compound must be managed carefully. It should be triple-rinsed with a suitable solvent (like water).[11] The rinsate must be collected and treated as hazardous waste.[11] After triple-rinsing, deface or remove the original label, and the container may then be disposed of as regular solid waste or recycled.[11] Never dispose of untreated empty containers in the general trash.[14]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Regulatory Compliance and Best Practices
Adherence to these procedures is not just a matter of best practice but of legal compliance.
-
OSHA: The Occupational Safety and Health Administration (OSHA) mandates that employees be trained on the hazards of the chemicals they work with through the Hazard Communication Standard (29 CFR 1910.1200).[19][20] Furthermore, procedures for handling spills and emergencies are governed by OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard.[19][21]
-
EPA: The Environmental Protection Agency (EPA) regulates the disposal of hazardous waste from "cradle to grave" under RCRA.[12] Your institution is considered the waste generator and is legally responsible for ensuring the waste is managed correctly until its final destruction.[22]
Waste Minimization: As a final point of emphasis, a core principle of green chemistry and responsible laboratory management is waste minimization.
-
Order only the quantity of chemical needed for your experiments.
-
Maintain a detailed chemical inventory to avoid over-ordering and the expiration of reagents.[8]
-
Optimize experimental procedures to use smaller quantities of hazardous materials.[8]
By integrating these principles of hazard assessment, rigorous safety protocols, and compliant disposal procedures, you contribute to a safer research environment and safeguard our shared ecosystem.
References
- 1. This compound | Starshinechemical [starshinechemical.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 5. This compound | 116008-37-8 [sigmaaldrich.com]
- 6. 116008-37-8|this compound|BLD Pharm [bldpharm.com]
- 7. Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. vumc.org [vumc.org]
- 12. pfw.edu [pfw.edu]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. acewaste.com.au [acewaste.com.au]
- 15. Effective Lab Chemical Waste Management [emsllcusa.com]
- 16. connmaciel.com [connmaciel.com]
- 17. epa.gov [epa.gov]
- 18. actenviro.com [actenviro.com]
- 19. resources.duralabel.com [resources.duralabel.com]
- 20. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 21. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 22. epa.gov [epa.gov]
Navigating the Synthesis Landscape: A Senior Application Scientist's Guide to Handling Sodium Pyridine-4-sulfinate
For the discerning researcher in drug development and synthetic chemistry, Sodium pyridine-4-sulfinate is a versatile and valuable reagent. Its utility in forming sulfones and participating in various cross-coupling reactions has solidified its place in the modern chemist's toolkit. However, realizing its full potential necessitates a deep understanding of its properties and a commitment to rigorous safety protocols. This guide moves beyond mere procedural lists to provide a holistic operational plan, grounded in scientific principles, to ensure both the integrity of your research and the safety of your laboratory personnel.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is a hygroscopic, solid compound that presents several potential hazards. A thorough understanding of these is fundamental to establishing a self-validating system of laboratory safety.
Hazard Identification and Consequence Analysis
| Hazard ID | Description | Potential Consequences | Causality Behind the Risk |
| H302 | Harmful if swallowed | Nausea, vomiting, and potential systemic toxicity. | The pyridine moiety can be toxic if ingested, potentially affecting the liver and central nervous system.[1][2] |
| H315 | Causes skin irritation | Redness, itching, and inflammation upon contact. | The chemical nature of the sulfinate and pyridine components can disrupt the skin's natural barrier. |
| H319 | Causes serious eye irritation | Pain, redness, and potential damage to the cornea. | Direct contact with the eyes can lead to significant irritation due to the compound's chemical properties. |
| H335 | May cause respiratory irritation | Coughing, sneezing, and discomfort in the respiratory tract. | Inhalation of the fine powder can irritate the mucous membranes of the nose, throat, and lungs. |
| - | Hygroscopic | Inaccurate weighing, clumping, and potential for unexpected reactions with atmospheric moisture. | The salt nature of the compound makes it readily absorb water from the air.[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against accidental splashes of the solid or solutions, preventing serious eye irritation.[4] |
| Hand Protection | Butyl rubber or neoprene gloves. Avoid latex or nitrile for prolonged contact. | Provides a robust barrier against skin contact. Butyl rubber and neoprene offer superior resistance to pyridine and its derivatives compared to latex or nitrile.[5][6] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling large quantities or if dust generation is likely.[7][8] | Prevents the inhalation of fine particles that can cause respiratory tract irritation.[7] |
dot
Caption: PPE selection and donning workflow for handling this compound.
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach to handling this compound is crucial for both experimental success and laboratory safety.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1] The compound is hygroscopic; therefore, storage in a desiccator or glovebox is recommended to maintain its integrity.[3]
Handling and Weighing
-
Controlled Environment: All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Hygroscopic Precautions: Due to its hygroscopic nature, it is advisable to handle this compound in an inert atmosphere, such as a glovebox, particularly for reactions sensitive to moisture.[9][10] This prevents the absorption of atmospheric water, which can affect the accuracy of weighing and the outcome of the reaction.
-
Weighing: Use a dedicated, clean spatula and weighing paper. Tare the balance with the weighing paper before adding the compound.
-
Static Discharge: Take precautions against static discharge, especially in dry environments, as fine powders can be susceptible to ignition.
In-Use and Reaction Considerations
-
Reactivity: Sulfinate salts are versatile reagents and can be reactive.[11][12] Avoid unintended contact with other chemicals. Ensure that all reaction vessels are properly labeled.
dot
Caption: Step-by-step operational workflow for this compound.
Emergency Procedures: Preparedness is Paramount
Accidents can happen, and a well-rehearsed emergency plan is a critical component of a safe laboratory environment.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[6][16]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][16]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1][16] For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[6]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any associated contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Classification: All waste containing this compound should be treated as hazardous waste.[1][17]
-
Collection: Collect all waste, including unused compound and contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[6][18]
-
Disposal: Contact your institution's EHS department to arrange for the proper disposal of the hazardous waste.[1][16][18] Do not pour any waste down the drain.[16]
References
- 1. nj.gov [nj.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. carlroth.com [carlroth.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 8. media.laballey.com [media.laballey.com]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 11. Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 15. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
